Acid Orange 56
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c1-19-30(32(40)38(37-19)23-8-3-2-4-9-23)35-33-21-12-14-25(28(17-21)47(41,42)43)26-15-13-22(18-29(26)48(44,45)46)34-36-31-24-10-6-5-7-20(24)11-16-27(31)39;;/h2-18,30,39H,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGDEGCAEZOBSD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889552 | |
| Record name | Acid Orange 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6470-20-8 | |
| Record name | Acid Orange 56 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-4'-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Orange 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4'-[(2-hydroxy-1-naphthyl)azo][1,1'-biphenyl]-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Acid Orange 56: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for the diazo compound, this compound (C.I. 22895). All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.
Core Chemical Properties
This compound is a synthetic dye classified as a double azo compound.[1] It presents as an orange powder and is utilized in various industrial applications, including the dyeing of textiles like silk, nylon, and wool, as well as in paper coating and leather shading.[1][2]
Physicochemical and Identifier Data
| Property | Value |
| IUPAC Name | disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate[] |
| Synonyms | C.I. This compound, Acid Milling Orange G, Kayanol Milling Orange G, Acid Orange G[4][5] |
| CAS Number | 6470-20-8[1] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[1][6] |
| Molecular Weight | 728.66 g/mol [1][5] |
| Appearance | Red-light orange powder[1] |
Solubility and Spectroscopic Data
| Property | Description |
| Water Solubility | Soluble, forming a palm orange solution[1][4] |
| Ethanol Solubility | Soluble, forming a gold-orange solution[1][4] |
| Behavior in Strong Acid | In concentrated sulfuric acid, it produces a blood-red color, which becomes orange-brown upon dilution. An orange-brown precipitate forms with the addition of strong hydrochloric acid.[1][4] |
| Behavior in Strong Base | Addition of a thick sodium hydroxide solution results in an orange-brown solution.[1] |
Chemical Structure
This compound is characterized by the presence of two azo groups (-N=N-), which act as the primary chromophore responsible for its color.[4] The molecule also contains two sulfonate groups, which confer its solubility in water.[4] The structure is a disodium salt of a complex aromatic sulfonic acid.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a classic example of azo dye production, involving a two-step diazotization and coupling reaction pathway.[4]
1. Diazotization: The process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene.[1] This aromatic amine is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures. This converts the primary amino groups into diazonium salts.[4]
2. Azo Coupling: The resulting diazonium salts are weak electrophiles that then undergo an electrophilic aromatic substitution reaction with two different coupling components.[4] One diazonium group reacts with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, and the other reacts with Naphthalen-2-ol (2-naphthol), which is an electron-rich compound.[1] This coupling step forms the characteristic -N=N- azo linkages, creating the final dye molecule.[4]
References
In-Depth Technical Guide: Acid Orange 56 (CAS 6470-20-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and toxicological profile of the disazo dye, Acid Orange 56. The information is intended for professionals in research and development who require detailed technical data and experimental insights.
Physicochemical Properties and Identification
This compound (C.I. 22895) is a synthetic organic compound classified as a disazo acid dye. Its chemical structure features two azo (-N=N-) chromophores, which are responsible for its characteristic orange color. The presence of sulfonic acid groups confers water solubility, making it suitable for aqueous dyeing processes.
Chemical and Physical Data
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate | [1] |
| Synonyms | C.I. This compound, Acid Orange G, Acid Orange SG, Acid Brilliant Orange G | [2] |
| CAS Number | 6470-20-8 | [2] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [2] |
| Molecular Weight | 728.66 g/mol | [2] |
| Appearance | Red-light orange powder | [2] |
| UV-Vis λmax | ~486 nm | [3] |
| Solubility | Water: Soluble (forms a palm orange solution) Ethanol: Soluble (forms a golden orange solution) | [2] |
| Chemical Reactivity | - In concentrated H₂SO₄: Forms a blood-red solution, which turns orange-brown upon dilution. - With strong HCl: Forms an orange-brown precipitate. - With concentrated NaOH: Solution turns orange-brown. | [2] |
Synthesis and Degradation Pathways
Synthesis Workflow
The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions. The foundational process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and Naphthalen-2-ol respectively to form the final disazo structure.[2]
References
An In-depth Technical Guide to the Synthesis of Acid Orange 56
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of Acid Orange 56 (C.I. 22895), a significant disazo acid dye. The document details the core chemical reactions, outlines a plausible experimental protocol based on established azo dye chemistry, and presents a theoretical mechanistic framework for its formation.
Introduction
This compound is a water-soluble anionic dye characterized by its double azo-class molecular structure. It finds applications in the dyeing of wool, silk, and other protein fibers, as well as in the paper and leather industries.[1] The synthesis of this dye is a multi-step process involving the creation of two azo (-N=N-) linkages, resulting in a complex and highly conjugated molecular architecture.
Synthesis Pathway
The synthesis of this compound is achieved through a two-stage process:
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Bis-diazotization: The process begins with the bis-diazotization of the primary aromatic diamine, 2,2′-Disulfo-4,4′-diaminobibenzene. This reaction converts the two primary amino groups into highly reactive diazonium salt functionalities.
-
Azo Coupling: The resulting bis-diazonium salt is then sequentially coupled with two different aromatic compounds: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and Naphthalen-2-ol.[1][2] This unsymmetrical coupling is a critical step in the formation of this compound.
The overall synthesis pathway is depicted in the following diagram:
Caption: Synthesis pathway of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2,2′-Disulfo-4,4′-diaminobibenzene | 370.40 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl), concentrated | 36.46 |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.20 |
| Naphthalen-2-ol | 144.17 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Sodium Carbonate (Na₂CO₃) | 105.99 |
| Urea | 60.06 |
| Ice | - |
Procedure
Step 1: Bis-diazotization of 2,2′-Disulfo-4,4′-diaminobibenzene
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A suspension of one molar equivalent of 2,2′-Disulfo-4,4′-diaminobibenzene in water is prepared in a reaction vessel.
-
The mixture is made acidic by the addition of approximately 2.5-3.0 molar equivalents of concentrated hydrochloric acid.
-
The suspension is cooled to 0-5 °C using an ice bath with constant stirring.
-
A solution of slightly more than two molar equivalents of sodium nitrite in cold water is added dropwise to the cooled suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
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The reaction mixture is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution. The completion of the diazotization can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).
-
Any excess nitrous acid is then destroyed by the addition of a small amount of urea.
Step 2: First Azo Coupling
-
In a separate vessel, one molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in a dilute aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide, which is a more reactive coupling component.
-
This solution is cooled to 0-5 °C.
-
The cold bis-diazonium salt solution from Step 1 is then slowly added to the solution of the first coupling component with vigorous stirring.
-
The pH of the reaction mixture is carefully controlled during the addition, typically maintained in a weakly acidic to neutral range (pH 4-7) to favor the first coupling reaction. The exact pH will be a critical parameter to ensure selective mono-coupling.
-
The reaction is allowed to proceed at low temperature for several hours until the formation of the mono-azo intermediate is complete. This can be monitored by techniques such as thin-layer chromatography (TLC).
Step 3: Second Azo Coupling
-
In another vessel, one molar equivalent of Naphthalen-2-ol is dissolved in a dilute aqueous solution of sodium hydroxide.
-
This solution is also cooled to 0-5 °C.
-
The reaction mixture containing the mono-azo intermediate from Step 2 is then added to the cold solution of the second coupling component.
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The pH of the reaction mixture is adjusted to a mildly alkaline range (pH 8-10) to facilitate the second coupling reaction.
-
The mixture is stirred at low temperature for several hours to ensure the completion of the second coupling reaction, forming the disazo dye, this compound.
Step 4: Isolation and Purification
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The synthesized this compound is precipitated from the reaction mixture by the addition of a salting-out agent, such as sodium chloride.
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The precipitate is collected by filtration and washed with a saturated sodium chloride solution to remove unreacted starting materials and by-products.
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The crude dye can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.
Reaction Mechanism
The synthesis of this compound proceeds through a series of electrophilic aromatic substitution reactions.
Bis-diazotization Mechanism
The bis-diazotization of 2,2′-Disulfo-4,4′-diaminobibenzene involves the reaction of the primary amino groups with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The mechanism for each amino group is as follows:
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Protonation of nitrous acid.
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Nucleophilic attack of the amino group on the protonated nitrous acid to form a protonated N-nitrosamine.
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Deprotonation followed by protonation on the oxygen atom.
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Elimination of a water molecule to form the diazonium ion.
This process occurs at both amino groups of the starting diamine to yield the bis-diazonium salt.
Azo Coupling Mechanism
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the activated aromatic ring of the coupling component acts as the nucleophile.
Control of Selectivity in Unsymmetrical Coupling:
The key to synthesizing the unsymmetrical this compound lies in controlling the reactivity of the two diazonium groups and the two different coupling components. This is typically achieved by carefully controlling the pH of the reaction medium at each coupling stage.
-
First Coupling: The first coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is likely carried out under weakly acidic to neutral conditions. The pyrazolone derivative is a highly reactive coupling component.
-
Second Coupling: The second coupling with Naphthalen-2-ol is performed under mildly alkaline conditions. In an alkaline medium, the hydroxyl group of Naphthalen-2-ol is deprotonated to form the naphthoxide ion, which is a much more powerful nucleophile and readily reacts with the remaining diazonium group.
The difference in the reactivity of the coupling components and the careful control of pH allow for the stepwise and selective formation of the unsymmetrical bis-azo dye.
The mechanism for each coupling step involves the electrophilic attack of the diazonium ion on the electron-rich position of the coupling component, followed by the restoration of aromaticity through the loss of a proton.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
Due to the limited availability of published data specifically for the synthesis of this compound, the following table provides expected ranges for key reaction parameters and potential analytical characterization data based on similar azo dye syntheses.
| Parameter | Expected Value/Range | Notes |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt. |
| Coupling Temperature | 0 - 10 °C | Low temperatures are generally preferred to minimize side reactions. |
| pH (First Coupling) | 4 - 7 | To be optimized for selective mono-coupling. |
| pH (Second Coupling) | 8 - 10 | To activate the second coupling component. |
| Yield and Purity | ||
| Theoretical Yield | - | Dependent on the scale of the reaction. |
| Actual Yield | 60 - 80% | A typical range for multi-step dye syntheses, highly dependent on the optimization of reaction conditions and purification efficiency. |
| Purity | > 95% | Achievable through proper purification techniques like recrystallization. Purity can be assessed by techniques such as HPLC and spectroscopy. |
| Spectroscopic Data | ||
| UV-Vis (λmax) | 400 - 500 nm | Expected absorption maximum in the visible region, characteristic of the orange color. The exact λmax will depend on the solvent and pH. |
| FT-IR (cm⁻¹) | Key peaks expected for: -N=N- (azo stretch) around 1400-1450 cm⁻¹, -SO₃H (sulfonic acid) around 1030-1080 and 1150-1210 cm⁻¹, aromatic C-H and C=C stretches, and O-H stretch (from Naphthalen-2-ol). | |
| ¹H NMR / ¹³C NMR | - | Would show characteristic signals for the aromatic protons and carbons of the bibenzene, pyrazolone, and naphthol moieties. |
Conclusion
The synthesis of this compound is a classic example of the preparation of a complex, unsymmetrical bis-azo dye. The process relies on the fundamental principles of diazotization and electrophilic aromatic substitution. The successful synthesis of the target molecule with high yield and purity is critically dependent on the precise control of reaction parameters, particularly temperature and pH, to manage the sequential coupling steps effectively. This guide provides a robust theoretical and practical framework for researchers and scientists working on the synthesis and development of azo dyes and related compounds.
References
Spectroscopic properties of Acid Orange 56 (UV-Vis, Fluorescence)
This technical guide provides a comprehensive overview of the spectroscopic properties of the disazo dye, Acid Orange 56 (C.I. 22895; CAS No. 6470-20-8), focusing on its Ultraviolet-Visible (UV-Vis) and fluorescence characteristics. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a summary of available data, detailed experimental protocols, and a visualization of its synthetic pathway.
Introduction to this compound
This compound is a synthetic dye belonging to the double azo class of compounds.[1] Its chemical structure, characterized by two azo (-N=N-) groups, is responsible for its distinct orange color.[2][3] The dye is water-soluble, a property enhanced by the presence of sulfonic acid groups, which also improves its affinity for various substrates.[3] It finds applications in the dyeing of textiles, particularly wool and silk, as well as in the paper and leather industries.[1][4] The molecular formula of this compound is C₃₂H₂₂N₆Na₂O₈S₂, with a molecular weight of 728.66 g/mol .[1][5]
UV-Visible Spectroscopic Properties
The vibrant orange hue of this compound is a direct result of its strong absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to π-π* electronic transitions within the extensive conjugated system created by the aromatic rings and the two azo linkages.[2]
Table 1: UV-Vis Absorption Data for an Analogous Azo Dye
| Compound | λmax (nm) | Solvent |
| Acid Orange 7 | ~484 | Water |
Fluorescence Spectroscopic Properties
Azo dyes, including this compound, are generally characterized by weak fluorescence. The azo bond is known to have a fluorescence quenching effect, which significantly reduces the quantum yield of emission.
Specific fluorescence data for this compound, such as its excitation and emission maxima, are not available in the public domain. However, studies on other azo dyes, such as Acid Orange II, provide insight into the expected fluorescent behavior. Research on Acid Orange II has shown that it exhibits very weak fluorescence, with an emission peak at 350 nm when excited at 250 nm.[6] This suggests that any fluorescence from this compound would likely be in the UV or near-UV region and of low intensity.
Table 2: Fluorescence Data for an Analogous Azo Dye
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Notes |
| Acid Orange II | 250 | 350 | Fluorescence is reported to be very weak.[6] |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining UV-Vis absorption and fluorescence spectra of dyes like this compound.
UV-Visible Spectroscopy Protocol
This protocol outlines the steps for determining the UV-Vis absorption spectrum and λmax of a dye.
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Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a range that will produce absorbance values between 0.1 and 1.0.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline or blank spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.
-
Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). If determining the molar absorptivity, plot a calibration curve of absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law, will be the molar absorptivity (ε) if the path length of the cuvette is 1 cm.
Fluorescence Spectroscopy Protocol
This protocol describes the general procedure for measuring the fluorescence excitation and emission spectra of a dye.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
Spectrofluorometer Setup: Power on the spectrofluorometer and allow the lamp to stabilize.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to a wavelength where the dye is known or expected to absorb light (an initial guess can be the λmax from UV-Vis spectroscopy).
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum.
-
The peak of this spectrum is the emission maximum.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission determined in the previous step.
-
Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum.
-
The peak of this spectrum should correspond to the absorption spectrum of the fluorescing species.
-
-
Data Correction: For accurate spectra, it is important to use a spectrofluorometer that can correct for variations in lamp intensity and detector response as a function of wavelength.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions.[1] The manufacturing process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene. This is followed by coupling reactions with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and Naphthalen-2-ol.[1] A generalized logical workflow for the synthesis of a disazo dye like this compound is depicted below.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a disazo dye with strong absorption in the visible spectrum, which dictates its orange color. While specific quantitative data on its UV-Vis and fluorescence properties are not widely published, an understanding of its spectroscopic characteristics can be inferred from its chemical structure and by comparison with analogous azo dyes. The provided experimental protocols offer a framework for researchers to determine these properties empirically. The synthesis of this compound follows a classical pathway for disazo dyes, involving sequential diazotization and coupling reactions. Further research to quantify the photophysical parameters of this compound would be beneficial for its application and for understanding its environmental fate.
References
An In-depth Technical Guide to the Solubility of Acid Orange 56
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the azo dye, Acid Orange 56. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvents. This document compiles available data on its solubility in water and organic solvents, outlines a detailed experimental protocol for solubility determination, and presents logical workflows and relationships through diagrams.
Introduction to this compound
This compound, a disodium salt of a disulfonic azo dye, is primarily used in the textile industry for dyeing wool, silk, and nylon. Its chemical structure, characterized by the presence of two sulfonate groups, suggests a degree of aqueous solubility. Understanding its solubility profile is crucial for various applications, including optimizing dyeing processes, developing new formulations, and assessing its environmental fate and potential biological interactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]benzenesulfonate |
| CAS Number | 6470-20-8 |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ |
| Molecular Weight | 728.66 g/mol |
| Appearance | Orange powder |
| Color in Water | Palm orange |
| Color in Ethanol | Gold orange |
Solubility of this compound
The solubility of a substance is a critical parameter that dictates its application and behavior in different environments. This compound is qualitatively described as soluble in water and ethanol[1]. One source provides a semi-quantitative measure of its solubility in water at a specific temperature. The available data is summarized in the table below.
| Solvent | Temperature (°C) | Solubility |
| Water | 90 | ≥ 60 g/L |
| Water | Not Specified | Soluble[1] |
| Ethanol | Not Specified | Soluble[1] |
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for the experimental determination of this compound solubility using the widely accepted shake-flask method coupled with UV-Vis spectrophotometry.
Principle
An excess amount of this compound is agitated in a solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved dye in the filtrate is determined using a UV-Vis spectrophotometer by comparing its absorbance to a pre-established calibration curve.
Apparatus and Reagents
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Thermostatic shaker bath or incubator
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Graduated pipettes and micropipettes
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Scintillation vials or flasks with screw caps
-
Beakers and other standard laboratory glassware
-
-
Reagents:
-
This compound (high purity)
-
Deionized water
-
Ethanol (analytical grade)
-
Other organic solvents of interest (e.g., methanol, acetone, analytical grade)
-
Experimental Procedure
Part A: Preparation of Standard Solutions and Calibration Curve
-
Prepare a Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of the chosen solvent (e.g., deionized water) in a volumetric flask to prepare a stock solution of known concentration (approximately 1 g/L).
-
Prepare a Series of Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations. For example, prepare standards with concentrations of 50 mg/L, 25 mg/L, 12.5 mg/L, 6.25 mg/L, and 3.125 mg/L.
-
Determine the Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions (e.g., 25 mg/L) using the UV-Vis spectrophotometer over a wavelength range of 350-600 nm to determine the λmax, the wavelength at which the dye exhibits the highest absorbance.
-
Measure Absorbance of Standard Solutions: Set the spectrophotometer to the determined λmax. Measure the absorbance of the solvent (as a blank) and each of the standard solutions.
-
Construct the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
Part B: Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound (e.g., 100 mg) to a series of vials each containing a known volume (e.g., 10 mL) of the solvent of interest. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter material.
-
Dilution (if necessary): The filtered saturated solution may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.
-
Absorbance Measurement: Measure the absorbance of the diluted (or undiluted) filtrate at the λmax using the UV-Vis spectrophotometer.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the measured sample. Multiply this value by the dilution factor (if any) to obtain the solubility of this compound in the solvent at the specified temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors. The logical relationship between these factors is depicted in the diagram below.
Signaling Pathways
A thorough search of scientific literature and databases did not yield any information on specific signaling pathways that are directly modulated by or influence the solubility of this compound. The primary relevance of this compound is in the field of dye chemistry and technology, and its biological interactions are not extensively characterized in the context of cellular signaling.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in water and organic solvents. While qualitative data indicates its solubility in polar solvents like water and ethanol, there is a clear need for more comprehensive quantitative studies to establish a detailed solubility profile across a range of conditions. The provided experimental protocol offers a robust framework for researchers to generate this valuable data. The diagrams presented visually articulate the experimental process and the key factors governing solubility. It is important to note the absence of information regarding the interaction of this compound with cellular signaling pathways, highlighting a potential area for future research.
References
An In-depth Technical Guide to the Photostability and Degradation Profile of C.I. Acid Orange 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Orange 56 is a synthetic double azo dye characterized by its vibrant orange hue.[1] Its chemical structure, comprised of two azo bonds (–N=N–) linking substituted naphthalene, biphenyl, and pyrazolone aromatic systems, is responsible for its color.[1] Like many azo dyes, understanding the photostability and degradation profile of this compound is crucial, particularly in contexts where it might be exposed to light, leading to potential discoloration and the formation of degradation products. This guide provides a comprehensive overview of the anticipated photostability and degradation pathways of this compound, based on the established behavior of structurally similar azo dyes, due to the limited availability of direct research on this specific compound.
Data Presentation
Due to the absence of specific published quantitative data for the photodegradation of this compound, the following table illustrates the type of data that would be generated in a comprehensive photostability study. The values presented are hypothetical and serve as a template for what researchers should aim to quantify.
| Parameter | Value | Conditions | Analytical Method |
| Degradation Rate Constant (k) | e.g., 0.015 min⁻¹ | UV-A irradiation (365 nm) in aqueous solution | UV-Vis Spectrophotometry |
| Quantum Yield (Φ) | e.g., 1.2 x 10⁻⁴ | Monochromatic light at λmax | Chemical Actinometry |
| Half-life (t₁/₂) | e.g., 46.2 min | Under specified irradiation conditions | Calculated from k |
| % Degradation after 2h | e.g., 85% | Solar simulator, TiO₂ catalyst | High-Performance Liquid Chromatography (HPLC) |
| Identified Degradation Products | e.g., Aromatic amines, phenols | Post-irradiation sample analysis | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to assess the photostability and degradation profile of this compound. These protocols are based on established methods for studying the photodegradation of other azo dyes.
Photodegradation Study
-
Preparation of Dye Solution: A stock solution of this compound is prepared in ultrapure water. The concentration is adjusted to have an absorbance maximum (λmax) within the linear range of the spectrophotometer (typically around 10-20 mg/L).
-
Irradiation Setup: The dye solution is placed in a quartz photoreactor. A cooling jacket is used to maintain a constant temperature.[2]
-
Light Source: A high-pressure mercury lamp or a solar simulator is used as the light source. The light intensity is measured using a radiometer. For specific wavelength studies, bandpass filters are employed.
-
Sample Collection: Aliquots of the dye solution are collected at regular time intervals.
-
Analysis: The degradation of this compound is monitored by measuring the decrease in absorbance at its λmax using a UV-Vis spectrophotometer. The degradation kinetics are then calculated from this data. For identification of degradation products, the collected samples are analyzed by HPLC and GC-MS.
Photocatalytic Degradation Study
-
Catalyst Suspension: A known amount of a photocatalyst, such as titanium dioxide (TiO₂), is added to the this compound solution.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[2]
-
Irradiation: The suspension is then exposed to a suitable light source (e.g., UV-A or simulated solar light).
-
Sample Processing: At specific time intervals, samples are withdrawn and centrifuged to remove the catalyst particles.[2]
-
Analysis: The filtrate is then analyzed using a UV-Vis spectrophotometer to determine the concentration of the remaining dye. Further analysis by techniques like Total Organic Carbon (TOC) analysis can provide information on the mineralization of the dye.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for photostability testing of this compound.
Proposed Degradation Pathway
Caption: Proposed degradation pathway for this compound under photolytic conditions.
References
An In-depth Technical Guide to the Toxicological Data and Safety Information for Acid Orange 56
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data and safety information for Acid Orange 56 (CAS No. 6470-20-8). It is intended for informational purposes for a scientific audience. It is crucial to note that specific experimental toxicological data for this compound is limited in publicly available literature. Therefore, this guide also outlines the standard toxicological testing protocols relevant to this class of compound (disazo dye) and discusses potential hazards based on the general understanding of azo dyes.
Chemical and Physical Properties
This compound is a synthetic disazo dye.[1][2] Its chemical structure and properties are fundamental to understanding its toxicological profile.
| Property | Value | Reference |
| CAS Number | 6470-20-8 | [1][3][4][5][6] |
| Molecular Formula | C32H22N6Na2O8S2 | [5][7] |
| Molecular Weight | 728.66 g/mol | [5] |
| Appearance | Orange powder | [8] |
| Solubility | Soluble in water | [1][8] |
| Synonyms | C.I. This compound, Acid Milling Orange G, Acid Orange 3GL, Amacid Neutral Orange SGS, Apollo Nylon Fast Orange NG | [1] |
Toxicological Data Summary
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Not available | Oral | Data not available | [3] |
| LD50 | Not available | Dermal | Data not available | [3] |
| LC50 | Not available | Inhalation | Data not available | [3] |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Not available | Data not available | [3] |
| Eye Irritation | Not available | Data not available | [3] |
| Skin Sensitization | Not available | Data not available | [3] |
Genotoxicity
| Assay | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Data not available | |
| In vitro Micronucleus | Mammalian cells | Data not available | |
| In vivo Micronucleus | Rodent | Data not available |
Carcinogenicity
| Species | Route | Result | Reference |
| Rat | Not available | Data not available | |
| Mouse | Not available | Data not available |
Experimental Protocols
In the absence of specific experimental data for this compound, this section details the standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) test guidelines that would be employed to assess the toxicological profile of such a substance.[7][9][10]
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next dose to be administered.[11]
-
Animals: Typically, rats or mice of a single sex (usually females) are used.[11]
-
Procedure:
-
Animals are fasted prior to dosing.[11]
-
The test substance is administered orally by gavage at a defined starting dose level (e.g., 2000, 300, or 5 mg/kg body weight).[11]
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.
-
Test System: A three-dimensional RhE model with a functional stratum corneum.
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed by washing.
-
The viability of the cells is determined using a quantitative assay (e.g., MTT assay).
-
-
Data Analysis: A substance is classified as a skin irritant if the mean cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.
In Vitro Eye Irritation - OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)
This in vitro method is used to identify chemicals that can induce serious eye damage.
-
Principle: The test substance is applied to a reconstructed human cornea-like epithelium (RhCE) model. Cell viability is measured to assess eye irritation potential.
-
Test System: A three-dimensional RhCE model.
-
Procedure:
-
The test substance is applied to the apical surface of the RhCE tissue.
-
Following exposure, the substance is rinsed off.
-
Cell viability is measured using a quantitative method like the MTT assay.
-
-
Data Analysis: A chemical is classified as causing serious eye damage if the mean tissue viability is reduced below a specific cutoff value (e.g., ≤ 60%).
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This in vitro test is widely used to assess the mutagenic potential of a substance.[12]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, restoring the functional capability of the bacteria to synthesize the amino acid.[12]
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.[12]
-
The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.
-
After incubation, the number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.
Potential Mechanisms of Toxicity and Signaling Pathways
Specific signaling pathways for this compound toxicity have not been elucidated. However, as a disazo dye, its primary toxicological concern is related to its metabolism.
Metabolic Activation of Azo Dyes
The azo bond (-N=N-) in azo dyes can be cleaved by azoreductases, which are present in the liver and intestinal microflora.[13][14] This reductive cleavage can lead to the formation of aromatic amines.[1][13][14] Some aromatic amines are known to be mutagenic and carcinogenic.[13] The subsequent metabolic activation of these aromatic amines, often through N-hydroxylation and esterification, can lead to the formation of highly reactive electrophilic species that can bind to DNA, leading to mutations and potentially initiating cancer.[13]
Caption: Metabolic activation pathway of azo dyes.
Experimental and Logical Workflows
General Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for assessing the toxicology of a chemical like this compound, starting with in vitro assays and progressing to in vivo studies if necessary.
Caption: A general workflow for toxicological assessment.
Safety Information and Handling
Given the lack of specific data, it is prudent to handle this compound with the precautions appropriate for a chemical with unknown toxicological properties and as a potential azo dye metabolite precursor.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3] In case of dust formation, use a suitable respirator.
-
Engineering Controls: Use in a well-ventilated area.[3]
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: Rinse mouth with water. Consult a physician.[3]
-
-
Environmental Precautions: Avoid release to the environment.
Conclusion
While this compound is used in various industrial applications for its coloring properties, there is a significant lack of publicly available, specific toxicological data. Based on its chemical structure as a disazo dye, the primary toxicological concern is the potential for metabolic cleavage to form aromatic amines, which may be mutagenic or carcinogenic. In the absence of specific data, a precautionary approach to handling is recommended. Any comprehensive safety assessment of this compound would require conducting a battery of toxicological tests according to established international guidelines, such as those published by the OECD. This would include assays for acute toxicity, skin and eye irritation, genotoxicity, and potentially carcinogenicity, to fill the existing data gaps and allow for a thorough risk assessment.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 6470-20-8 | Benchchem [benchchem.com]
- 5. Acid Orange 56 CAS#: 6470-20-8 [m.chemicalbook.com]
- 6. This compound | CAS#:6470-20-8 | Chemsrc [chemsrc.com]
- 7. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 8. cir-safety.org [cir-safety.org]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azo Dye Metabolism → Area [pollution.sustainability-directory.com]
An In-Depth Technical Guide to the Environmental Impact and Biodegradability of Acid Orange 56
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Orange 56, a synthetic azo dye, is utilized across various industries, leading to its potential release into the environment. This technical guide provides a comprehensive overview of the environmental fate of this compound, with a focus on its biodegradability and ecotoxicological effects. This document synthesizes available data on its impact on aquatic ecosystems, details the microbial pathways involved in its degradation, and presents standardized experimental protocols for its assessment. The information herein is intended to support researchers and professionals in evaluating the environmental risks associated with this compound and in developing effective remediation strategies.
Environmental Fate and Ecotoxicity
This compound is characterized by its slow biodegradation in aerobic environments such as water, sediment, and soil.[1] This persistence raises concerns about its long-term environmental impact. While specific quantitative data on the acute and chronic toxicity of this compound to a range of aquatic organisms remains limited in publicly available literature, screening assessments indicate a potential for harm to aquatic life at low concentrations.[1][2]
Upon degradation, this compound can undergo reductive cleavage of its azo bond, a common feature of azo dyes, leading to the formation of aromatic amines.[3][4][5] In the case of this compound, this process is expected to release 2,2′-disulfobenzidine.[4][5] Aromatic amines are a class of compounds with potential toxicological significance, warranting further investigation into their environmental and health impacts.
Table 1: Summary of Environmental Impact Data for this compound
| Parameter | Finding | Citation |
| Biodegradability | Expected to biodegrade very slowly in aerobic environments (water, sediment, and soil). | [1] |
| Aquatic Ecotoxicity | Potential to cause harm to aquatic organisms at low concentrations. | [1][2] |
| Primary Degradation Product | Reductive cleavage of the azo bond releases 2,2′-disulfobenzidine. | [4][5] |
Biodegradability and Microbial Degradation
The biodegradation of this compound, like other azo dyes, is primarily initiated by the reductive cleavage of the azo (-N=N-) bond. This process is often carried out by a diverse range of microorganisms, including bacteria and fungi, under anaerobic or microaerophilic conditions. The key enzymes responsible for this initial step are azoreductases.
Microbial Degradation Pathways
The microbial degradation of this compound can be conceptualized as a two-stage process:
-
Reductive Cleavage (Decolorization): Under anaerobic conditions, azoreductases transfer electrons from electron donors like NADH or NADPH to the azo bond of this compound. This breaks the bond, resulting in the formation of colorless aromatic amines. This initial step is responsible for the decolorization of the dye.
-
Aerobic Degradation of Aromatic Amines: The resulting aromatic amines, such as 2,2′-disulfobenzidine, may be further mineralized by other microbial communities under aerobic conditions. This secondary stage is crucial for the complete detoxification of the dye wastewater.
Diagram: Generalized Microbial Degradation Pathway of an Azo Dye
Caption: Generalized pathway of azo dye degradation by microorganisms.
Genetic Regulation of Azoreductases
The expression of azoreductase genes in bacteria can be influenced by various environmental factors. Studies have shown that the presence of azo dyes can induce the expression of these genes. The regulation of azoreductase genes is a complex process involving various regulatory elements that respond to the presence of the dye and other cellular signals. Understanding this regulation is key to optimizing microbial systems for efficient dye degradation.
Experimental Protocols
This section outlines standardized methodologies for assessing the biodegradability and ecotoxicity of this compound.
Ready Biodegradability Test (Based on OECD Guideline 301F)
This protocol provides a framework for determining the ready biodegradability of this compound in an aerobic aqueous medium.
Objective: To assess the potential for rapid and ultimate biodegradation of this compound.
Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of aerobic microorganisms. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Materials:
-
This compound (analytical grade)
-
Mineral medium (as specified in OECD 301)
-
Activated sludge from a domestic wastewater treatment plant (as microbial inoculum)
-
Biochemical oxygen demand (BOD) bottles
-
Oxygen meter or manometric respirometer
Procedure:
-
Prepare a stock solution of this compound in the mineral medium.
-
Aerate fresh activated sludge to bring it to endogenous respiration.
-
Set up triplicate test flasks containing the mineral medium, the microbial inoculum, and this compound at a concentration of 2-5 mg/L.
-
Prepare triplicate blank controls containing only the mineral medium and the inoculum.
-
Prepare a reference control with a readily biodegradable substance (e.g., sodium benzoate).
-
Incubate the flasks in the dark at a constant temperature (20 ± 1 °C).
-
Measure the oxygen consumption in each flask at regular intervals for 28 days.
-
Calculate the percentage of biodegradation based on the oxygen consumed relative to the ThOD.
Interpretation of Results: A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% ThOD within a 10-day window during the 28-day test period.
Diagram: Experimental Workflow for Ready Biodegradability Test
Caption: Workflow for assessing the ready biodegradability of this compound.
Azo Dye Decolorization Assay
This protocol describes a method to quantify the decolorization of this compound by a microbial culture.[6]
Objective: To determine the rate and extent of color removal from a solution containing this compound by a specific microorganism or microbial consortium.
Principle: The concentration of the dye in the supernatant of a microbial culture is measured spectrophotometrically over time. The decrease in absorbance at the dye's maximum wavelength (λmax) corresponds to its decolorization.
Materials:
-
This compound
-
Microbial culture of interest
-
Appropriate growth medium
-
Spectrophotometer (UV-Vis)
-
Centrifuge
Procedure:
-
Determine the λmax of this compound by scanning a solution of the dye in the growth medium across the visible spectrum.
-
Inoculate a sterile growth medium containing a known concentration of this compound (e.g., 50-100 mg/L) with the microbial culture.
-
Incubate the culture under appropriate conditions (e.g., temperature, shaking/static for aerobic/anaerobic conditions).
-
At regular time intervals, withdraw an aliquot of the culture.
-
Centrifuge the aliquot to pellet the microbial cells.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100
Analysis of Degradation Products by HPLC-MS
This protocol outlines the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the aromatic amines and other metabolites formed during the biodegradation of this compound.
Objective: To identify and tentatively quantify the degradation products of this compound.
Principle: The supernatant from the decolorization assay is analyzed by HPLC to separate the different components. The separated components are then introduced into a mass spectrometer to determine their mass-to-charge ratio (m/z), which aids in their identification.
Materials:
-
Supernatant from the decolorization assay
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Appropriate mobile phases (e.g., acetonitrile, water with formic acid)
-
Analytical standards of potential degradation products (if available)
Procedure:
-
Filter the supernatant from the decolorization assay through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Perform chromatographic separation using a suitable gradient elution program.
-
Direct the eluent from the HPLC column to the mass spectrometer.
-
Acquire mass spectra of the eluting peaks.
-
Analyze the mass spectra to determine the m/z of the parent ions and their fragmentation patterns.
-
Compare the obtained mass spectra with databases or with the spectra of analytical standards to identify the degradation products.
Conclusion
The available evidence suggests that this compound is a persistent organic pollutant with the potential to cause harm to aquatic ecosystems. Its slow biodegradability and the formation of potentially hazardous aromatic amines upon degradation necessitate careful management of its release into the environment. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the environmental impact of this compound and other azo dyes. Further research is warranted to obtain more comprehensive ecotoxicological data and to explore and optimize microbial and other remediation technologies for the effective treatment of wastewater containing this dye.
References
- 1. Azo dye decolorization experiments [bio-protocol.org]
- 2. www2.mst.dk [www2.mst.dk]
- 3. Genome-Scale Investigation of the Regulation of azoR Expression in Escherichia coli Using Computational Analysis and Transposon Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Assessment - Part 2 - Canada.ca [canada.ca]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Decolorization Assay of Azo Dyes [bio-protocol.org]
Acid Orange 56 molecular weight and chemical formula
This document provides the fundamental chemical properties of the diazo dye, Acid Orange 56. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Core Chemical Data
The essential chemical identifiers for this compound are summarized in the table below for quick reference.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[1][][3][4] |
| Molecular Weight | 728.66 g/mol [1][][3] |
| CAS Registry Number | 6470-20-8[1][3] |
Note on Technical Guide Scope: The request for an in-depth technical guide with experimental protocols and signaling pathways is not applicable to the fundamental chemical data of a specific compound like this compound. Such in-depth documentation would be relevant for a complex biological process or a novel experimental technique. This document focuses on delivering the core chemical information as requested.
Relationship between Chemical Identity and Properties
The following diagram illustrates the direct relationship between the chemical's name and its fundamental properties.
Caption: Relationship between this compound and its key chemical properties.
References
Mechanism of action of Acid Orange 56 as an acid dye
An In-depth Technical Guide on the Core Mechanism of Action of Acid Orange 56
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a double azo, anionic dye primarily utilized in the textile industry for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its efficacy is rooted in a well-understood electrochemical interaction between the dye molecule and the fiber's polymer structure, facilitated by an acidic environment. This guide elucidates the fundamental mechanism of action, presents key quantitative performance data, and provides detailed experimental protocols for the application and evaluation of this compound.
Chemical & Physical Properties of this compound
This compound (C.I. 22895) is characterized by its dual azo chromophore and the presence of two sodium sulfonate groups, which impart water solubility and its anionic nature.[1][3] These sulfonate groups are the primary functional moieties responsible for the dye's classification and mechanism as an acid dye.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 6470-20-8 | [1][4] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1] |
| Molecular Weight | 728.66 g/mol | [1] |
| Chemical Class | Double Azo Dye | [1] |
| Appearance | Orange Powder | [5] |
| Solubility (90°C) | ≥ 60 g/L | [5] |
| Recommended Dyeing pH | 4.0 - 5.0 (Wool & Nylon) | [5] |
Core Mechanism of Action
The dyeing process with this compound is a physiochemical phenomenon governed by the principles of ionic bonding, supplemented by weaker intermolecular forces. The mechanism can be dissected into a sequence of controlled steps initiated by the creation of an acidic dyebath.
-
Protonation of Fiber: Protein fibers (wool, silk) and polyamide fibers (nylon) are amphotropic, containing both amino (-NH₂) and carboxyl (-COOH) groups.[3] In a neutral solution, these groups exist as zwitterions (-NH₃⁺ and -COO⁻). By introducing an acid (e.g., acetic or formic acid) to the dyebath to lower the pH below the fiber's isoelectric point (pH 4.2-4.8 for wool), the concentration of protonated amino groups (-NH₃⁺) is significantly increased, imparting a net positive charge to the fiber.[3][6]
-
Dye Anion Availability: In the aqueous dyebath, the sodium sulfonate groups (-SO₃Na) on the this compound molecule dissociate, yielding large, colored anions (Dye-SO₃⁻) and sodium cations (Na⁺).[7]
-
Ionic Bond Formation: The primary fixation mechanism is the electrostatic attraction between the anionic sulfonate groups of the dye and the cationic, protonated amino sites on the fiber polymer chain.[6][7] This forms a stable salt linkage, effectively anchoring the dye to the fiber.
-
Secondary Forces: In addition to the principal ionic bonds, other, weaker forces contribute to the overall dye-fiber affinity and stability. These include Van der Waals forces and hydrogen bonding.[2][8][9]
The logical relationship between the key components of this mechanism is illustrated in the diagram below.
Figure 1: Core mechanism of this compound fixation on protein/polyamide fibers.
Quantitative Performance Data
The performance of a dye is quantified by its fastness properties, which describe the resistance of the color to various external influences. The ratings are typically given on a scale of 1 to 5, where 5 represents the highest fastness.
| Fastness Property | Standard | Rating (Fading) | Rating (Staining) |
| Light (Xenon Arc) | ISO 105-B02 | 3 | - |
| Washing (Soaping) | ISO 105-C06 | 3-4 | 4 |
| Perspiration | ISO 105-E04 | 3-4 | 4 |
| Oxygen Bleaching | ISO 105-N02 | 2 | 4-5 |
| Seawater | ISO 105-E02 | 4-5 | - |
| Rubbing (Crocking) | ISO 105-X12 | Dry: 4-5, Wet: 4 | - |
| Data sourced from World Dye Variety.[1] Ratings are for dyeing on polyamide. |
Experimental Protocols
Protocol for Dyeing Polyamide Fabric
This protocol describes a standard laboratory exhaust dyeing procedure for a 10-gram polyamide fabric sample.
Materials & Reagents:
-
This compound dye powder
-
Polyamide fabric (10 g, pre-scoured)
-
Glacial Acetic Acid (or Formic Acid 85%)
-
Anionic Leveling Agent
-
Glauber's Salt (Anhydrous Sodium Sulfate)
-
Deionized water
-
Laboratory dyeing apparatus (e.g., Rotadyer)
-
Beakers, graduated cylinders, pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound by dissolving 1.0 g of dye powder in 100 mL of deionized water.
-
Dye Bath Calculation (Recipe for 2% shade):
-
Material to Liquor Ratio (M:L): 1:20
-
Total Liquor Volume: 10 g fabric × 20 = 200 mL
-
Dye Required (2% owf): 10 g × 0.02 = 0.2 g
-
Volume of 1% Stock Solution: (0.2 g / 1.0 g) × 100 mL = 20 mL
-
Acetic Acid (to achieve pH 4.0-5.0): ~1 g/L = 0.2 g (or ~0.2 mL)
-
Leveling Agent (1% owf): 10 g × 0.01 = 0.1 g
-
Glauber's Salt (5% owf): 10 g × 0.05 = 0.5 g
-
-
Dye Bath Preparation:
-
To the dyeing vessel, add approximately 150 mL of deionized water.
-
Add the calculated amounts of Glauber's Salt and leveling agent. Stir until dissolved.
-
Add the calculated volume of acetic acid and check the pH, adjusting to between 4.0 and 5.0.
-
Add the 20 mL of dye stock solution.
-
Add remaining water to bring the total volume to 200 mL.
-
-
Dyeing Cycle:
-
Introduce the wetted polyamide fabric into the dye bath at an initial temperature of 40-50°C.[6]
-
Seal the vessel and begin agitation.
-
Increase the temperature at a rate of 1.5°C/minute until it reaches 98-100°C.
-
Hold at this temperature for 45-60 minutes, maintaining agitation.[10]
-
Cool the vessel down to 70°C at a rate of 2°C/minute.
-
-
Rinsing and Drying:
-
Remove the fabric from the dye bath.
-
Rinse thoroughly with warm water, followed by a cold water rinse, until the water runs clear.
-
Squeeze out excess water and air-dry the fabric.
-
Figure 2: Experimental workflow for exhaust dyeing of polyamide with this compound.
Protocol for Color Fastness to Rubbing (ISO 105-X12)
This protocol outlines the standardized method for assessing the amount of color transferred from a fabric surface by rubbing.
Apparatus & Materials:
-
Crockmeter (conforming to ISO 105-X12 specifications)[11]
-
Standard white cotton rubbing cloth (5x5 cm)
-
Dyed fabric specimen (at least 14x5 cm)
-
Grey Scale for Staining (ISO 105-A03)
-
Deionized water (for wet rubbing)
Procedure:
-
Specimen Preparation:
-
Cut a specimen of the dyed fabric.
-
Allow the specimen to condition at 20±2°C and 65±4% relative humidity for at least 4 hours.
-
-
Dry Rubbing Test:
-
Mount the dyed fabric specimen onto the base of the Crockmeter, ensuring it is flat.
-
Fix a dry, conditioned piece of the standard white cotton cloth to the rubbing finger (16 mm diameter).
-
Lower the finger onto the test specimen.
-
Turn the crank to slide the finger back and forth 10 times at a rate of one cycle per second, applying a downward force of 9 Newtons.[11]
-
Remove the white cotton cloth.
-
-
Wet Rubbing Test:
-
Thoroughly wet a piece of the standard white cotton cloth in deionized water.
-
Squeeze it to achieve a wet pick-up of 100% (i.e., the wet cloth weighs twice its dry weight).
-
Repeat the procedure described in step 2 with the wet cloth on a fresh area of the dyed specimen.
-
-
Evaluation:
-
Allow the tested white cloths to air-dry.
-
Place the tested cloths against a piece of clean, untested white cloth.
-
Under standardized lighting, use the Grey Scale for Staining to assess the degree of color transfer for both the dry and wet tests.
-
Assign a rating from 1 (heavy staining) to 5 (no staining).
-
Conclusion
The mechanism of action for this compound is a robust and well-characterized process centered on the formation of ionic bonds between the dye's sulfonate anions and protonated amino groups within the fiber. This interaction, optimized under specific pH and temperature conditions, results in good overall performance, particularly for dyeing nylon and wool. The provided quantitative data and detailed experimental protocols offer a comprehensive framework for researchers to apply and evaluate this dye in a controlled and reproducible manner.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Clartech Organic [clartechorganics.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 6470-20-8 | Benchchem [benchchem.com]
- 5. chsdye.com [chsdye.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Acid dye - Wikipedia [en.wikipedia.org]
- 8. How Acid Dye Works [dharmatrading.com]
- 9. etaorganics.com [etaorganics.com]
- 10. textilestudycenter.com [textilestudycenter.com]
- 11. vietextile.com [vietextile.com]
Methodological & Application
Application Notes and Protocols: Acid Orange 56 Staining for Histological Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 56 is a synthetic diazo dye belonging to the acid dye category. In histological applications, acid dyes are utilized to stain basic cellular components, such as the cytoplasm, connective tissue, and muscle fibers. The anionic nature of this compound allows it to bind to cationic (basic) proteins in the tissue, resulting in a distinct orange coloration. This staining technique is valuable for providing contrast to nuclear stains and for the general morphological assessment of tissue sections. While a standardized, universally adopted protocol for this compound in histology is not extensively documented, this document provides a detailed, adaptable protocol based on the general principles of acid dye staining and protocols for similar orange dyes, such as Orange G.
Principle of Staining
The staining mechanism of this compound relies on electrostatic interactions between the negatively charged dye molecules and positively charged tissue components. In an acidic solution, the amino groups of proteins in the cytoplasm and connective tissue become protonated, acquiring a positive charge. The anionic sulfonate groups of the this compound dye then form ionic bonds with these protonated amino groups, leading to the selective staining of these structures. The intensity of the staining can be modulated by factors such as the pH of the staining solution, dye concentration, and staining time.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound Dye Powder | C.I. 22895 |
| Distilled or Deionized Water | High purity |
| Glacial Acetic Acid | ACS Grade |
| Ethanol | 100%, 95%, 70% |
| Xylene or Xylene Substitute | Histological Grade |
| Harris Hematoxylin Solution | (or other suitable nuclear stain) |
| 1% Acid Alcohol | 1% HCl in 70% Ethanol |
| Scott's Tap Water Substitute | (or other bluing agent) |
| Paraffin-embedded tissue sections | 4-5 µm thickness |
| Staining jars and racks | |
| Coverslips and Mounting Medium | |
| Microscope |
Staining Solution Preparation
1% this compound Stock Solution:
-
This compound: 1 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 0.5 ml
To prepare:
-
Dissolve 1 gram of this compound powder in 100 ml of distilled water.
-
Stir until the dye is completely dissolved. Gentle heating may be applied if necessary.
-
Add 0.5 ml of glacial acetic acid to the solution and mix well.
-
Filter the solution before use to remove any undissolved particles.
-
Store in a tightly capped bottle at room temperature.
Experimental Protocol
The following is a general protocol for staining paraffin-embedded tissue sections with this compound. Optimization of incubation times may be required depending on the tissue type and fixation method.
| Step | Procedure | Time |
| 1. | Deparaffinization | 2 x 5 min |
| 2. | Rehydration | 2 x 3 min |
| 1 x 3 min | ||
| 1 x 3 min | ||
| 3. | Nuclear Staining | 5-10 min |
| 4. | Differentiation | 10-30 sec |
| 5. | Bluing | 1-2 min |
| 6. | This compound Staining | 1-3 min |
| 7. | Dehydration | 2 x 2 min |
| 2 x 2 min | ||
| 8. | Clearing | 2 x 5 min |
| 9. | Mounting | - |
Detailed Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse briefly in distilled water.
-
-
Nuclear Staining (Counterstain):
-
Stain in Harris Hematoxylin solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Dip slides in 1% acid alcohol for 10-30 seconds to remove excess hematoxylin.
-
Rinse immediately and thoroughly in running tap water.
-
-
Bluing:
-
Immerse slides in Scott's tap water substitute or other bluing agent for 1-2 minutes until nuclei turn blue.
-
Wash in running tap water for 5 minutes.
-
-
This compound Staining:
-
Immerse slides in the 1% this compound staining solution for 1-3 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate through two changes of 95% ethanol for 2 minutes each.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene or a xylene substitute for 5 minutes each.
-
Mount with a permanent mounting medium and coverslip.
-
Results and Interpretation
-
Cytoplasm, Muscle, Keratin, and Erythrocytes: Orange to reddish-orange
-
Nuclei: Blue to dark blue
-
Collagen: May stain a lighter shade of orange or remain pale
The vibrant orange staining of the cytoplasm and other acidophilic structures provides excellent contrast to the blue-stained nuclei, facilitating the clear visualization of cellular morphology and tissue architecture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Orange Staining | Staining time too short. | Increase incubation time in this compound solution. |
| Staining solution is old or depleted. | Prepare fresh staining solution. | |
| pH of staining solution is too high. | Ensure the pH is acidic by adding the appropriate amount of acetic acid. | |
| Overstaining with Orange | Staining time too long. | Decrease incubation time in this compound solution. |
| Inadequate rinsing after staining. | Ensure a quick but thorough rinse after the orange stain. | |
| Pale Nuclear Staining | Over-differentiation in acid alcohol. | Reduce the time in the acid alcohol solution. |
| Hematoxylin is old or oxidized. | Use fresh hematoxylin solution. | |
| Precipitate on Section | Staining solution was not filtered. | Filter the staining solution before use. |
Visualization of Experimental Workflow
Caption: Workflow of the this compound staining protocol.
Logical Relationship of Staining Components
Caption: Principle of differential staining with Hematoxylin and this compound.
Application Notes and Protocols for Acid Orange 56 in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Acid Orange 56 in textile dyeing experiments, with a focus on wool, silk, and nylon fibers. The information is intended to guide researchers in developing and executing robust experimental protocols.
Introduction to this compound
This compound is a double azo acid dye known for its vibrant red-light orange hue.[1] It is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] Its application extends to leather and paper coloring.[3] The dye is soluble in water and ethanol, exhibiting a palm orange and gold orange color in these solvents, respectively.[3]
Chemical Properties of this compound:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 22895 |
| CAS Number | 6470-20-8 |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ |
| Molecular Weight | 728.66 g/mol [3] |
| Chemical Class | Diazo[3] |
Principles of Acid Dyeing
Acid dyes are anionic molecules that bind to fibers containing cationic groups. In an acidic dyebath, the amino groups of protein fibers (wool and silk) and polyamide fibers (nylon) become protonated (-NH₃⁺), creating positively charged sites. The anionic dye molecules (D-SO₃⁻) are then attracted to these sites, forming ionic bonds.[4] The dyeing process is influenced by several factors, including pH, temperature, time, and the presence of electrolytes and leveling agents.
Experimental Protocols
The following protocols provide a general framework for dyeing wool, silk, and nylon with this compound. Researchers should optimize these parameters based on their specific experimental goals and substrate characteristics.
Materials and Equipment
-
This compound dye powder
-
Wool, silk, or nylon fabric/yarn
-
Distilled or deionized water
-
Acetic acid or formic acid (for pH adjustment)
-
Glauber's salt (sodium sulfate) or sodium chloride (electrolyte)
-
Leveling agent (e.g., ethoxylated fatty amines)
-
Non-ionic detergent
-
Laboratory dyeing machine (e.g., beaker dyer, water bath with stirrer)
-
pH meter
-
Spectrophotometer for color measurement (optional)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Heating plate with magnetic stirrer
General Dyeing Workflow
The following diagram illustrates the general workflow for dyeing textiles with this compound.
Caption: General experimental workflow for textile dyeing with this compound.
Protocol for Dyeing Wool
-
Scouring: Wash the wool fabric with a 1-2 g/L non-ionic detergent solution at 40-50°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation:
-
Prepare a dye stock solution by dissolving the required amount of this compound powder in a small amount of hot distilled water.
-
Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:30).
-
Add 5-10% (on weight of fabric, o.w.f) of Glauber's salt (electrolyte) to the dyebath.
-
Add 1-2% (o.w.f) of a suitable leveling agent.
-
Add the pre-dissolved dye stock solution to the bath.
-
Adjust the pH of the dyebath to 4.0-5.0 using acetic acid.[5]
-
-
Dyeing Process:
-
Immerse the wet, scoured wool fabric into the dyebath at 40°C.
-
Raise the temperature to 95-100°C at a rate of 1-2°C/minute.
-
Maintain the dyeing at this temperature for 45-60 minutes, ensuring gentle agitation.
-
-
Post-Treatment:
-
Allow the dyebath to cool down gradually to about 60°C.
-
Remove the dyed fabric and rinse with warm water, followed by cold water until the water runs clear.
-
Perform a soaping treatment with 1-2 g/L non-ionic detergent at 50-60°C for 15-20 minutes to remove any unfixed dye.
-
Rinse thoroughly with cold water and air dry.
-
Protocol for Dyeing Silk
-
Scouring (Degumming): Treat the raw silk in a solution containing a mild soap or a specialized degumming agent to remove sericin. The conditions will vary depending on the agent used. Rinse thoroughly.
-
Dye Bath Preparation:
-
Follow the same procedure as for wool, but a lower concentration of electrolyte (e.g., 2-5% o.w.f. of Glauber's salt) may be used.
-
Adjust the pH to 4.5-5.5 using acetic acid.[6]
-
-
Dyeing Process:
-
Immerse the wet, scoured silk fabric into the dyebath at 40°C.
-
Raise the temperature to 85-90°C at a rate of 1-2°C/minute.
-
Maintain the dyeing at this temperature for 45-60 minutes with gentle agitation.
-
-
Post-Treatment:
-
Follow the same cooling, rinsing, and soaping procedure as for wool, but use a lower soaping temperature (e.g., 40-50°C) to protect the delicate silk fibers.
-
Protocol for Dyeing Nylon
-
Scouring: Wash the nylon fabric with a 1-2 g/L non-ionic detergent and a small amount of sodium carbonate at 60-70°C for 20-30 minutes. Rinse thoroughly.
-
Dye Bath Preparation:
-
Prepare the dyebath as described for wool.
-
Adjust the pH to 4.0-5.0 using acetic acid or formic acid.[5]
-
-
Dyeing Process:
-
Immerse the wet, scoured nylon fabric into the dyebath at 40°C.
-
Raise the temperature to 98-100°C at a rate of 1-2°C/minute.
-
Maintain the dyeing at this temperature for 30-60 minutes.
-
-
Post-Treatment:
-
Follow the same post-treatment procedure as for wool.
-
Data Presentation
The following tables summarize typical quantitative data for textiles dyed with this compound. It is important to note that specific values can vary depending on the exact experimental conditions.
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Wool | Silk | Nylon |
| Dye Concentration (% o.w.f.) | 0.5 - 4.0 | 0.5 - 3.0 | 0.5 - 4.0 |
| Liquor Ratio | 1:20 - 1:40 | 1:30 - 1:50 | 1:20 - 1:40 |
| pH | 4.0 - 5.0[5] | 4.5 - 5.5[6] | 4.0 - 5.0[5] |
| Dyeing Temperature (°C) | 95 - 100 | 85 - 90 | 98 - 100 |
| Dyeing Time (minutes) | 45 - 60 | 45 - 60 | 30 - 60 |
| Electrolyte (% o.w.f.) | 5 - 10 | 2 - 5 | 5 - 10 |
Table 2: Typical Fastness Properties of this compound on Polyamide (Nylon)
| Fastness Property | Rating (1-5, 5 being best) |
| Light Fastness (Xenon) | 4 |
| Washing (50°C) | 4 |
| Perspiration (Alkaline) | 3-4 |
| Rubbing (Dry) | 4-5 |
| Rubbing (Wet) | 3 |
| Water | 4 |
Note: Data adapted from a commercial supplier for this compound on polyamide.
Table 3: Representative Dye Exhaustion and Fixation Percentages for Acid Dyes
| Fiber | Dye Exhaustion (%) | Dye Fixation (%) |
| Wool | 85 - 95 | 90 - 98 |
| Silk | 80 - 90 | 85 - 95 |
| Nylon | 90 - 98 | 92 - 99 |
Note: These are typical ranges for acid dyes and may vary for this compound.
Table 4: Representative Color Strength (K/S) Values for an Orange Acid Dye
| Fiber | K/S Value (at λmax) |
| Wool | 10 - 15 |
| Silk | 8 - 12 |
| Nylon | 12 - 18 |
Note: These are representative values for an orange acid dye at a 2% o.w.f. concentration and can vary significantly based on dyeing conditions.
Toxicology and Signaling Pathways
This compound, as an azo dye, is subject to metabolic processes that can lead to the cleavage of the azo bond (-N=N-). This reductive cleavage is a primary step in the metabolism of azo dyes and can be carried out by azoreductase enzymes present in various microorganisms, including those in the gut microbiota, as well as in the liver.[7]
The breakdown of azo dyes can release aromatic amines, some of which are known to be mutagenic and carcinogenic.[7] The toxicological profile of a specific azo dye is therefore closely linked to the nature of the aromatic amines it can form.
The following diagram illustrates a generalized metabolic pathway for azo dyes.
Caption: Generalized metabolic pathway of azo dyes leading to potential toxicity.
It is important to note that specific signaling pathways directly modulated by this compound or its metabolites are not well-documented in publicly available literature. Research in this area for many individual azo dyes is limited. Toxicological assessments should consider the potential for the formation of harmful aromatic amines and their subsequent metabolic activation.
Conclusion
This compound is an effective dye for achieving vibrant orange shades on wool, silk, and nylon fibers. Successful and reproducible dyeing requires careful control of experimental parameters, particularly pH, temperature, and the use of appropriate auxiliaries. The provided protocols offer a solid foundation for laboratory-scale dyeing experiments. Further optimization may be necessary to achieve specific color depths and fastness properties. From a toxicological perspective, as with all azo dyes, appropriate safety precautions should be taken, considering the potential for the formation of hazardous metabolites.
References
- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Azo Dye Metabolism → Area → Resource 1 [pollution.sustainability-directory.com]
- 7. Dyeing of Tussah Silk with Reactive Dyes: Dye Selection, Dyeing Conditions, Dye Fixation Characteristics, and Comparison with Mulberry Silk - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Acid Orange 56 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock and working solutions of Acid Orange 56, a synthetic azo dye. The information is intended to guide laboratory personnel in accurately preparing these solutions for various research applications.
Chemical and Physical Properties
This compound is a red-light orange dye soluble in water and ethanol.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 22895 | [1] |
| CAS Number | 6470-20-8 | [1] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1] |
| Molecular Weight | 728.66 g/mol | [1] |
| Appearance | Orange to red-orange powder | [2] |
| Solubility | Soluble in water, ethanol | [1] |
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The powdered form of the dye presents an inhalation hazard.[3]
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
When handling the powder, use a fume hood or wear a dust mask to avoid inhalation.
-
In case of skin contact, wash the affected area thoroughly with soap and water.
-
In case of eye contact, rinse immediately with plenty of water.
-
Dispose of waste according to institutional and local regulations.
Preparation of Stock Solutions
Stock solutions offer a convenient and accurate way to prepare working solutions and ensure reproducibility.[3][4][5] A 1% (w/v) stock solution is a common starting point for many applications.
Protocol for 1% (w/v) this compound Stock Solution
This protocol is based on general methods for preparing acid dye stock solutions.[3][4][5][6][7]
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Glass beaker
-
Stirring rod
-
Hot plate or water bath
-
Weighing scale
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Pasting (Optional but Recommended): Transfer the powder to a glass beaker. Add a small amount of warm water or ethanol and mix with a stirring rod to form a smooth paste. This helps to prevent clumping and aids in dissolution.[6]
-
Dissolving: Gradually add approximately 50-70 mL of hot (near boiling) deionized water to the paste while continuously stirring. Gentle heating on a hot plate or in a water bath can facilitate dissolution.
-
Final Volume: Once the dye is completely dissolved, allow the solution to cool to room temperature. Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the dye is transferred.
-
Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the stock solution to a clearly labeled, sealed container. Store at room temperature, protected from light. The stock solution is generally stable for several months.[3]
Protocol for Molar Stock Solutions (e.g., 10 mM)
For applications requiring precise molar concentrations, follow this protocol.
Materials:
-
This compound powder (MW: 728.66 g/mol )
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
Calculation: To prepare a 10 mM (0.010 M) stock solution, the required mass of this compound is calculated as follows:
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) Mass (g) = 0.010 mol/L x 728.66 g/mol x 0.100 L Mass (g) = 0.07287 g
Procedure:
-
Weighing: Accurately weigh 0.0729 g (72.9 mg) of this compound powder.
-
Dissolving: Follow steps 2 through 6 from the 1% (w/v) stock solution protocol, using the weighed amount of dye and bringing the final volume to 100 mL in a volumetric flask.
Preparation of Working Solutions
Working solutions are dilutions of the stock solution used for specific experimental procedures.
Protocol for Diluting Stock Solutions
Materials:
-
This compound stock solution (1% w/v or 10 mM)
-
Appropriate solvent (e.g., deionized water, buffer)
-
Volumetric flasks or graduated cylinders
-
Pipettes
Procedure:
-
Calculation: Use the dilution formula M₁V₁ = M₂V₂ (for molar solutions) or C₁V₁ = C₂V₂ (for % w/v solutions) to determine the volume of the stock solution required.
-
M₁/C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
M₂/C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Preparation: Pipette the calculated volume (V₁) of the stock solution into a volumetric flask of the desired final volume (V₂).
-
Dilution: Add the appropriate solvent to the flask until the final volume (V₂) is reached.
-
Mixing: Cap and invert the flask several times to ensure thorough mixing.
Example Dilution Table from a 1% (w/v) Stock Solution:
| Desired Concentration (% w/v) | Volume of 1% Stock Solution (mL) | Final Volume (mL) |
| 0.5 | 50 | 100 |
| 0.1 | 10 | 100 |
| 0.05 | 5 | 100 |
| 0.01 | 1 | 100 |
Experimental Workflow and Applications
While specific signaling pathways involving this compound are not extensively documented in the available literature, its properties as an acid dye make it suitable for general histological staining procedures. Acid dyes, in general, are used to stain basic cellular components such as the cytoplasm, muscle, and collagen.[8][9][10] The following diagram illustrates a general workflow for the preparation and application of this compound in a hypothetical staining protocol.
Caption: General workflow for preparing and using this compound solutions.
This generalized workflow highlights the logical progression from preparing the dye solutions to their application in a typical laboratory staining procedure. The specific concentrations of the working solution, incubation times, and washing steps would need to be optimized based on the particular tissue and target structures.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. feltingandfiberstudio.com [feltingandfiberstudio.com]
- 4. courses.ideate.cmu.edu [courses.ideate.cmu.edu]
- 5. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 6. georgeweil.com [georgeweil.com]
- 7. youtube.com [youtube.com]
- 8. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 9. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application of Acid Dyes in Protein Binding Assays: A Focus on Acid Orange 12 as a Working Alternative to Acid Orange 56
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of acid dyes in protein binding assays. Initial research indicates a lack of established protocols for the specific use of Acid Orange 56 in this application. However, a closely related compound, Acid Orange 12, is well-documented for protein quantification. This document will, therefore, focus on the principles and protocols for Acid Orange 12 as a representative and effective alternative.
Introduction: The Principle of Dye-Binding Assays for Protein Quantification
Dye-binding assays are a common method for determining the concentration of protein in a solution. These assays are based on the principle that certain dyes bind to proteins, and this binding event causes a measurable change in the dye's spectral properties. In the case of acid dyes like Acid Orange 12, the mechanism primarily involves the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged basic amino acid residues (lysine, arginine, and histidine) on the protein.[1]
When the dye binds to the protein, it forms an insoluble complex that precipitates out of the solution.[1] The amount of protein in the sample is inversely proportional to the concentration of the remaining, unreacted dye in the supernatant.[1] By measuring the absorbance of the unbound dye, the protein concentration can be determined. This method is valued for its simplicity, speed, and the stability of the dye solutions.[1]
Note on this compound
Despite a comprehensive search, no established and validated protocols for the application of this compound (C.I. 22895) in protein binding assays were identified in the scientific literature. While it is an azo dye, its specific binding characteristics with proteins have not been documented for the purpose of a quantitative assay. Researchers are advised to validate any potential use of this compound for protein binding assays rigorously.
Featured Application: Acid Orange 12 Protein Binding Assay
Acid Orange 12 is a widely used dye for the quantitative determination of proteins, particularly in the food and dairy industries. Its strong binding to the basic amino acid functional groups on proteins makes it a reliable reagent for this purpose.[1]
Key Characteristics of the Acid Orange 12 Assay
| Feature | Description |
| Principle | Formation of an insoluble protein-dye complex via electrostatic interactions.[1] |
| Measurement | Colorimetric measurement of the unbound dye in the supernatant.[1] |
| Wavelength of Max. Absorbance | 482 nm for the unbound Acid Orange 12 dye.[1] |
| Binding Sites | Primarily the three basic amino acids: lysine, arginine, and histidine.[1] |
| Advantages | Strong protein binding, stable solutions, good color/protein sensitivity ratio.[1] |
Experimental Workflow
The general workflow for an Acid Orange 12 protein binding assay involves sample preparation, reaction with the dye, separation of the protein-dye complex, and measurement of the unbound dye.
Experimental workflow for the Acid Orange 12 protein binding assay.
Detailed Experimental Protocol: Acid Orange 12 Assay
This protocol is a general guideline and may require optimization for specific sample types.
Materials and Reagents
-
Acid Orange 12 Dye Solution (Standardized)
-
Protein Standard (e.g., Bovine Serum Albumin - BSA)
-
Spectrophotometer or Colorimeter capable of reading at 482 nm
-
Centrifuge and centrifuge tubes or filtration apparatus
-
Pipettes
-
Test tubes or microplate
Preparation of Standards
-
Prepare a stock solution of the protein standard (e.g., 1 mg/mL BSA).
-
Create a series of dilutions from the stock solution to generate a standard curve. The concentration range will depend on the expected protein concentration in the samples.
Assay Procedure
-
Pipette a known volume of the sample or standard into a test tube.
-
Add a known volume of the Acid Orange 12 dye reagent to each tube. The ratio of sample to dye will need to be optimized.
-
Vortex or mix the tubes thoroughly to ensure complete reaction. The reaction is typically rapid, often complete within seconds for liquid samples.[1]
-
Separate the insoluble protein-dye complex by centrifugation or filtration.
-
Carefully transfer the supernatant containing the unbound dye to a clean cuvette or microplate well.
-
Measure the absorbance of the supernatant at 482 nm.
-
Use the standard curve to determine the protein concentration in the samples.
Data Analysis
The relationship between protein concentration and the absorbance of the unbound dye is inverse. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The protein concentration of the unknown samples can then be determined from this curve.
Logical Relationship of Assay Components
The logical relationship in this assay is based on the binding of the dye to the protein, leading to a decrease in the concentration of free dye.
Logical relationship of components in the Acid Orange 12 assay.
Troubleshooting and Considerations
-
Interfering Substances: Substances that can affect the pH or interact with the dye or protein can interfere with the assay.
-
Protein-to-Protein Variation: Different proteins may have varying numbers of basic amino acid residues, leading to differences in dye binding. It is important to use a standard protein that is similar to the protein being measured, if possible.
-
Dye Concentration: The concentration of the dye solution is critical and should be carefully controlled.
-
Reaction Time: While the reaction is generally fast, ensure consistent timing for all samples and standards.
Conclusion
While the direct application of this compound in protein binding assays is not well-documented, the Acid Orange 12 dye-binding method provides a robust and reliable alternative for the quantitative determination of proteins. The protocol and principles outlined in this document offer a solid foundation for researchers to implement this assay in their laboratories. As with any assay, proper validation and optimization are crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: Photocatalytic Degradation of Acid Orange 56
Introduction
Acid Orange 56 is a synthetic azo dye widely used in the textile industry. Due to its complex aromatic structure and the presence of the azo bond (-N=N-), it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a highly effective technology for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO2, H2O, and mineral acids.[1] This document provides detailed protocols for the experimental setup of the photocatalytic degradation of this compound using semiconductor nanoparticles, such as Titanium Dioxide (TiO2) and Zinc Oxide (ZnO), under UV or visible light irradiation.
Principle of Heterogeneous Photocatalysis
Heterogeneous photocatalysis involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. When a semiconductor material like TiO2 or ZnO is illuminated with light of energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.[2][3] These photogenerated electron-hole pairs are powerful redox species. The holes can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS).[3] These ROS are non-selective and can efficiently degrade complex organic molecules like this compound.
Experimental Protocols
Protocol 1: Synthesis of ZnO Nanoparticle Photocatalyst (Co-precipitation Method)
This protocol describes a common method for synthesizing ZnO nanoparticles, a widely used photocatalyst.[2][4]
Materials:
-
Zinc chloride (ZnCl₂) or Zinc acetate
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers
-
Magnetic stirrer
-
Muffle furnace
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of a zinc salt (e.g., ZnCl₂). The concentration can be varied, but a typical starting point is 0.1 M.
-
Precipitation: While vigorously stirring the zinc salt solution, slowly add a precipitating agent, such as NaOH solution (e.g., 0.2 M), dropwise. This will lead to the formation of a white precipitate of zinc hydroxide (Zn(OH)₂).
-
Aging and Washing: Continue stirring the suspension for a period (e.g., 2 hours) to age the precipitate. Afterwards, separate the precipitate from the solution by centrifugation. Wash the collected precipitate multiple times with distilled water and then with ethanol to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at a temperature of around 80-100°C for several hours until all moisture is removed.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 350-500°C) for 2-3 hours.[4] This step converts the Zn(OH)₂ into crystalline ZnO nanoparticles.
-
Characterization (Optional but Recommended): The synthesized ZnO nanoparticles can be characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe morphology and particle size, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the band gap energy.[4]
Protocol 2: Photocatalytic Degradation of this compound
This protocol outlines the general procedure for conducting a batch photocatalytic degradation experiment.
Apparatus and Reagents:
-
Photoreactor: A batch reactor, typically a Pyrex beaker or a specialized cylindrical glass vessel.[5][6]
-
Light Source: A UV lamp (e.g., high-pressure mercury lamp) or a visible light lamp (e.g., tungsten or xenon lamp), positioned at a fixed distance from the reactor.[5][6][7][8][9]
-
Magnetic Stirrer: To ensure the catalyst remains suspended and the solution is homogeneous.[5]
-
This compound stock solution (e.g., 100 mg/L)
-
Synthesized photocatalyst (e.g., ZnO or commercial TiO₂ P25)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Syringes and microfilters (e.g., 0.45 µm) for sample collection.[9]
Procedure:
-
Reaction Setup: Place a specific volume (e.g., 50-100 mL) of this compound solution with a known initial concentration (e.g., 10-50 mg/L) into the photoreactor.[6][7][9]
-
pH Adjustment: Adjust the initial pH of the dye solution to the desired value using dilute HCl or NaOH, as pH is a critical parameter affecting degradation efficiency.[9][10] An acidic medium is often favorable for the degradation of anionic dyes.[9]
-
Catalyst Addition: Add a predetermined amount of the photocatalyst to the solution. The catalyst dosage typically ranges from 0.1 to 2.0 g/L.[7][9][11][12]
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes.[7][8] This step is crucial to ensure that an adsorption-desorption equilibrium is established between the dye molecules and the catalyst surface before illumination begins.
-
Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction. Ensure the reactor is continuously stirred throughout the experiment.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 3-5 mL) of the suspension.[9]
-
Sample Preparation: Immediately filter the collected samples through a microfilter to remove the catalyst particles and stop the reaction.[9][13] The filtrate is then ready for analysis.
Protocol 3: Analysis of Degradation
The degradation of this compound is typically monitored by measuring the change in its concentration over time using UV-Visible spectrophotometry.[14][15]
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Wavelength Scan: Determine the maximum absorbance wavelength (λmax) of this compound by scanning the absorbance of a known concentration of the dye solution over a range (e.g., 200-800 nm).[15][16][17]
-
Absorbance Measurement: Measure the absorbance of the filtered samples collected at different time intervals at the predetermined λmax.
-
Concentration Calculation: The concentration of the dye at each time point can be related to the absorbance using the Beer-Lambert law.
-
Degradation Efficiency Calculation: The percentage of degradation can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye (at t=0, after the dark adsorption step) and Cₜ is the concentration at a specific irradiation time 't'.[18]
-
Kinetic Analysis: The reaction kinetics can be studied by plotting the concentration data against time. Often, the photocatalytic degradation of dyes follows a pseudo-first-order kinetic model.[5][18][19] The rate constant (k) can be determined from the linear plot of -ln(Cₜ/C₀) versus time.[18]
Data Presentation: Influence of Experimental Parameters
The efficiency of photocatalytic degradation is influenced by several key parameters. The following tables summarize typical ranges and effects observed in the degradation of azo dyes, which are applicable to this compound.[10]
Table 1: Effect of Catalyst Dosage on Degradation Efficiency
| Catalyst Dosage (g/L) | Typical Degradation Efficiency (%) | Remarks |
| 0.25 - 0.5 | Moderate | Efficiency increases with dosage due to more available active sites. |
| 0.5 - 1.5 | High (Optimal Range) | Optimal dosage where degradation rate is maximized.[11][12] |
| > 1.5 | Decreasing | High turbidity can block light penetration, causing light scattering and reducing efficiency.[9] |
Table 2: Effect of Initial Dye Concentration on Degradation Efficiency
| Initial Dye Conc. (mg/L) | Typical Degradation Efficiency (%) | Remarks |
| 5 - 20 | High | At low concentrations, more catalyst active sites are available for reaction.[20] |
| 20 - 50 | Moderate | Efficiency decreases as more dye molecules compete for limited active sites and photons.[11][20] |
| > 50 | Low | The catalyst surface may become saturated, and the increased dye concentration can block light from reaching the catalyst.[20] |
Table 3: Effect of pH on Degradation Efficiency
| pH Range | Typical Degradation Efficiency (%) | Remarks |
| 2 - 4 (Acidic) | High (Often Optimal) | The surface of catalysts like TiO₂ and ZnO is positively charged, promoting adsorption of anionic dyes like this compound.[9][18] |
| 5 - 8 (Neutral) | Moderate | Surface charge becomes less positive or neutral, reducing electrostatic attraction. |
| > 8 (Alkaline) | Low | The catalyst surface becomes negatively charged, causing electrostatic repulsion with the anionic dye molecules.[10] |
Visualizations
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// Define edges (workflow) prep_dye -> adjust_ph [color="#202124"]; adjust_ph -> add_cat [color="#202124"]; add_cat -> dark_stir [color="#202124"]; dark_stir -> irradiate [color="#202124"]; irradiate -> sample [color="#202124"]; sample -> filter [color="#202124"]; filter -> analyze [color="#202124"]; analyze -> calculate [color="#202124"]; }
Caption: Workflow for the photocatalytic degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. deswater.com [deswater.com]
- 6. Photocatalytic Degradation of Orange G Dye by Using Bismuth Molybdate: Photocatalysis Optimization and Modeling via Definitive Screening Designs [mdpi.com]
- 7. BJNANO - Green synthesis of zinc oxide nanoparticles toward highly efficient photocatalysis and antibacterial application [beilstein-journals.org]
- 8. Green synthesis of ZnO nanoparticles using Justicia adhatoda for photocatalytic degradation of malachite green and reduction of 4-nitrophenol - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08632E [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ijert.org [ijert.org]
- 12. UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. ijsr.net [ijsr.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Kinetic study on photocatalytic degradation of Acid Orange 52 in a baffled reactor using TiO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
Application Notes: The Use of Tracking Dyes in Gel Electrophoresis with a focus on Orange Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracking dyes are essential components in gel electrophoresis, serving as visual aids to monitor the progress of the electrophoretic run.[1] These dyes are negatively charged at the pH of the running buffer, allowing them to migrate towards the anode along with the nucleic acids or proteins being separated.[2] Their primary functions are to enable visualization of sample loading into the wells of the gel and to provide a means of estimating the migration distance of the separated molecules.[3][4] Commonly used tracking dyes include Bromophenol Blue, Xylene Cyanol, and Orange G.[2] This document will focus on the application of orange dyes as tracking agents in gel electrophoresis.
Clarification on Acid Orange 56
Initial inquiries into the use of This compound as a tracking dye in gel electrophoresis have revealed no direct applications or established protocols in the scientific literature. This compound (CAS No. 6470-20-8; Molecular Formula: C₃₂H₂₂N₆Na₂O₈S₂) is a double azo dye primarily used in the textile, paper, and leather industries.[5]
It is crucial to distinguish this compound from the commonly used tracking dye Orange G (also known as Acid Orange 10, CAS No. 1936-15-8; Molecular Formula: C₁₆H₁₀N₂Na₂O₇S₂).[6][7] While both are orange acid dyes, their chemical structures and, consequently, their properties and applications differ significantly. The quantitative data and protocols available for tracking dyes in gel electrophoresis refer to Orange G. Therefore, the following application notes and protocols will focus on the well-established use of Orange G.
Application of Orange G as a Tracking Dye
Orange G is a synthetic azo dye that is frequently used as a tracking dye in both agarose and polyacrylamide gel electrophoresis.[6][8] Its relatively small molecular weight allows it to migrate ahead of most DNA and protein molecules, making it an excellent marker for the dye front.[9] This is particularly useful for separating small DNA or RNA fragments, as it helps to prevent them from running off the gel.[10]
Key Properties of Orange G:
-
Visual Monitoring: Provides a clear orange band that is easily visible during the electrophoretic run.
-
Migration Characteristics: In agarose gels, Orange G migrates at a rate comparable to a DNA fragment of approximately 50 base pairs (bp).[9][10] This migration pattern can be influenced by the agarose concentration and the buffer system used.[6]
-
Compatibility: It is compatible with common gel staining methods, such as ethidium bromide and SYBR Safe, and does not interfere with subsequent visualization of nucleic acids.[11]
Quantitative Data: Migration of Common Tracking Dyes
The migration of tracking dyes is dependent on the type of gel matrix, its concentration, and the buffer system employed. The following tables summarize the approximate migration of Orange G in comparison to other common tracking dyes.
Table 1: Apparent Molecular Weight of Tracking Dyes in Agarose Gels
| Tracking Dye | Apparent dsDNA Size (bp) in 1% Agarose Gel |
| Orange G | ~50 [9][10] |
| Bromophenol Blue | ~300[10][12] |
| Xylene Cyanol FF | ~4000[10][12] |
Table 2: Apparent Molecular Weight of Tracking Dyes in Non-denaturing Polyacrylamide Gels
| % Acrylamide | Orange G (approx. bp) | Bromophenol Blue (approx. bp) | Xylene Cyanol FF (approx. bp) |
| 3.5% | < 50 | 100 | 460 |
| 5.0% | < 50 | 65 | 260 |
| 8.0% | < 50 | 45 | 160 |
| 12.0% | < 50 | 20 | 70 |
| 15.0% | < 50 | 15 | 60 |
| 20.0% | < 50 | 12 | 45 |
Data for Orange G is generally cited as migrating at approximately 50 bp in agarose gels; its migration in polyacrylamide is consistently faster than Bromophenol Blue. Specific bp equivalence for Orange G in polyacrylamide gels is less commonly cited than for Bromophenol Blue and Xylene Cyanol.
Experimental Protocols
Protocol 1: Preparation of 6X Orange G Loading Dye
Materials:
-
Orange G powder (CAS No. 1936-15-8)
-
Glycerol or Ficoll® 400
-
EDTA (0.5 M, pH 8.0)
-
Tris-HCl (1 M, pH 7.5)
-
Nuclease-free water
Procedure:
-
To prepare 10 mL of 6X Orange G loading dye, combine the following:
-
Orange G: 0.25 g (for a final concentration of 2.5%)
-
Glycerol: 3 mL (for a final concentration of 30%) or Ficoll® 400: 1.5 g (for a final concentration of 15%)
-
0.5 M EDTA, pH 8.0: 1.2 mL (for a final concentration of 60 mM)
-
1 M Tris-HCl, pH 7.5: 0.6 mL (for a final concentration of 60 mM)
-
-
Add nuclease-free water to a final volume of 10 mL.
-
Vortex thoroughly until the Orange G is completely dissolved.
-
Store the 6X loading dye at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 2: Agarose Gel Electrophoresis of DNA with Orange G Tracking Dye
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
6X Orange G loading dye
-
DNA samples
-
DNA ladder
-
Gel casting tray and combs
-
Electrophoresis power supply and tank
-
UV transilluminator or other gel imaging system
Procedure:
-
Prepare the Agarose Gel:
-
Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose in 100 mL of 1X running buffer for a 1% gel).
-
Add the agarose to the 1X running buffer in a flask or bottle.
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the molten agarose into a gel casting tray with combs in place.
-
Allow the gel to solidify at room temperature for at least 30 minutes.
-
-
Prepare the Samples:
-
Mix your DNA samples and DNA ladder with the 6X Orange G loading dye in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading dye).
-
-
Load and Run the Gel:
-
Once the gel has solidified, carefully remove the combs.
-
Place the gel in the electrophoresis tank and add 1X running buffer until the gel is submerged.
-
Carefully load the prepared DNA samples and ladder into the wells.[3]
-
Connect the electrophoresis tank to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).[12]
-
Apply a constant voltage (e.g., 5-10 V/cm of gel length) and run the gel until the Orange G dye front has migrated to the desired position (typically about 70-80% of the gel length).[1]
-
-
Visualize the Results:
-
Turn off the power supply and disconnect the leads.
-
Carefully remove the gel from the tank.
-
If a post-staining method is required, incubate the gel in a staining solution (e.g., ethidium bromide or SYBR Safe) according to the manufacturer's instructions.
-
Visualize the DNA bands using a UV transilluminator or an appropriate gel imaging system.[4]
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Orange G - Wikipedia [en.wikipedia.org]
- 7. Orange G - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pbge.faculty.ucdavis.edu [pbge.faculty.ucdavis.edu]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. promega.com [promega.com]
- 11. neb.com [neb.com]
- 12. uoanbar.edu.iq [uoanbar.edu.iq]
Application Note: Quantitative Analysis of Acid Orange 56 in Solution
Introduction
Acid Orange 56 (C.I. 22895; CAS No. 6470-20-8) is a double azo dye used in the textile industry for dyeing materials such as wool, silk, and leather, as well as for paper coating.[1] Due to its chemical structure and potential environmental impact, accurate and sensitive quantification in various solutions is crucial for quality control, environmental monitoring, and research purposes. This document provides detailed protocols and comparative data for several analytical methods suitable for the quantification of this compound and structurally similar azo dyes. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Sensing.
Comparative Quantitative Data
The performance of different analytical techniques for the quantification of Acid Orange dyes varies in terms of sensitivity, linearity, and applicability. The following table summarizes key validation parameters from studies on Acid Orange and similar azo dyes.
| Parameter | HPLC-DAD | LC-MS/MS | Electrochemical Sensing |
| Linearity Range | 0.05 - 4.0 ppm[2][3] | 5 - 500 µg L⁻¹ | 0.1 - 20.0 µM[4] |
| Limit of Detection (LOD) | 0.03 ppm[2][3] | 0.5 - 3.0 µg kg⁻¹ | 0.05 µM[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.58 mg kg⁻¹[2][5] | 2.0 - 15 µg/kg[6] | 0.023 µM[7] |
| Recovery | 80.9% - 120%[5] | 74.13% - 125.60% | 96.8% - 105.1%[4] |
| Relative Standard Deviation (RSD) | < 12%[5] | 2.22% - 25.37% | < 6.4%[4] |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in samples with relatively few interfering compounds.
A. Reagents and Materials
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Butylamine (ion-interaction reagent)[2]
-
Syringe filters (0.22 µm)
B. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 x 2 mm, 5 µm).[8]
C. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and phosphate buffer (e.g., 27:73, v/v) at pH 6.7, containing 2.4 mM butylamine.[2]
-
Elution: Isocratic[2]
-
Flow Rate: 0.3 - 1.0 mL/min[8]
-
Detection Wavelength: Maximum absorbance for Acid Orange dyes, typically around 485 nm.[2][3]
D. Protocol
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like ethanol or water.[6] Perform serial dilutions to create calibration standards ranging from 0.05 to 4.0 ppm.[2][3]
-
Sample Preparation: Centrifuge the sample to remove particulates. Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: General workflow for dye quantification.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices or trace-level detection.
A. Reagents and Materials
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Formate
B. Instrumentation
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).[6]
C. LC-MS/MS Conditions
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[6]
-
Mobile Phase B: 10 mM ammonium formate in acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution: A typical gradient starts with a high percentage of aqueous phase, ramping up to a high percentage of organic phase to elute the analyte.[6]
-
Flow Rate: 500 µL/min.[6]
-
Column Temperature: 45 °C.[6]
-
Injection Volume: 5 µL.[6]
-
Ionization Mode: ESI, typically negative mode for sulfonated dyes.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized by infusing a standard solution of this compound.
D. Protocol
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) and create serial dilutions in the mobile phase or a suitable solvent to generate a calibration curve (e.g., 1 to 100 ng/mL).[6]
-
Sample Preparation: Extract the dye from the sample matrix using a solvent like acetonitrile.[6] Centrifuge and filter the extract before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Analysis: Inject standards and samples into the LC-MS/MS system. Monitor the specific MRM transitions for this compound.
-
Quantification: Generate a calibration curve using the peak areas of the standards. Calculate the concentration in the samples based on this curve.
Caption: LC-MS/MS workflow from injection to detection.
Quantification by Electrochemical Sensing
Electrochemical methods provide a rapid and highly sensitive alternative for dye quantification, often utilizing chemically modified electrodes.
A. Reagents and Materials
-
This compound standard
-
Phosphate Buffer Solution (PBS) or Britton-Robinson buffer.[7]
-
Supporting electrolyte (e.g., KCl).
-
Materials for electrode modification (e.g., graphene, carbon nanotubes, metal nanoparticles).[4][10]
B. Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE), often modified.[4]
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
C. Experimental Conditions
-
Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).[7][11]
-
pH: Optimized for maximum signal (e.g., pH 4.4).[12]
-
Accumulation Step: An accumulation potential is often applied for a set time (e.g., 4 minutes) with stirring to preconcentrate the analyte on the electrode surface.[4][12]
-
Potential Range: Scanned across the oxidation or reduction potential of this compound (e.g., +0.4 V to +1.0 V).
D. Protocol
-
Electrode Preparation: Polish the GCE with alumina slurry, then sonicate in water and ethanol. If using a modified electrode, apply the modifying material (e.g., drop-casting a nanocomposite suspension) and allow it to dry.
-
Standard Preparation: Prepare a stock solution of this compound and dilute it with the supporting electrolyte buffer to create standards for the calibration curve.
-
Measurement: Place the three electrodes in the electrochemical cell containing the sample or standard solution. Apply the accumulation potential and time, then run the SWV or DPV scan.
-
Quantification: Record the peak current from the voltammogram. Construct a calibration curve by plotting the peak current versus the concentration of the standards. Use this curve to determine the concentration of the analyte in unknown samples.
Caption: Workflow for electrochemical dye analysis.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scholar.najah.edu [scholar.najah.edu]
- 3. Voltammetric and HPLC Determination of Some Textile Dyes [repository.najah.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 7. Electrochemical Sensing Strategies for Synthetic Orange Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. laborindo.com [laborindo.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conducting dyes as electro-active monomers and polymers for detecting analytes in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Acid Orange 56 in Wastewater Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acid Orange 56 (C.I. 22895), a double azo dye, in laboratory studies focused on wastewater treatment. The protocols detailed below are based on established methodologies for the removal of azo dyes from aqueous solutions, drawing from studies on this compound and structurally similar dyes.
Overview of Treatment Technologies
This compound is a synthetic dye that can persist in the environment, necessitating effective removal strategies from industrial effluents. The primary methods investigated for its degradation and removal include adsorption, advanced oxidation processes (AOPs) such as photocatalysis, and microbial degradation.
Adsorption is a widely used method that involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Various materials, including activated carbon, clays, and bio-adsorbents, have been explored for the removal of azo dyes.
Photocatalysis , an advanced oxidation process, utilizes a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV or visible light) to generate highly reactive hydroxyl radicals. These radicals can non-selectively degrade the complex structure of this compound into simpler, less harmful compounds.
Microbial Degradation employs microorganisms, such as bacteria and fungi, to break down the dye molecules through enzymatic action. This can occur under both anaerobic and aerobic conditions, often involving an initial reductive cleavage of the azo bond.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the removal of Acid Orange dyes. It is important to note that due to limited specific data for this compound, data from closely related dyes like Acid Orange 7 and Acid Orange 52 are included for comparative purposes.
Table 1: Optimal Conditions for Adsorption of Acid Orange Dyes
| Adsorbent Material | Dye | Optimal pH | Adsorbent Dose | Contact Time (min) | Max. Removal Efficiency (%) |
| Kenya Tea Pulps | Acid Orange 7 | 2 | 10 g/L | 120 | 98.41[1] |
| Cotton Activated Carbon | Acid Orange 7 | 2 | 1 g/L | 80 | 87[2] |
| Formulated Clay-Lime (F13) | Acid Orange 52 | 2.0 | 0.1 g in 20 mL | Not Specified | >90 (inferred) |
| CTAB-Modified Bentonite | Acid Orange 33 | 2 | 80 mg in 50 mL | 90 | >95 (inferred)[3] |
Table 2: Parameters for Photocatalytic Degradation of Acid Orange Dyes
| Catalyst | Dye | Catalyst Dose | Light Source | Time | Degradation Efficiency (%) |
| N-TiO₂ on Polystyrene | Acid Orange 7 | 1.7 g in 40 mL acetone for coating | 240 white-light LEDs | 3 hours | ~57 |
| TiO₂ | Acid Orange 7 | 1.0 g/L | 30W UV lamp | 32 hours | 76[4] |
| Commercial TiO₂ (P25) | Acid Orange II | 10 g/L suspension for coating | 2 UV lamps | 1 hour | Rate: 4.41 x 10⁻⁵ mol. min⁻¹ |
Table 3: Microbial Decolorization of Acid Orange Dyes
| Microorganism/Consortium | Dye | Initial Concentration (mg/L) | pH | Temperature (°C) | Time | Decolorization Efficiency (%) |
| Pseudomonas stutzeri | Acid Orange | 100 | 6.0-8.0 | 25-40 | 15 hours | 100[5] |
| Bacterial Consortium SPB92 | Acid Orange | 30 | 7.5 | 32 | 23 hours | Complete[6] |
| Anaerobic/Aerobic Sequential Process | Acid Orange | Not Specified | Not Specified | Not Specified | 1 day (anaerobic) | 89.5 (color removal)[7] |
Experimental Protocols
Protocol for Adsorption Studies
This protocol outlines a batch adsorption experiment to evaluate the efficiency of a given adsorbent for the removal of this compound.
Materials:
-
This compound dye
-
Selected adsorbent (e.g., activated carbon, biochar)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Glassware (beakers, conical flasks, pipettes)
Procedure:
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving 1 g of the dye in 1 L of deionized water.
-
Preparation of Working Solutions: Prepare a series of working solutions with different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Batch Adsorption Experiments:
-
Take a fixed volume of the dye solution (e.g., 50 mL) in a series of conical flasks.
-
Adjust the pH of the solutions to the desired value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
-
Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a specified contact time (e.g., 120 minutes).
-
-
Sample Analysis:
-
After the desired contact time, withdraw the samples and centrifuge to separate the adsorbent.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Calculate the adsorption capacity (qₑ, mg/g) using the following equation: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Protocol for Photocatalytic Degradation
This protocol describes a typical photocatalytic degradation experiment for this compound using a semiconductor catalyst.
Materials:
-
This compound dye
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Deionized water
-
Photoreactor equipped with a UV or visible light source
-
Magnetic stirrer
-
Syringes and filters
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Dye Solution: Prepare a solution of this compound of a known concentration (e.g., 20 mg/L) in deionized water.
-
Photocatalytic Reaction:
-
Add a specific amount of the photocatalyst (e.g., 1 g/L) to a known volume of the dye solution in the photoreactor.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
-
Immediately filter the sample to remove the catalyst particles.
-
-
Sample Analysis:
-
Measure the absorbance of the filtrate at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the degradation efficiency (%) at each time point using the equation: Degradation Efficiency (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Visualizations
Experimental Workflow for Adsorption Studies
Caption: Workflow for a typical batch adsorption experiment.
General Pathway for Microbial Degradation of Azo Dyes
Caption: Generalized pathway for the microbial degradation of azo dyes.
References
- 1. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the efficiency of acid orange 7 dye removal from aqueous solutions by surface adsorption method by cotton activated carbon - Health research and development [jhrd.trjums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Microbial Degradation and Decolorization of Acid Orange Dye by Anaerobic /Aerobic Sequential Process [sciepub.com]
Application Notes and Protocols for Staining Collagen and Connective Tissue
Audience: Researchers, scientists, and drug development professionals.
Note on the Staining Agent: While the topic specified "Acid Orange 56," a comprehensive search of scientific literature and technical documentation did not yield established protocols for its use as a specific histological stain for collagen and connective tissue. The primary applications found for this compound are in the textile and leather dyeing industries. In contrast, Picrosirius Red (Direct Red 80) is a widely recognized and extensively documented anionic dye used for the specific and quantitative staining of collagen in histological sections. Therefore, these application notes and protocols will focus on the use of Picrosirius Red, a functionally similar and well-validated alternative, to meet the detailed requirements for collagen and connective tissue analysis.
Introduction to Picrosirius Red Staining
Picrosirius Red (PSR) is a strong anionic dye that binds specifically to the basic amino acid residues of collagen molecules. The elongated dye molecules align in parallel with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light. This property makes PSR staining an invaluable tool for both qualitative visualization and quantitative analysis of collagen in tissue sections. Under bright-field microscopy, collagen fibers appear red on a pale yellow background. When viewed with polarized light, thicker, more organized collagen fibers (like Type I) typically appear as bright yellow to orange, while thinner, less organized fibers (like Type III) appear green. This technique is superior to other methods like Masson's trichrome for specificity and for visualizing fine collagenous structures.[1]
Applications in Research and Drug Development
-
Fibrosis Research: Quantifying changes in collagen deposition is crucial for studying the progression and regression of fibrotic diseases in various organs, including the liver, kidney, lung, and heart.
-
Cancer Biology: Assessing the collagenous stroma in tumors can provide insights into tumor invasion, metastasis, and the tumor microenvironment.
-
Wound Healing Studies: Visualizing and quantifying collagen fiber organization is essential for evaluating the quality and progression of tissue repair.
-
Biomaterial and Tissue Engineering: PSR staining is used to assess the collagen content and organization in engineered tissues and scaffolds.
-
Preclinical Drug Screening: The quantitative nature of PSR staining makes it suitable for high-throughput screening of anti-fibrotic compounds.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for Picrosirius Red staining protocols, compiled from various sources.
Table 1: Reagent Concentrations
| Reagent | Concentration | Solvent | Purpose |
| Picrosirius Red (Direct Red 80) | 0.1% (w/v) | Saturated Aqueous Picric Acid | Staining of collagen fibers.[3][4] |
| Weigert's Hematoxylin | Varies by manufacturer | N/A | Nuclear counterstaining.[3][5][6] |
| Acetic Acid | 0.5% - 1% (v/v) | Distilled Water | Acidic rinse to remove non-specific staining.[2][3][5] |
| Bouin's Solution | N/A | N/A | Mordant to enhance dye binding (optional, for formalin-fixed tissue).[5][6][7] |
Table 2: Incubation Times and Conditions
| Step | Reagent | Incubation Time | Temperature |
| Mordanting (optional) | Bouin's Solution | 1 hour | 56-60°C |
| Nuclear Staining | Weigert's Hematoxylin | 5 - 10 minutes | Room Temperature |
| Collagen Staining | Picrosirius Red Solution | 60 minutes | Room Temperature |
| Acidic Rinse | 0.5% Acetic Acid | 1 - 2 minutes | Room Temperature |
| Dehydration | Graded Ethanol | Brief, rapid changes | Room Temperature |
Experimental Protocols
Protocol 1: Picrosirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol is adapted for standard formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5-10 µm thick) on charged slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Bouin's solution (optional, for improved staining in some tissues)
-
Weigert's iron hematoxylin kit
-
Picrosirius Red staining solution (0.1% Direct Red 80 in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in distilled water)[3]
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse well in running tap water.
-
-
Mordanting (Optional):
-
Nuclear Counterstain:
-
Stain nuclei with Weigert's hematoxylin for 5-10 minutes.[5]
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate briefly in 1% acid alcohol if necessary, then "blue" in Scott's tap water substitute or running tap water.
-
-
Collagen Staining:
-
Stain in Picrosirius Red solution for 60 minutes at room temperature.[3] This extended time allows for equilibrium of dye binding.
-
-
Rinsing and Dehydration:
-
Wash slides in two changes of acidified water (0.5% acetic acid).[3]
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in 2 changes of xylene (5 minutes each).
-
-
Mounting:
-
Coverslip with a resinous mounting medium.
-
Expected Results:
-
Bright-field Microscopy: Collagen: Red; Nuclei: Black/Blue; Cytoplasm: Pale Yellow.[4]
-
Polarized Light Microscopy: Thick collagen fibers: Yellow-Orange; Thin collagen fibers: Green.
Protocol 2: Quantification of Collagen from Stained Sections
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the collagen content from PSR-stained slides.
Procedure:
-
Image Acquisition:
-
Capture images of stained sections using a microscope equipped with a digital camera and linear or circular polarizers.
-
For accurate quantification under linear polarization, it is recommended to capture images at multiple rotation angles (e.g., 0°, 45°, 90°) and create a composite image to ensure all birefringent fibers are captured.[8]
-
Maintain consistent illumination and camera settings for all images.
-
-
Image Processing (using ImageJ/Fiji):
-
Open the captured image.
-
Convert the image to 8-bit grayscale.
-
Apply a color threshold to select the birefringent pixels (collagen).
-
Measure the area of the thresholded region.
-
Measure the total tissue area.
-
Calculate the percentage of collagen as: (Collagen Area / Total Tissue Area) * 100.
-
Visualizations
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 3. stainsfile.com [stainsfile.com]
- 4. EP2557224A1 - Verfahren zum Färben von collagenfaserhaltigen Substraten - Google Patents [patents.google.com]
- 5. Phloxine B Cl 45410 CAS 18472-87-2 Acid Dye Red 92 for Biological Stain - Acid Dye, Phloxine B | Made-in-China.com [m.made-in-china.com]
- 6. stainsfile.com [stainsfile.com]
- 7. This compound - Acid Dye Powder, 100% Solid Content, Odorless, Partially Soluble In Water, Ideal For Dyeing Industry Applications at Best Price in Ahmedabad | Ultra Industries [tradeindia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Acid Orange 56 in Leather and Paper Industries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of C.I. Acid Orange 56 (C.I. 22895), a double azo anionic dye, in the leather and paper industries. The information is intended to guide research and development efforts in these fields.
Application in the Leather Industry
This compound is utilized in the leather industry for dyeing and shading, particularly on chrome-tanned leather.[1][2] The application of this anionic dye relies on the ionic interaction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of collagen fibers in the leather under acidic conditions.[3][4] Proper control of dyeing parameters is crucial for achieving uniform coloration and desired fastness properties.
Quantitative Data: Fastness Properties
The following table summarizes the fastness properties of this compound on leather according to ISO and AATCC standards. The ratings are on a scale of 1 to 5, with 5 being the best.
| Fastness Property | ISO Standard Rating | AATCC Standard Rating |
| Light Fastness | 3 | 4 |
| Soaping (Fading) | 4 | 3-4 |
| Soaping (Stain) | 3-4 | 3-4 |
| Perspiration (Fading) | 4 | 3 |
| Perspiration (Stain) | 2 | 1 |
| Oxygen Bleaching (Fading) | 4-5 | 3-4 |
| Oxygen Bleaching (Stain) | 4-5 | 3-4 |
| Seawater (Fading) | - | - |
| Seawater (Stain) | - | - |
Data sourced from World Dye Variety. Note: Actual fastness can vary depending on the leather type, dye concentration, and finishing processes.
Experimental Protocol: Leather Dyeing
This protocol describes a general procedure for dyeing chrome-tanned leather with this compound. Researchers should optimize the parameters based on the specific type of leather and desired outcome.
Materials and Equipment:
-
Chrome-tanned leather (wet blue), shaved to uniform thickness
-
C.I. This compound
-
Formic acid (85%) or Acetic acid (40%)[5]
-
Sodium sulfate (Glauber's salt)[2]
-
Anionic or nonionic penetrating agent (e.g., alkyl sulfonates)[2]
-
Leveling agent (e.g., fatty alcohol polyoxyethylene ethers)[2]
-
Dyeing drum or laboratory-scale dyeing vessel
-
pH meter
-
Water bath or other temperature control system
Procedure:
-
Washing: The chrome-tanned leather is washed thoroughly with water to remove any residual salts and impurities.
-
Neutralization: The pH of the leather is adjusted to a range of 4.5-6.5 to ensure proper penetration of the dye. This is typically done using a weak alkali.
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio (ratio of the weight of the leather to the weight of the water) between 1:5 and 1:10.
-
Dissolve the required amount of this compound (e.g., 1-3% on shaved weight of leather) in hot water (50-60°C) and add it to the dye bath.[5][6]
-
Add auxiliaries to the dye bath:
-
-
Dyeing:
-
Fixation:
-
Rinsing and Finishing:
-
Drain the dye bath and rinse the leather thoroughly with water until the water runs clear.
-
The leather can then be fatliquored, dried, and finished as required.
-
Diagrams
Application in the Paper Industry
This compound is used in the paper industry for surface coating and coloration to achieve vibrant orange shades with good light and washing fastness.[1] The application typically involves adding the dye to a coating formulation or as a surface sizing agent.
Quantitative Data
Experimental Protocol: Paper Surface Coloring
This protocol provides a general method for the surface coloring of paper using this compound. Adjustments to the formulation and process will be necessary depending on the specific paper grade and desired properties.
Materials and Equipment:
-
Base paper (uncoated)
-
C.I. This compound
-
Binder (e.g., starch, styrene-acrylic emulsion)
-
Dispersant
-
Rewetting agent
-
Formic acid or acetic acid
-
Coating machine or laboratory-scale size press/coater
-
Drying equipment
Procedure:
-
Dye Solution Preparation:
-
Dissolve the required amount of this compound in water. The concentration will depend on the target shade depth.
-
-
Coating Formulation:
-
In a mixing vessel, combine the binder, dispersant, and other desired additives with water.
-
Slowly add the prepared this compound solution to the coating mixture while stirring continuously to ensure a homogenous dispersion.
-
-
pH Adjustment:
-
Adjust the pH of the coating formulation to a weakly acidic range (typically pH 4-6) using formic acid or acetic acid to optimize dye fixation to the cellulose fibers.
-
-
Coating Application:
-
Apply the colored coating formulation to the surface of the base paper using a suitable coating method (e.g., rod coater, size press).
-
-
Drying:
-
Dry the coated paper using an appropriate drying method (e.g., hot air, infrared).
-
-
Calendering (Optional):
-
For a glossy finish, the coated paper can be calendered.
-
Diagrams
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. MamtaExim | Acid Dyes [mamtaexim.com]
- 6. fsw.cc [fsw.cc]
Troubleshooting & Optimization
How to improve Acid Orange 56 staining consistency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results with Acid Orange 56 staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biological staining?
This compound is an acidic, anionic azo dye. In biological staining, it is primarily used as a counterstain, often in trichrome staining methods, to provide contrast to nuclear and other tissue elements. Due to its affinity for basic cellular components, it typically stains cytoplasm, muscle, and erythrocytes in shades of orange to yellow-orange.
Q2: How does this compound stain tissue components?
This compound, being an acid dye, carries a negative charge. In an acidic solution, tissue proteins become positively charged. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue. The intensity of the staining is influenced by the pH of the staining solution and the density of the tissue structures.
Q3: What is the optimal pH for this compound staining?
While the optimal pH can vary slightly depending on the specific protocol and tissue type, a slightly acidic pH is generally recommended for acid dyes like this compound to ensure proper binding to tissue proteins. A pH range of 2.5 to 3.5 is often effective. It is crucial to maintain a consistent pH to achieve reproducible staining results.
Q4: Can this compound be used as a standalone stain?
While technically possible, this compound is most effective when used as part of a combination staining procedure, such as a trichrome stain. Its primary role is to provide a contrasting background color that helps to differentiate various tissue components when used with other stains that color nuclei and collagen, for example.
Q5: How should I prepare and store the this compound staining solution?
A typical this compound staining solution is prepared by dissolving the dye powder in distilled water, often with the addition of a small amount of acetic acid to achieve the desired acidic pH. For long-term storage, it is recommended to keep the solution in a tightly sealed container at room temperature and protected from light. Filtering the solution before each use can help prevent the formation of precipitates that may interfere with staining.
Troubleshooting Guide
Inconsistent staining with this compound can arise from various factors in the staining protocol. This guide addresses common issues and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Incorrect pH of Staining Solution: The solution may be too alkaline, preventing the dye from binding to tissue proteins. 2. Depleted Staining Solution: The dye may have been exhausted from repeated use. 3. Insufficient Staining Time: The tissue may not have been incubated in the dye long enough. 4. Improper Fixation: The tissue may not have been adequately fixed, leading to poor protein preservation. | 1. Verify and Adjust pH: Check the pH of the staining solution and adjust to the recommended acidic range (e.g., pH 2.5-3.5) using acetic acid. 2. Prepare Fresh Solution: Prepare a fresh batch of this compound staining solution. 3. Increase Staining Time: Extend the incubation time in the this compound solution. 4. Review Fixation Protocol: Ensure that the tissue was fixed for an adequate duration in a suitable fixative (e.g., 10% neutral buffered formalin). |
| Uneven Staining | 1. Incomplete Deparaffinization: Residual paraffin wax can prevent the dye from reaching the tissue. 2. Inadequate Rinsing: Carryover of reagents from previous steps can interfere with staining. 3. Tissue Folds or Wrinkles: Folds in the tissue section can trap dye and lead to darker staining in those areas. | 1. Ensure Complete Deparaffinization: Extend the time in xylene or use fresh xylene to ensure all paraffin is removed. 2. Thorough Rinsing: Ensure thorough but gentle rinsing between each step of the staining protocol. 3. Proper Section Mounting: Take care to mount tissue sections smoothly on the slides to avoid folds and wrinkles. |
| Overstaining | 1. Staining Time Too Long: The tissue was left in the this compound solution for an excessive amount of time. 2. Dye Concentration Too High: The staining solution may be too concentrated. | 1. Reduce Staining Time: Decrease the incubation time in the this compound solution. 2. Dilute Staining Solution: Dilute the staining solution with the appropriate buffer or distilled water. |
| Presence of Precipitate on Tissue | 1. Unfiltered Staining Solution: The staining solution may contain undissolved dye particles. 2. Old or Contaminated Solution: The solution may have degraded or become contaminated over time. | 1. Filter the Staining Solution: Filter the this compound solution through filter paper before each use. 2. Use Fresh Solution: Prepare a fresh staining solution. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Preparation: Inconsistent preparation of staining solutions, including pH and dye concentration. 2. Differences in Tissue Processing: Variations in fixation time, processing schedules, or section thickness. 3. Dye Lot Variation: Different lots of this compound powder may have slight variations in dye content. | 1. Standardize Protocols: Maintain a strict, standardized protocol for preparing all reagents. 2. Consistent Tissue Handling: Ensure all tissues are processed and sectioned in a consistent manner. 3. Test New Dye Lots: When opening a new lot of dye, it is advisable to test it on control tissue to ensure consistent results. |
Experimental Protocols
The following is a generalized protocol for using this compound as a counterstain in a trichrome-like staining procedure. Optimization may be required for specific tissue types and research applications.
Reagent Preparation
-
This compound Solution (1% aqueous):
-
This compound powder: 1 g
-
Distilled water: 100 mL
-
Glacial acetic acid: 1 mL
-
Dissolve the this compound powder in the distilled water and then add the glacial acetic acid. Mix well and filter before use.
-
-
Weigert's Iron Hematoxylin: Prepare according to standard protocols for nuclear staining.
-
Phosphomolybdic/Phosphotungstic Acid Solution: Prepare a 5% aqueous solution of either phosphomolybdic acid or phosphotungstic acid.
-
Aniline Blue Solution (1% aqueous):
-
Aniline blue powder: 1 g
-
Distilled water: 100 mL
-
Glacial acetic acid: 1 mL
-
Dissolve the aniline blue powder in distilled water and add the glacial acetic acid. Mix well and filter before use.
-
Staining Procedure
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining: Stain with Weigert's Iron Hematoxylin for 10 minutes.
-
Rinse: Rinse thoroughly in running tap water.
-
Differentiation: Differentiate in 1% acid alcohol if necessary.
-
Blueing: Place in running tap water or a bluing agent until the nuclei turn blue.
-
Rinse: Rinse in distilled water.
-
Cytoplasmic Staining: Stain in this compound solution for 5-10 minutes.
-
Rinse: Rinse briefly in distilled water.
-
Mordant: Place in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Rinse: Rinse briefly in distilled water.
-
Collagen Staining: Stain in 1% Aniline Blue solution for 5-10 minutes.
-
Rinse: Rinse briefly in distilled water.
-
Dehydrate and Mount: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.
Visualizations
Caption: A typical workflow for a trichrome staining protocol incorporating this compound.
Caption: The principle of acid dye staining, illustrating the electrostatic attraction.
Technical Support Center: Troubleshooting Acid Orange 56 Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Acid Orange 56 in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its general solubility properties?
This compound is a diazo dye.[1] It is generally described as soluble in water, forming a palm orange to reddish-orange solution, and is also soluble in ethanol.[1][2] However, some sources also classify it as partially soluble in water, which may contribute to precipitation issues.[3]
2. What is the optimal pH for keeping this compound in solution?
3. Can temperature affect the solubility of this compound?
Yes, temperature can significantly impact the solubility of this compound. One source indicates a solubility of greater than or equal to 60 g/L at 90°C.[1] While a complete solubility curve across various temperatures is not available, it is a common characteristic of dyes for solubility to increase with temperature.
4. How does salt concentration influence this compound solutions?
The addition of salts to dye solutions can lead to a phenomenon known as "salting out," which can decrease the dye's solubility and promote aggregation, potentially leading to precipitation.[4] While specific quantitative data for the effect of different salt concentrations on this compound solubility is not available, it is a general principle to be aware of when working with azo dyes.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identifying and resolving the causes of this compound precipitation in your experiments.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the steps to take when encountering precipitation.
Caption: A flowchart for troubleshooting this compound precipitation.
Step-by-Step Troubleshooting
Issue: An orange-brown precipitate has formed in my aqueous this compound solution.
1. Check the Solution's pH:
-
Problem: this compound is known to precipitate in the presence of strong acids.[2] Your solution may be too acidic.
-
Solution: Measure the pH of your solution. If it is below 4.0, consider carefully adjusting it to the recommended range of 4.0-5.0 using a suitable base.[1]
2. Evaluate the Concentration:
-
Problem: The concentration of this compound in your solution may exceed its solubility limit at the current temperature.
-
Solution: While comprehensive solubility data is limited, if you are working at or below room temperature, you may be exceeding the dye's solubility. Try diluting a small aliquot of your solution with deionized water to see if the precipitate redissolves.
3. Assess the Temperature of the Solution:
-
Problem: The solubility of this compound is temperature-dependent, with higher temperatures generally allowing for higher concentrations.[1] If your solution has cooled, the dye may have precipitated out.
-
Solution: Gently warm the solution while stirring. If the precipitate dissolves upon warming, it indicates a temperature-dependent solubility issue. For your experiment, you may need to work at a controlled, elevated temperature or use a more dilute solution if working at room temperature.
4. Analyze the Ionic Strength (Salt Concentration):
-
Problem: High concentrations of salts can decrease the solubility of azo dyes.[4]
-
Solution: Review your experimental protocol to determine the total salt concentration in your solution. If possible, try reducing the salt concentration to see if this prevents precipitation.
5. Consider the Purity of the Dye:
-
Problem: Commercial dyes can contain impurities or by-products from the synthesis process which may have lower solubility.
-
Solution: If you have access to analytical techniques, you could assess the purity of your this compound. Alternatively, dissolving the dye in a minimal amount of solvent, filtering out any insoluble material, and then proceeding with the experiment using the clarified supernatant may be a practical approach.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general guideline for preparing an aqueous stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small amount of deionized water to the powder to create a paste. This helps to prevent clumping.
-
Dilution: Gradually add more deionized water while stirring continuously. The use of a magnetic stirrer is recommended.
-
pH Adjustment (if necessary): Measure the pH of the solution. If required, adjust the pH to the 4.0-5.0 range using a dilute acid or base.
-
Gentle Warming (if necessary): If the dye does not fully dissolve at room temperature, gently warm the solution while stirring. Do not boil.
-
Final Volume: Once the dye is fully dissolved, transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
Filtration (Recommended): To remove any potential micro-precipitates or impurities, it is good practice to filter the solution through a 0.45 µm filter.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference(s) |
| Solubility in Water (at 90°C) | ≥60 g/L | [1] |
| Recommended pH Range (Dyeing) | 4.0 - 5.0 | [1] |
Note: Comprehensive data on the solubility of this compound at various temperatures and pH values is limited in the available literature.
Signaling Pathways and Logical Relationships
While this compound is primarily used as a dye, understanding the chemical principles governing its solubility is crucial. The following diagram illustrates the relationship between key factors that can lead to its precipitation.
Caption: Factors influencing this compound precipitation.
References
- 1. chsdye.com [chsdye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - Acid Dye Powder, 100% Solid Content, Odorless, Partially Soluble In Water, Ideal For Dyeing Industry Applications at Best Price in Ahmedabad | Ultra Industries [tradeindia.com]
- 4. thaiscience.info [thaiscience.info]
Technical Support Center: Optimizing Acid Orange Dyes for Staining Protocols
Disclaimer: Information specifically regarding the optimization of Acid Orange 56 for staining protocols is limited in currently available resources. This guide provides general principles, protocols, and troubleshooting advice for the broader class of Acid Orange dyes, using Acridine Orange and Orange G (Acid Orange 10) as primary examples. Researchers using this compound should use this information as a starting point and expect to perform protocol optimization for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are Acid Orange dyes and how do they work in staining?
Acid Orange dyes are anionic dyes, meaning they carry a negative charge. In acidic solutions, tissue proteins become positively charged (protonated), which facilitates the binding of the negatively charged dye molecules through electrostatic interactions. This is the fundamental principle behind their use in staining cytoplasm, muscle, and connective tissue. Some Acid Orange dyes, like Acridine Orange, are also fluorochromes that can bind to nucleic acids and fluoresce under specific light wavelengths.
Q2: What are the typical applications of Acid Orange dyes in a laboratory setting?
Acid Orange dyes have diverse applications depending on the specific dye:
-
Counterstaining: Dyes like Orange G are commonly used as a cytoplasmic counterstain in procedures like the Papanicolaou (Pap) stain and Masson's trichrome stain to provide contrast to the nuclear stain.[1][2][3]
-
Fluorescent Staining: Acridine Orange is a versatile fluorescent dye used for:
Q3: What are the critical parameters to consider when preparing an Acid Orange staining solution?
The key parameters for preparing an effective Acid Orange staining solution include:
-
Dye Concentration: This needs to be optimized for the specific application and tissue type. Higher concentrations may lead to overstaining, while lower concentrations can result in weak signals.[10]
-
pH of the Solution: The acidity of the staining solution is crucial for the binding of acid dyes to tissue components. A low pH is generally required to ensure tissue proteins are positively charged.[7][8]
-
Solvent: The choice of solvent (e.g., distilled water, ethanol) can influence dye solubility and staining intensity.
-
Purity of the Dye: Using a high-purity, certified dye is essential for reproducible and reliable staining results.[1]
Troubleshooting Guide
Issue 1: Weak or No Staining
-
Question: My slides show very faint or no orange staining. What could be the cause?
-
Answer:
-
Incorrect pH: The staining solution may not be acidic enough. Ensure the pH is within the optimal range for the specific protocol (e.g., around pH 4.0 for some Acridine Orange procedures).[8] You can adjust the pH using acetic acid or a suitable buffer.
-
Insufficient Staining Time: The incubation time may be too short. Try increasing the staining duration incrementally.
-
Exhausted Staining Solution: The dye in the solution may have depleted over time with repeated use. Prepare a fresh staining solution.
-
Excessive Rinsing: Over-rinsing after the staining step can wash out the dye. Rinse gently and briefly.[7]
-
Improper Fixation: The fixation method used may not be optimal for preserving the target structures. Consider using a different fixative.
-
Issue 2: High Background Staining
-
Question: There is excessive, non-specific orange staining in the background of my slides, obscuring the target structures. How can I reduce it?
-
Answer:
-
Staining Solution is Too Concentrated: Try diluting the staining solution.
-
Excessive Staining Time: Reduce the incubation time in the staining solution.
-
Inadequate Rinsing: Insufficient rinsing may leave excess dye on the slide. Ensure a proper but gentle rinse step.
-
Stain Precipitation: The dye may have precipitated out of the solution, leading to deposits on the tissue. Filter the staining solution before use.
-
Issue 3: Unexpected Color Results (with Acridine Orange)
-
Question: I am using Acridine Orange, but I am not seeing the expected green and red fluorescence for DNA and RNA. What is wrong?
-
Answer:
-
Incorrect pH: The differential staining of Acridine Orange is highly pH-dependent. Ensure you are using the correct buffer system as specified in the protocol.[4][5]
-
Sub-optimal Dye Concentration: The concentration of Acridine Orange can affect the differential staining. You may need to titrate the dye to find the optimal concentration for your cell type.
-
Photobleaching: Prolonged exposure to the excitation light can cause the fluorescence to fade. Minimize light exposure and image the slides promptly after staining.[6]
-
Quantitative Data Summary
The optimal concentration and staining times for Acid Orange dyes can vary significantly based on the specific dye, the protocol, and the sample being stained. The following table provides example parameters for Acridine Orange and Orange G.
| Dye | Application | Typical Concentration | Staining Time | pH |
| Acridine Orange | Fluorescent staining of bacteria | 0.01% solution | 2-5 minutes | ~4.0[7][8] |
| Acridine Orange | Flow cytometry for cell cycle | 1:100 dilution of 2mg/ml stock | Variable | ~3.0[4] |
| Orange G (Acid Orange 10) | Papanicolaou (OG-6) counterstain | 0.5g in 100ml of 96% ethanol with phosphotungstic acid | Variable | Acidic |
Experimental Protocols
Example Protocol 1: General Fluorescent Staining of Microorganisms with Acridine Orange
This protocol is a general guideline for detecting bacteria and fungi in a clinical smear.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in distilled water)
-
Acetate buffer (pH 4.0)
-
Methanol (for fixation)
-
Clean microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a thin smear of the specimen on a clean microscope slide and allow it to air dry.
-
Fix the smear by immersing the slide in absolute methanol for 1-2 minutes.[7] Allow the slide to air dry completely.
-
Prepare the working staining solution by diluting the Acridine Orange stock solution in the acetate buffer to a final concentration of 0.01%.[7]
-
Flood the slide with the 0.01% Acridine Orange working solution and incubate for 2-5 minutes at room temperature.[7]
-
Gently rinse the slide with distilled water to remove excess stain.
-
Allow the slide to air dry in the dark.
-
Examine the slide under a fluorescence microscope. Bacteria and fungi should fluoresce bright orange against a green or dark background.[9]
Example Protocol 2: General Cytoplasmic Counterstaining with Orange G
This protocol provides a general method for using Orange G as a counterstain in a histological preparation.
Materials:
-
Orange G powder
-
96% Ethanol
-
Phosphotungstic acid
-
Nuclear stain (e.g., Hematoxylin)
-
Dehydrating solutions (graded alcohols)
-
Clearing agent (e.g., Xylene)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain the nuclei with a suitable hematoxylin solution according to a standard protocol.
-
Rinse well in running tap water.
-
Prepare the Orange G staining solution: Dissolve 0.5g of Orange G in 100ml of 96% ethanol. Add a small amount of phosphotungstic acid (e.g., 0.015g) and stir until dissolved.[2] Filter the solution before use.
-
Immerse the slides in the Orange G solution for a duration determined by optimization (typically 1-5 minutes).
-
Dehydrate the sections quickly through graded alcohols.
-
Clear in xylene and mount with a permanent mounting medium.
-
Cytoplasm, keratin, and muscle fibers will appear in shades of orange.[1]
Visualizations
Caption: A generalized workflow for staining protocols using Acid Orange dyes.
Caption: A logical workflow for troubleshooting common Acid Orange staining problems.
References
- 1. nbinno.com [nbinno.com]
- 2. biognost.com [biognost.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. intactone.com [intactone.com]
- 7. Acridine Orange | MI [microbiology.mlsascp.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. dalynn.com [dalynn.com]
- 10. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Fading of Acid Orange 56 Stained Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the fading of Acid Orange 56 stained samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is an azo dye used in histology to stain various tissue components, including cytoplasm, muscle, and collagen. Its vibrant orange-red color provides strong contrast, making it a valuable tool for visualizing tissue morphology.
Q2: Why is my this compound staining fading?
Fading, or photobleaching, of this compound is primarily caused by exposure to light, especially the high-intensity light used in fluorescence microscopy.[1] Azo dyes, in general, are susceptible to photochemically induced degradation, which involves the breakdown of the chromophoric azo bond (-N=N-). This process is often accelerated by the presence of oxygen and the generation of reactive oxygen species.
Q3: What are antifade reagents, and how do they work?
Antifade reagents are chemical compounds added to mounting media to protect fluorescent dyes from photobleaching. They work through various mechanisms, including scavenging free radicals, quenching triplet state electrons, and removing oxygen from the sample environment.[1] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I use a commercial antifade mounting medium with this compound?
Yes, using a commercial antifade mounting medium is a highly recommended and convenient way to prevent fading. These products are specifically formulated to be compatible with a wide range of fluorescent dyes and to provide optimal antifade protection. When selecting a commercial product, consider its compatibility with azo dyes and the refractive index, which should ideally match that of your immersion oil to minimize light scatter.
Q5: How does the choice of mounting medium affect my stained sample?
The mounting medium not only helps to prevent fading but also plays a crucial role in the optical clarity of your sample. A mounting medium with a refractive index (RI) that closely matches that of the glass slide, coverslip, and immersion oil will minimize light refraction and spherical aberration, resulting in sharper, brighter images. The ideal RI is typically around 1.515.
Troubleshooting Guide
Issue 1: Weak or No Staining
-
Q: My tissue is not staining or is staining very weakly with this compound. What could be the problem?
-
A:
-
Incorrect pH of Staining Solution: Acid dyes require an acidic environment to effectively bind to tissue proteins. Ensure your this compound staining solution has the correct pH, typically around 2.5.
-
Inadequate Deparaffinization and Rehydration: Paraffin must be completely removed from the tissue sections to allow the aqueous stain to penetrate. Ensure thorough deparaffinization with xylene and complete rehydration through a graded series of alcohols.
-
Insufficient Staining Time: The optimal staining time can vary depending on the tissue type and thickness. Try increasing the incubation time in the this compound solution.
-
Expired or Improperly Stored Stain: Dyes can degrade over time. Use a fresh preparation of the staining solution.
-
-
Issue 2: Uneven or Patchy Staining
-
Q: The staining in my tissue section is uneven. What can I do to fix this?
-
A:
-
Incomplete Fixation: Poor fixation can lead to uneven dye penetration. Ensure the tissue was adequately fixed before processing.
-
Air Bubbles: Air bubbles trapped under the coverslip can cause areas of no staining. Be careful to avoid bubbles when mounting the coverslip.
-
Drying of the Section: Do not allow the tissue section to dry out at any point during the staining procedure.
-
Contamination of Reagents: Ensure all reagents and glassware are clean to avoid artifacts.
-
-
Issue 3: Rapid Fading During Microscopy
-
Q: My this compound staining fades very quickly when I view it under the microscope. How can I prevent this?
-
A:
-
No or Ineffective Antifade Reagent: This is the most common cause of rapid fading. Use a high-quality antifade mounting medium.
-
Excessive Light Exposure: Minimize the exposure of the sample to the excitation light. Use the lowest possible light intensity and exposure time required to obtain a good image. Use neutral density filters to control illumination intensity.
-
Improper Storage: Store your stained slides in the dark, preferably at 4°C or -20°C, to protect them from photobleaching and degradation over time.
-
-
Issue 4: High Background Staining
-
Q: There is a lot of background staining on my slide, making it difficult to see the specific structures. What is causing this?
-
A:
-
Excessive Staining Time or Concentration: Reduce the incubation time in the this compound solution or try diluting the stain.
-
Inadequate Rinsing: Ensure thorough rinsing after the staining step to remove excess, unbound dye.
-
pH of Differentiating Solution is Too High: A slightly acidic rinse (e.g., with acetic acid) can help to remove background staining.
-
-
Quantitative Data on Antifade Reagents
While specific quantitative data for the photostability of this compound with various antifade reagents is limited in the literature, the following table summarizes the general effectiveness of common antifade agents on different classes of fluorescent dyes. This can serve as a guide for selecting an appropriate antifade mounting medium.
| Antifade Reagent/Component | Target Dyes/Fluorophores | Relative Photostability Improvement | Refractive Index (of typical formulation) | Notes |
| p-Phenylenediamine (PPD) | Broad spectrum, including fluoresceins and rhodamines | High | ~1.46 | Can cause initial quenching of fluorescence and may be toxic. |
| n-Propyl gallate (NPG) | Broad spectrum | Moderate to High | ~1.47 | Less toxic than PPD. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Broad spectrum | Moderate | ~1.46 | Generally less effective than PPD and NPG. |
| Commercial Antifade Media (e.g., VECTASHIELD®, ProLong™ Gold) | Broad spectrum, optimized for various dyes | High to Very High | ~1.45 - 1.47 | Often contain a proprietary mix of antifade agents. Recommended for ease of use and consistent performance. |
| Glycerol (as a base) | - | Low (some inherent antifade properties) | ~1.47 | Often used as the base for homemade antifade media. High pH (8.0-9.0) can enhance fluorescence.[2] |
Experimental Protocols
Protocol 1: this compound Staining for Paraffin-Embedded Tissue Sections (Adaptable)
This is a general protocol that may require optimization for your specific tissue and experimental conditions.
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
This compound Staining Solution (e.g., 0.2% this compound in 0.2% acetic acid)
-
Differentiating Solution (e.g., 0.05% acetic acid)
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in this compound staining solution for 5-15 minutes.
-
-
Rinsing and Differentiation:
-
Rinse briefly in distilled water.
-
Differentiate in 0.05% acetic acid for 10-30 seconds, checking microscopically for desired staining intensity.
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Clearing:
-
Immerse in 95% ethanol: 1 minute.
-
Immerse in 100% ethanol: 2 changes, 1 minute each.
-
Immerse in xylene: 2 changes, 2 minutes each.
-
-
Mounting:
-
Add a drop of antifade mounting medium to the tissue section.
-
Carefully lower a coverslip, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Protocol 2: Preparation of a Simple n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
Glycerol (high purity)
-
Phosphate-Buffered Saline (PBS), 10x stock solution
-
n-Propyl gallate (NPG)
-
Distilled water
Procedure:
-
Prepare a 1x PBS solution from your 10x stock.
-
Prepare a 10% (w/v) stock solution of NPG in glycerol. This may require gentle heating and stirring to dissolve completely.
-
In a separate container, mix 9 parts glycerol with 1 part 1x PBS.
-
Add the 10% NPG/glycerol stock solution to the glycerol/PBS mixture to a final concentration of 0.1% NPG. For example, add 1 part of the 10% NPG stock to 99 parts of the glycerol/PBS mixture.
-
Mix thoroughly.
-
Store the final antifade mounting medium in a light-protected container at 4°C.
Visualizations
Caption: Experimental workflow for staining and preventing fading.
Caption: Troubleshooting flowchart for common staining issues.
References
Technical Support Center: Acid Orange 56 Binding Efficiency
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the binding of Acid Orange 56.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a double azo dye.[1] Its chemical formula is C₃₂H₂₂N₆Na₂O₈S₂.[1] It is soluble in water, appearing as a palm orange solution, and is used for dyeing materials like wool and silk, as well as in paper coating and leather shading.[1] The binding and degradation of azo dyes like this compound are significant areas of research, often focusing on the cleavage of the robust azo bond (-N=N-).[2]
Q2: What is the primary mechanism for the binding of this compound to adsorbents?
The binding of anionic dyes like this compound is primarily governed by electrostatic interactions. The dye contains a sulfonate group (-SO₃H) which is ionized in water.[3] At a low pH, the surface of many adsorbent materials becomes protonated (positively charged). This leads to a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye anions, resulting in high binding efficiency. Other potential mechanisms include hydrogen bonding and van der Waals forces.[4]
Q3: Which experimental factor has the most significant impact on binding efficiency?
For anionic dyes, pH is one of the most critical factors influencing the adsorption process.[4][5][6] The pH of the medium affects the surface charge of the adsorbent and the degree of ionization of the dye molecule.[4] For Acid Orange dyes, maximum removal efficiency is consistently observed in acidic conditions (typically around pH 2.0), as this promotes the electrostatic attraction necessary for binding.[3] As the pH increases, the adsorbent surface tends to become negatively charged, causing electrostatic repulsion and a significant decrease in dye adsorption.[6]
Q4: How do other key factors influence the binding process?
Several other factors play a crucial role:
-
Initial Dye Concentration: This is a major factor as it relates to the availability of binding sites.[7] Often, the percentage of dye removal decreases as the initial concentration increases, because the fixed number of active sites on the adsorbent becomes saturated.[8]
-
Adsorbent Dosage: The amount of adsorbent material used directly impacts the number of available binding sites. Increasing the adsorbent dosage generally increases the percentage of dye removed until the sites are no longer the limiting factor.[3][5]
-
Contact Time: Adsorption is a time-dependent process. The removal rate is typically rapid at the beginning and then slows down as it approaches equilibrium. The time required to reach this equilibrium depends on other factors like initial dye concentration.
-
Temperature: The effect of temperature depends on whether the adsorption process is exothermic (favored at lower temperatures) or endothermic (favored at higher temperatures).[9] For some similar azo dyes, the process has been found to be exothermic.[9][10][11]
Troubleshooting Guide
Problem: Low or negligible dye removal from the solution.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH of your solution is likely too high (neutral or alkaline). This creates electrostatic repulsion between the anionic dye and the adsorbent. Verify and adjust the solution pH to an acidic range (e.g., pH 2-4) using 0.1M HCl or NaOH. [3][4] |
| Insufficient Adsorbent Dosage | The number of available active sites on your adsorbent is not sufficient for the dye concentration. Increase the adsorbent dosage systematically to provide more binding sites. [3] Studies show that removal efficiency increases with a higher adsorbent dose.[5] |
| Saturated Adsorbent | The initial dye concentration is too high, leading to the saturation of all available binding sites. Try reducing the initial dye concentration or increasing the adsorbent dosage. [7] |
| Inadequate Contact Time | The experiment may not have run long enough to reach adsorption equilibrium. Increase the contact time, taking samples at various intervals (e.g., 15, 30, 60, 90, 120 min) to determine when equilibrium is reached. |
Problem: Experimental results are inconsistent and not reproducible.
| Possible Cause | Recommended Solution |
| Temperature Fluctuations | The binding process can be sensitive to temperature.[9][12] An unstable ambient temperature can affect the binding kinetics and capacity. Conduct your experiments in a temperature-controlled environment, such as a water bath shaker. |
| Inadequate Mixing | If the solution is not mixed properly, the dye molecules may not have sufficient access to the adsorbent's binding sites. Ensure a consistent and adequate agitation speed (e.g., 100-150 rpm) throughout the experiment to maintain a homogenous suspension. [3] |
| Presence of Competing Ions | Your water source or sample matrix may contain other anions that compete with the dye molecules for the active binding sites.[7] Use deionized or distilled water for preparing solutions. If working with wastewater, be aware that other contaminants can interfere with the process. [7] |
Data Presentation: Factors Influencing Binding
The following tables summarize quantitative data from studies on Acid Orange 7 (a close structural analog to this compound) and other orange dyes, demonstrating the impact of key experimental parameters.
Table 1: Influence of pH on Dye Removal Efficiency
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Removal Efficiency (%) | Reference |
| Kenya Tea Pulps | 50 | 10 | 2 | 98.41 | [3] |
| Kenya Tea Pulps | 50 | 10 | 3 | ~75 | [3] |
| DIPSAC | 10-50 | - | 2 | Maximum Adsorption | |
| Wheat Bran (for Methyl Orange) | - | - | 4 | 16.48 (mg/g) | [4] |
| Activated Carbon (for Methyl Orange) | - | - | 3 | 97.8 | [5] |
Table 2: Influence of Adsorbent Dosage on Dye Removal Efficiency
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | Removal Efficiency (%) | Reference |
| Kenya Tea Pulps | 50 | 1 | ~82 | [3] |
| Kenya Tea Pulps | 50 | 10 | 98.41 | [3] |
| DIPSAC | - | 0.02 | 57.46 | |
| DIPSAC | - | 0.14 | 89.72 | |
| Activated Carbon (for Methyl Orange) | - | 0.001g in 50mL | 35 | [5] |
| Activated Carbon (for Methyl Orange) | - | 0.01g in 50mL | 93 | [5] |
Visualizations
Logical Relationships and Mechanisms
Experimental Protocols
Standard Batch Adsorption Experiment Workflow
This protocol outlines a general procedure to investigate the effect of a single parameter on this compound binding.
1. Preparation of Solutions:
-
Prepare a 1000 mg/L stock solution of this compound by dissolving a calculated amount of the dye in deionized water.
-
Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.[3]
2. Batch Adsorption Study (Example: Effect of pH):
-
Take a series of flasks, each containing a fixed volume of dye solution (e.g., 50 mL) of a specific concentration (e.g., 50 mg/L).[3]
-
Adjust the pH of each flask to a different value (e.g., 2, 4, 6, 8, 10) using 0.1M HCl or 0.1M NaOH.
-
Add a fixed amount of the adsorbent (e.g., 10 g/L) to each flask.[3]
-
Place the flasks in a mechanical shaker at a constant speed (e.g., 100 rpm) and temperature for a predetermined contact time (e.g., 120 minutes) to ensure equilibrium is reached.[3]
3. Analysis:
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.[3]
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
4. Calculations:
-
Removal Efficiency (%):
-
% Removal = ((C₀ - Cₑ) / C₀) * 100
-
-
Adsorption Capacity at Equilibrium (qₑ, mg/g):
-
qₑ = ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Cₑ = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
5. Optimization:
-
Repeat the experiment by varying other parameters (adsorbent dose, initial concentration, contact time, temperature) one at a time, while keeping the others at their determined optimal values.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 6470-20-8 | Benchchem [benchchem.com]
- 3. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption behavior of methyl orange onto wheat bran: Role of surface and pH : Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption of Azo-Dye Orange II from Aqueous Solutions Using a Metal-Organic Framework Material: Iron- Benzenetricarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The dyeing effect of acridine orange for multiple plasmid systems is sensitive to temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acid Orange 56 Dye Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Acid Orange 56 dye aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a double azo dye.[1] It is soluble in water, resulting in a palm orange solution, and soluble in ethanol, creating a gold orange solution.[1] Its applications include dyeing wool, silk, and other fibers, as well as in paper coating and leather shading.[1] For research purposes, it is used as a model acidic azo compound in various studies.[2]
Q2: What is dye aggregation and why is it a problem for this compound?
Dye aggregation is the process where individual dye molecules clump together to form larger clusters. This phenomenon is common for many dyes in aqueous solutions and is driven by intermolecular forces like van der Waals interactions and hydrophobic interactions. Aggregation can be problematic as it can lead to:
-
Precipitation: Large aggregates can become insoluble and fall out of solution, leading to inaccurate concentration measurements and fouling of equipment.
-
Altered Spectroscopic Properties: Aggregation changes the way the dye absorbs and emits light, which can interfere with assays that rely on spectrophotometry.
-
Reduced Reactivity: The formation of aggregates can hinder the interaction of the dye with its intended target.
Q3: What are the primary factors that influence the aggregation of this compound?
Several factors can promote the aggregation of this compound:
-
High Concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions and aggregation rises.
-
Low pH (Acidic Conditions): The addition of strong acids, such as hydrochloric acid, can cause this compound to precipitate as an orange-brown solid.[1]
-
High Ionic Strength: The presence of salts can decrease the solubility of the dye and promote aggregation.
-
Low Temperature: Lower temperatures can favor the formation of aggregates.
-
Solvent Composition: The solubility of this compound differs between water and ethanol, and the composition of the solvent system can significantly impact its aggregation state.[1]
Troubleshooting Guide: Resolving this compound Aggregation
This guide provides a systematic approach to diagnosing and resolving common issues related to this compound aggregation.
Problem 1: Visible Precipitate or Cloudiness in the Dye Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Dye Concentration | Dilute the stock solution to a lower working concentration. | The precipitate dissolves, and the solution becomes clear. |
| Low pH | Adjust the pH of the solution to be neutral or slightly alkaline. Use a suitable buffer system. | The precipitate dissolves. |
| High Ionic Strength | Reduce the salt concentration in the buffer or solvent system. | Improved solubility and reduced precipitation. |
| Low Temperature | Gently warm the solution while stirring. | The precipitate dissolves. Note that some dyes may fall out of solution again upon cooling. |
| Improper Dissolution Technique | Ensure the dye is fully dissolved initially. Add the dye powder to the solvent gradually while stirring vigorously. "Pasting" the dye with a small amount of solvent before adding the rest can help. | A clear, homogenous solution is formed. |
Problem 2: Inconsistent or Unexpected Spectrophotometer Readings
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of H- or J-Aggregates | These are specific types of dye aggregates that alter the absorption spectrum. H-aggregates typically cause a blue-shift (to shorter wavelengths), while J-aggregates cause a red-shift (to longer wavelengths). | The absorption maximum shifts back to the expected wavelength for the monomeric dye. |
| Dilute the sample to favor the monomeric form. | ||
| Add a small amount of an organic solvent like ethanol to disrupt hydrophobic interactions. | ||
| Increase the temperature of the sample before measurement. | ||
| Light Scattering from Aggregates | The presence of large aggregates can scatter light, leading to an artificially high and noisy baseline in the spectrum. | A smoother baseline and more accurate absorbance readings. |
| Centrifuge or filter the sample to remove large aggregates before measurement. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Pasting: In a clean beaker, add a small amount of deionized water or the desired solvent to the powder to form a paste. Use a glass rod to break up any clumps.
-
Dissolution: Gradually add the remaining solvent while stirring continuously. A magnetic stirrer is recommended.
-
Warming (Optional): If the dye does not fully dissolve, gently warm the solution to 40-50°C while stirring. Avoid boiling.
-
pH Adjustment (If Necessary): Check the pH of the solution and adjust to neutral (pH ~7.0) using a dilute acid or base if required.
-
Filtration: For critical applications, filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-aggregates.
-
Storage: Store the stock solution in a well-sealed, light-protected container at room temperature.
Protocol 2: UV-Vis Spectroscopy to Detect this compound Aggregation
-
Prepare a Dilution Series: Prepare a series of this compound solutions with decreasing concentrations in the desired solvent.
-
Acquire Spectra: Measure the UV-Vis absorption spectrum for each concentration.
-
Analyze the Spectra:
-
Monomer: At very low concentrations, the spectrum should show a characteristic peak for the monomeric form of the dye.
-
Aggregation: As the concentration increases, look for changes in the spectrum:
-
A decrease in the intensity of the monomer peak.
-
The appearance of new peaks or shoulders at different wavelengths (blue-shifted for H-aggregates, red-shifted for J-aggregates).
-
Deviations from the Beer-Lambert law (a non-linear relationship between absorbance and concentration).
-
-
Visualizing Key Concepts
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Simplified mechanism of dye aggregation.
References
Technical Support Center: Optimization of Acid Orange 56 Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the pH of Acid Orange 56 staining protocols. Below you will find detailed experimental methodologies, troubleshooting advice, and frequently asked questions to ensure maximal and reproducible staining results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound staining?
A1: this compound is an anionic dye, meaning it carries a negative charge, typically on sulfonate groups (-SO₃⁻). Staining is based on electrostatic interactions. In an acidic solution, amino groups (-NH₂) on tissue proteins become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged dye molecules then bind to these positively charged sites on proteins, resulting in staining.[1][2][3]
Q2: Why is pH control so critical for successful staining?
A2: The pH of the staining solution directly controls the number of available positive charges on tissue proteins.[2] A lower pH (more acidic) leads to a higher degree of protonation of amino groups, which increases the binding sites for the anionic this compound dye.[2][4] This results in a more rapid and intense staining reaction.[2] Conversely, a pH that is too high (neutral or alkaline) will result in weak or no staining because the tissue proteins will not be sufficiently protonated.
Q3: What is the recommended pH range for this compound and similar acid dyes?
A3: For most acid dyes used in histology and textile dyeing, a pH range of 2.5 to 5.0 is recommended. For maximal reactivity of tissue amino groups, a pH between 3.0 and 4.0 is often optimal.[5] Exceedingly low pH levels (e.g., below 2.0) can lead to non-specific, universal staining of all tissue components.[2]
Q4: Which acids are typically used to adjust the pH of the staining solution?
A4: Weak organic acids are commonly used to acidify the dye solution. The most common choices are a 1-2% solution of acetic acid or a citric acid solution.[5][6][7] For strong acid bath dyeing, sulfuric acid may be used, though this is more common in textile applications.[1][8]
Data Presentation: Recommended pH for Acid Dyes
The optimal pH can vary slightly based on the specific application and the class of the acid dye. The following table summarizes general recommendations.
| Dye Class/Application | Recommended pH Range | Key Considerations |
| Histological Staining | 3.0 - 4.5 | This range maximizes the protonation of tissue amino groups for strong binding.[5] Eosin, a common acid dye, is often buffered to pH 4.0-4.5.[9] |
| Levelling Acid Dyes | 2.0 - 4.0 | Requires a strongly acidic bath to ensure even dye uptake on protein fibers like wool or silk.[1][7] |
| Milling Acid Dyes | 4.0 - 7.0 | These dyes have higher wet fastness and can be applied in a weakly acidic to neutral bath.[7] |
| General Wool & Nylon Dyeing | 4.0 - 5.0 | A commonly cited range for industrial applications of dyes like this compound. |
Experimental Protocol: pH Optimization for Maximal Staining
This protocol provides a framework for determining the optimal pH for this compound staining on a specific tissue type.
Objective: To identify the pH that yields the highest staining intensity and specificity for this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides (e.g., liver, kidney, or muscle)
-
This compound dye powder
-
Distilled or deionized water
-
Buffer solutions (e.g., citrate or acetate buffers)
-
Glacial acetic acid or citric acid
-
pH meter
-
Standard histology reagents (Xylene, graded alcohols)
-
Mounting medium and coverslips
-
Microscope with imaging software for quantitative analysis (optional)
Methodology:
-
Preparation of Staining Solutions:
-
Prepare a 0.5% (w/v) stock solution of this compound in distilled water.
-
Create a series of staining solutions at different pH values. For each, take an aliquot of the dye stock and add a buffer, adjusting the final pH with acetic or citric acid. Prepare solutions at pH 2.5, 3.0, 3.5, 4.0, 4.5, and 5.0.
-
Verify the final pH of each solution with a calibrated pH meter.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections by immersing slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections through a graded series of alcohols: 100% (2 changes, 3 min each), 95% (1 change, 3 min), 70% (1 change, 3 min).
-
Rinse thoroughly in distilled water.
-
-
Staining Procedure:
-
Immerse one slide in each of the prepared pH-adjusted staining solutions.
-
Incubate all slides for a consistent time (e.g., 5-10 minutes).
-
After staining, briefly rinse the slides in a 1% acetic acid solution to remove excess dye without significantly altering the staining.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Quickly dehydrate the sections through a graded series of alcohols (95%, 100%).
-
Clear the slides in two changes of xylene.
-
Coverslip using a permanent mounting medium.
-
-
Evaluation:
-
Qualitative: Examine each slide under a microscope. Visually assess the staining intensity of target structures (e.g., cytoplasm, collagen, muscle fibers) and the level of background staining.
-
Quantitative (Optional): Capture images from a representative area on each slide under identical lighting conditions. Use image analysis software (e.g., ImageJ/Fiji) to measure the mean grey value or optical density of stained structures. A lower mean grey value corresponds to higher staining intensity.
-
-
Data Recording:
-
Record your findings in a table similar to the one below.
-
| Staining Solution pH | Visual Staining Intensity (1-5 scale) | Background Staining (Low/Med/High) | Quantitative Measurement (e.g., Optical Density) | Notes |
| 2.5 | ||||
| 3.0 | ||||
| 3.5 | ||||
| 4.0 | ||||
| 4.5 | ||||
| 5.0 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | pH is too high: The staining solution is not acidic enough to protonate tissue proteins.[10] | Verify the pH of your staining solution with a calibrated pH meter. Adjust to a lower pH (target range 3.0-4.0) using dilute acetic acid.[9][10] |
| Insufficient staining time: The dye has not had enough time to bind to the tissue. | Increase the incubation time in the staining solution. | |
| Incomplete deparaffinization: Residual wax is blocking the tissue from the aqueous stain. | Ensure complete deparaffinization by using fresh xylene and adequate immersion times.[10] | |
| Excessively Dark or Non-Specific Staining | pH is too low: A very low pH (e.g., <2.5) can cause widespread, non-specific binding.[2] | Increase the pH of the staining solution to a higher value (e.g., 3.5 or 4.0) to improve specificity. |
| Staining time is too long: The tissue has become over-saturated with the dye. | Reduce the incubation time in the staining solution. | |
| Uneven Staining | Incomplete fixation: Poorly fixed areas of the tissue will stain differently. | Ensure proper fixation protocols are followed at the time of tissue collection and processing. |
| Slides dried out during staining: Allowing the tissue section to dry at any point can cause irreversible staining artifacts.[11] | Keep slides moist throughout the entire procedure. Use a humidity chamber for long incubation steps.[11] | |
| Stain Washes Out During Rinses | Rinse solution is too harsh or alkaline: Using tap water with a high or variable pH can strip the dye from the tissue.[12] | Use a brief rinse in distilled water or a dilute acid rinse (e.g., 1% acetic acid) to preserve the stain. |
Visual Workflow
Caption: Workflow for optimizing this compound staining pH.
References
- 1. Acid dye - Wikipedia [en.wikipedia.org]
- 2. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. georgeweil.com [georgeweil.com]
- 7. Optimal pH range for acid dyes? - Jacquard Products - Forum [forum.jacquardproducts.com]
- 8. Acid and basic dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 9. documents.cap.org [documents.cap.org]
- 10. Troubleshooting H&E Stains [nsh.org]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Technical Support Center: Enhancing the Photostability of Acid Orange 56
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the photostability of the azo dye Acid Orange 56 in experimental settings. The information is presented in a question-and-answer format to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is fading rapidly during my experiment. What are the primary causes?
A1: The fading, or photobleaching, of this compound is primarily caused by its interaction with light, particularly in the UV and visible spectra. This interaction can lead to the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color. The rate of fading is influenced by several factors including the intensity and wavelength of the light source, the duration of exposure, the pH of the solution, the presence of oxidizing agents, and the solvent used.
Q2: What general strategies can I employ to improve the photostability of this compound?
A2: To enhance the photostability of this compound, consider the following approaches:
-
Light Exclusion: The most straightforward method is to protect the solution from light. Use amber-colored vials or wrap your containers in aluminum foil. Conduct experiments in a dark room or under low-light conditions whenever possible.
-
Use of Stabilizers: Incorporating photostabilizing agents into your solution can significantly reduce fading. These can include UV absorbers that filter out harmful wavelengths or quenchers that deactivate the excited state of the dye.
-
Solvent Selection: The choice of solvent can impact photostability. In some cases, less polar solvents may offer better protection against photodegradation.
-
pH Control: The pH of the solution can affect the stability of the azo bond. It is advisable to maintain a consistent and optimized pH throughout your experiment. Acidic conditions, in particular, may influence the degradation rate of some azo dyes.[1]
-
Deoxygenation: The presence of oxygen can contribute to photodynamic reactions that lead to dye degradation.[2] Deoxygenating your solution by bubbling an inert gas like nitrogen or argon through it can improve photostability.
Q3: Are there any specific chemical compounds I can add to my this compound solution to prevent fading?
A3: Yes, several classes of compounds can act as photostabilizers:
-
UV Absorbers: Benzophenone and benzotriazole derivatives are effective UV absorbers that can be added to the solution to filter out high-energy photons before they can interact with the dye molecules.
-
Antioxidants and Free Radical Scavengers: Ascorbic acid (Vitamin C) and other antioxidants can help to mitigate photo-oxidative degradation pathways.
-
Quenchers: Certain compounds can accept energy from the excited state of the dye, returning it to the ground state before it can undergo a chemical reaction.
Q4: How can I experimentally measure the photostability of my this compound solution?
A4: The photostability of your this compound solution can be quantified by monitoring the change in its absorbance over time upon exposure to a light source. A common method involves using a UV-Vis spectrophotometer. The solution is exposed to a controlled light source (e.g., a xenon arc lamp) for specific time intervals, and the absorbance at the dye's maximum absorption wavelength (λmax) is measured after each interval. The rate of decrease in absorbance is a measure of its photostability. High-performance liquid chromatography (HPLC) can also be used to quantify the concentration of the intact dye over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid color loss in this compound solution under ambient light. | High sensitivity of the dye to photodegradation. | Store the solution in an amber bottle or a container wrapped in aluminum foil. Minimize exposure to ambient light during preparation and use. |
| Inconsistent results in photostability experiments. | Fluctuations in light source intensity or temperature. | Use a calibrated and stable light source. Control the temperature of the sample during irradiation using a water bath or a temperature-controlled chamber. Include a dark control (a sample kept in the dark) to differentiate between photodegradation and thermal degradation. |
| Precipitation or change in solubility when adding a stabilizer. | Poor solubility of the stabilizer in the chosen solvent or a chemical reaction between the dye and the stabilizer. | Test the solubility of the stabilizer in your solvent system before adding it to the dye solution. Add the stabilizer in small increments while stirring. Consider using a co-solvent to improve solubility. |
| This compound appears to degrade even in the dark. | Thermal degradation or chemical instability in the solution. | Prepare fresh solutions of this compound before each experiment. Store stock solutions at a low temperature (e.g., 4°C) and in the dark. Evaluate the stability of the dye in the specific buffer and pH of your experiment. |
Quantitative Data
Table 1: Influence of pH on the Photodegradation of Acid Orange 8
| pH | Photodegradation Rate Constant (min⁻¹) |
| 3.0 | Optimal for degradation |
| 5.0 | Slower degradation |
| 7.0 | Slower degradation |
| 9.0 | Slower degradation |
Data adapted from a study on the photodegradation of Acid Orange 8 by nitrocellulose membranes.[3] Acidic conditions were found to be more conducive to the degradation of this particular dye.[3]
Table 2: Effect of Light Intensity on the Photodegradation of Acid Orange 8
| Light Intensity (µmol/(m²s)) | Photodegradation Rate Constant (min⁻¹) |
| 481 | 9.86 × 10⁻³ |
| 289 | Lower degradation rate |
Data adapted from a study on the photodegradation of Acid Orange 8.[3] As expected, a higher light intensity leads to a faster degradation rate.
Table 3: Photocatalytic Degradation of Orange G with Different Catalysts
| Catalyst | Degradation after 120 min (%) |
| TiO₂ nanoparticles | 52.42 |
| Commercial TiO₂ | 56.65 |
| TiO₂–Cd composite | 73.51 |
| GA–TiO₂–Cd composite | 81.075 |
Data from a study on the photocatalytic degradation of Orange G.[4] This table illustrates that the presence of certain materials, like photocatalysts, can significantly accelerate the degradation of azo dyes. Therefore, to improve photostability, contact with such materials should be avoided.
Experimental Protocols
Protocol 1: General Assessment of this compound Photostability
This protocol outlines a basic method to determine the rate of photodegradation of this compound under specific light conditions.
Materials:
-
This compound
-
Solvent (e.g., deionized water, buffer of choice)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Controlled light source (e.g., xenon arc lamp, UV lamp)
-
Aluminum foil
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Dilute the stock solution to an appropriate concentration that gives an initial absorbance reading between 1.0 and 1.5 at its λmax.
-
Transfer the working solution to two quartz cuvettes.
-
Wrap one cuvette completely in aluminum foil. This will serve as the dark control.
-
Place both cuvettes in a sample holder at a fixed distance from the light source. If using a magnetic stirrer, add a small stir bar to each cuvette.
-
Record the initial absorbance (t=0) of the unwrapped sample at the λmax of this compound.
-
Turn on the light source and start a timer.
-
At regular time intervals (e.g., every 15, 30, or 60 minutes), turn off the light source and record the absorbance of the unwrapped sample.
-
At the end of the experiment, record the final absorbance of the dark control to assess any thermal degradation.
-
Plot the absorbance or concentration of this compound as a function of time to determine the degradation kinetics.
Protocol 2: Evaluating the Efficacy of a Photostabilizer
This protocol describes how to test the effectiveness of a stabilizing agent in preventing the photodegradation of this compound.
Materials:
-
All materials from Protocol 1
-
Photostabilizing agent (e.g., a benzophenone derivative, ascorbic acid)
Procedure:
-
Prepare a stock solution of the photostabilizing agent in a suitable solvent.
-
Prepare three working solutions of this compound:
-
Sample A: this compound solution (as in Protocol 1).
-
Sample B: this compound solution with the desired concentration of the photostabilizer.
-
Sample C (Dark Control): this compound solution with the photostabilizer, wrapped in aluminum foil.
-
-
Follow steps 5 through 9 from Protocol 1 for all three samples.
-
Plot the absorbance or concentration of this compound as a function of time for both the stabilized and unstabilized solutions.
-
Compare the degradation rates of Sample A and Sample B to determine the efficacy of the photostabilizer.
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Generalized photodegradation pathway for azo dyes.
References
Validation & Comparative
Acid Orange 56 vs. Orange G: A Comparative Guide for Histological Staining
For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is paramount for accurate tissue analysis. This guide provides a comprehensive comparison of two acid dyes, Acid Orange 56 and Orange G, in the context of histological staining. While Orange G is a well-established and widely used stain in histology, information on the application of this compound in this field is notably scarce. This comparison, therefore, juxtaposes the known performance of Orange G with the available chemical data for this compound, alongside a discussion of the principles of acid dye staining.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their potential staining behavior. Key characteristics of this compound and Orange G are summarized below.
| Property | This compound | Orange G (Acid Orange 10) |
| C.I. Name | This compound | Acid Orange 10 |
| C.I. Number | 22895 | 16230 |
| CAS Number | 6470-20-8 | 1936-15-8 |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | C₁₆H₁₀N₂Na₂O₇S₂ |
| Molecular Weight | 728.66 g/mol | 452.38 g/mol |
| Molecular Structure | Double azo class | Azo dye |
| Color | Red-light orange | Orange |
| Solubility in Water | Soluble (palm orange) | 10.86% |
| Solubility in Ethanol | Soluble (gold orange) | 10.86% |
| Absorption Maximum | Not specified in histological context | 472-480 nm |
Performance in Histological Staining
Orange G is a versatile and widely documented acid dye used in numerous histological and cytological staining methods.[1][2][3] Its primary application is as a cytoplasmic counterstain, where it imparts a vibrant orange color to structures rich in basic proteins, such as cytoplasm, muscle, and keratin.[4][5] Due to its relatively small molecular size, Orange G penetrates tissues effectively, providing clear and detailed staining.[4] It is a key component of the Papanicolaou stain (EA stains) for cytological preparations and various trichrome staining methods, including Mallory's and Masson's trichrome, where it is often used to stain erythrocytes.[1][6][7][8]
This compound , on the other hand, does not have a well-documented history of use in histological staining based on available scientific literature. Its primary applications appear to be in the dyeing of wool, silk, and paper.[4] While its chemical properties as an acid dye suggest it could potentially bind to acidophilic tissue components, its performance characteristics, such as staining intensity, specificity, and compatibility with other stains in a histological context, have not been established. Without experimental data, any potential application in histology remains theoretical.
Experimental Protocols
Detailed and validated protocols are essential for reproducible staining results. Below is a standard protocol for Orange G staining as part of a trichrome procedure and a general workflow for acid dye staining.
Orange G Staining Protocol (as part of Papanicolaou Stain)
This protocol is a common application of Orange G in cytology.
-
Deparaffinize and Hydrate: Deparaffinize sections in xylene and hydrate through descending grades of alcohol to distilled water.
-
Nuclear Staining: Stain with a suitable hematoxylin solution (e.g., Harris or Mayer's) to stain the cell nuclei.
-
Rinse: Rinse thoroughly in distilled water.
-
Bluing: Place in a bluing agent (e.g., Scott's tap water substitute) to blue the nuclei.
-
Rinse: Rinse in distilled water.
-
Orange G Staining: Immerse slides in Orange G solution (typically OG-6, containing Orange G and phosphotungstic acid in ethanol) for 1-2 minutes.[9]
-
Rinse: Rinse in 95% ethanol to remove excess stain.
-
Counterstaining: Proceed with the Eosin Azure (EA) counterstain.
-
Dehydrate and Mount: Dehydrate through ascending grades of alcohol, clear in xylene, and mount with a resinous medium.
General Workflow for Acid Dye Staining
The following diagram illustrates the fundamental steps involved in a typical progressive acid dye staining procedure.
Caption: A flowchart illustrating the sequential steps of a typical histological staining procedure involving an acid dye.
Mechanism of Staining
Acid dyes, such as Orange G and theoretically this compound, are anionic, meaning they carry a negative charge. In an acidic solution, tissue proteins become positively charged (protonated). The negatively charged dye molecules then bind to these positively charged tissue components through electrostatic interactions. This is the fundamental principle behind the staining of acidophilic structures.
The following diagram illustrates the electrostatic interaction between an acid dye and a tissue protein.
Caption: A diagram illustrating the electrostatic attraction between a negatively charged acid dye and a positively charged tissue protein in an acidic environment.
Conclusion
Conversely, this compound, while sharing the general classification of an acid dye, lacks any documented application in histological staining. Its larger molecular weight and different chemical structure would likely result in different staining characteristics compared to Orange G, but without experimental evidence, its utility in this field remains unknown. Therefore, for researchers and professionals in histology, Orange G remains the proven and recommended choice. Further investigation would be required to determine if this compound offers any unique or advantageous properties for histological applications.
References
- 1. Use of acridine orange for histologic analysis of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing The Efficacy of Hematoxylin and Eosin, Periodic Acid Schiff and Fluorescent Periodic Acid Schiff-Acriflavine Techniques for Demonstration of Basement Membrane in Oral Lichen Planus: A Histochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. nbinno.com [nbinno.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. stainsfile.com [stainsfile.com]
- 8. Orange G - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Acid Orange 56 and Other Commercially Significant Azo Dyes
This guide provides a detailed comparative study of Acid Orange 56 against other notable azo dyes, including Acid Orange 7, Reactive Black 5, and Direct Blue 71. The comparison focuses on key performance characteristics, toxicological profiles, and degradation pathways, supported by experimental data and standardized protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in dye selection and application.
Chemical and Performance Characteristics
Azo dyes are characterized by the presence of one or more azo groups (–N=N–). Their chemical structure, particularly the number of azo groups and the nature of substituent groups, dictates their classification and performance properties such as color, solubility, and fastness. This compound is a double azo dye, which influences its color strength and dyeing properties.[1]
Comparative Performance Data
The performance of a dye is critical for its application, with lightfastness and wash fastness being primary indicators of durability. The following table summarizes available quantitative data for this compound and selected comparator dyes. Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for lightfastness using the Blue Wool scale), where a higher number indicates better fastness.
| Dye | C.I. Name | Chemical Class | Light Fastness | Wash Fastness | Perspiration Fastness | Oxygen Bleach Fastness | Key Applications |
| This compound | 22895 | Double Azo | Good (qualitative) | Good (qualitative) | - | - | Wool, silk, paper, leather[1][2] |
| Acid Orange 7 | 15510 | Monoazo | 4[3] | 1-2[3] | - | - | Silk, wool, leather, paper, cosmetics[4][5] |
| Reactive Black 5 | 20505 | Diazo | - | - | - | - | Textiles[6][7] |
| Reactive Orange 56 | - | Single Azo | 5[8] | 5[8] | 5[8] | 5[8] | Textiles[8] |
| Direct Blue 71 | 34140 | Triazo | - | - | - | - | Paper, textiles[9][10] |
Note: Quantitative fastness data for this compound, Reactive Black 5, and Direct Blue 71 is not consistently available in public literature. The provided data for Reactive Orange 56 is included for context within the reactive dye class.
Toxicological Profile and Safety
The toxicological assessment of azo dyes is a significant concern, as their metabolic cleavage can release potentially carcinogenic aromatic amines.[11][12][13] The toxicity is closely linked to the dye's molecular structure, including the specific amines it can form.[14][15]
Comparative Toxicity Data
| Dye | Acute Toxicity | Carcinogenicity/Mutagenicity | Sensitization | Key Findings |
| This compound | No specific LD50 data found. | No specific data found. | No specific data found. | As a double azo dye, potential for reductive cleavage into aromatic amines exists. |
| Acid Orange 7 | Very low acute oral toxicity.[2] | No evidence of teratogenicity.[16] | Not a skin sensitizer in rabbit studies.[16] | Hematological changes observed in a 90-day oral study in rats.[16] Restricted use in cosmetics.[4] |
| Reactive Black 5 | No specific LD50 data found. | Some azo dyes are associated with mutations and bladder cancer.[17] | May cause sensitization by inhalation.[17] | Biodegradation significantly reduces its toxicity.[6] |
| Direct Blue 71 | No specific LD50/LC50 data found.[18] | Mutagenicity data reported.[18] Associated with bladder cancer in exposed workers due to benzidine-based structure.[14] | - | Considered hazardous; may be harmful by inhalation, ingestion, or skin absorption.[18] |
Molecular Mechanisms of Toxicity
Recent research into the toxicological mechanisms of azo dyes has identified key signaling pathways involved in their carcinogenic effects. Exposure to certain azo dye metabolites has been shown to impact cellular processes related to cancer and inflammation.
Caption: A generalized signaling pathway for azo dye-induced toxicity.[19]
Environmental Fate and Degradation
The persistence of azo dyes in the environment is a major issue due to their stability and the potential for water contamination.[20] Research has focused on various degradation methods to decolorize and detoxify dye-containing effluents.
Comparative Degradation Performance
The efficiency of degradation depends on the dye's structure and the method employed. Monoazo dyes are generally more susceptible to degradation than more complex diazo and triazo structures.[12]
| Dye | Degradation Method | Efficiency | Key Findings & Kinetics |
| This compound | - | No specific data found. | - |
| Acid Orange 7 | Electro-peroxide Process | 99% decolorization, 90% TOC removal (90 min)[21] | Follows pseudo-first-order kinetics.[22] |
| UV/ZVI-ZnS | 97% removal (10 min)[23] | Rapid degradation due to advanced oxidation. | |
| Reactive Black 5 | Bacterial Consortium | 98.56% decolorization[6] | Enzymatic cleavage of azo bonds by azoreductase is a key step.[6] |
| Bacillus albus DD1 | 98% removal (38 h)[7] | Decolorization is effective under optimal pH and temperature.[7] | |
| Direct Blue 71 | Anaerobic Bioreactor | 72% decolorization (50 mg/L feed)[12] | Degradation rate is lower compared to monoazo and diazo dyes.[12] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of dye performance and safety.
Color Fastness Testing (ISO 105 Standards)
Performance characteristics like wash, light, and rubbing fastness are evaluated using the international standard ISO 105 series.
Caption: General workflow for textile color fastness testing.[24][25][26]
Brief Protocol for Wash Fastness (ISO 105-C06):
-
A textile specimen (40x100 mm) is stitched to a multifiber adjacent fabric.[24]
-
The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasion.[26]
-
The container is agitated in a laundering machine at a specified temperature (e.g., 40°C or 50°C) for a set duration.[26]
-
After washing, the specimen is rinsed, dried, and conditioned.
-
The change in color of the specimen and the staining on the multifiber fabric are assessed using standard Grey Scales under controlled lighting.[24]
Azo Dye Degradation Assay
This protocol outlines a typical laboratory procedure for evaluating the microbial degradation of an azo dye.
Caption: Experimental workflow for assessing microbial azo dye degradation.[27][28]
Brief Protocol for Degradation Assay:
-
Prepare a sterile mineral salt medium supplemented with the target azo dye at a known concentration (e.g., 100 mg/L).[27]
-
Inoculate the medium with a pre-cultured bacterial consortium.[28]
-
Incubate the culture under optimal conditions (e.g., specific pH, temperature, and aeration) for a defined period (e.g., 72 hours).[27]
-
At regular intervals, withdraw samples and centrifuge to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.[21]
-
Calculate the percentage of decolorization based on the decrease in absorbance compared to an uninoculated control.
-
For detailed analysis, subject the final decolorized sample to techniques like HPLC, GC-MS, and FTIR to identify degradation metabolites.[6]
Conclusion
The selection of an azo dye requires a balanced consideration of its performance, toxicity, and environmental impact. This compound demonstrates good qualitative dyeing properties for protein and cellulosic substrates. However, a comprehensive assessment is hindered by the lack of publicly available quantitative fastness and toxicity data. In comparison, dyes like Acid Orange 7 are well-characterized, showing moderate performance but low acute toxicity, making them suitable for applications with direct human contact, such as cosmetics. In contrast, benzidine-based dyes like Direct Blue 71, despite their dyeing capabilities, pose significant health risks and are subject to stringent regulations. The development of effective degradation technologies, particularly bioremediation using bacterial consortia, is a promising approach to mitigate the environmental risks associated with azo dye effluents, demonstrating high efficiency in decolorizing and detoxifying even complex structures like Reactive Black 5. Future research should focus on generating comprehensive, standardized data for less-characterized dyes like this compound to enable more robust comparative analyses and ensure safer, more sustainable applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Direct Blue 71 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]
- 13. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. C.I. Acid Orange 7 | C16H11N2NaO4S | CID 135442941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. emperordye.com [emperordye.com]
- 19. researchgate.net [researchgate.net]
- 20. acid orange 7 (c.i. 15510), 633-96-5 [thegoodscentscompany.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Enhancing acid orange II degradation in ozonation processes with CaFe 2 O 4 nanoparticles as a heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04553F [pubs.rsc.org]
- 23. UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Colour fastness | Centexbel [centexbel.be]
- 25. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 26. intouch-quality.com [intouch-quality.com]
- 27. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 28. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Protein Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of protein concentration is a critical first step in a multitude of experimental workflows. While various methods exist, this guide provides a comprehensive comparison of commonly used dye-binding and copper-based assays, with a special investigation into the feasibility of Acid Orange 56 for this application.
Initial research into the use of this compound for protein quantification reveals a significant lack of established protocols and validation data in peer-reviewed scientific literature. While a related dye, Acid Orange 12, has been utilized in a dye-precipitation method, this differs fundamentally from the more common spectrophotometric assays. Due to the absence of reliable experimental data for a soluble this compound protein assay, a direct comparison with well-established methods is not feasible at this time.
Therefore, this guide will focus on a detailed comparison of three widely accepted and validated methods for protein concentration determination: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays.
Comparison of Protein Quantification Assays
The selection of an appropriate protein quantification assay is contingent upon several factors, including the nature of the protein, the composition of the sample buffer, and the required sensitivity. The table below summarizes the key performance characteristics of the Bradford, BCA, and Lowry assays.
| Feature | Bradford Assay | BCA Assay | Lowry Assay |
| Principle | Dye-binding (Coomassie Brilliant Blue G-250) | Copper-based (Biuret reaction followed by BCA chelation) | Copper-based (Biuret reaction followed by Folin-Ciocalteu reduction) |
| Detection Wavelength | 595 nm | 562 nm | 750 nm |
| Assay Time | ~15 minutes | 30-60 minutes | ~40 minutes |
| Linear Range | 20-2000 µg/mL | 20-2000 µg/mL | 5-1000 µg/mL |
| Protein-to-Protein Variation | High | Low | Moderate |
| Common Interfering Substances | Detergents (e.g., SDS), basic buffers | Reducing agents (e.g., DTT, BME), chelating agents (e.g., EDTA) | Reducing agents, detergents, ammonium sulfate, certain amino acids |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are the fundamental steps for each of the compared assays.
Bradford Assay Protocol
The Bradford assay is a rapid and simple method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues. This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.
Experimental Workflow for Bradford Assay
Caption: Workflow of the Bradford protein assay.
BCA Assay Protocol
The BCA assay is a copper-based method that involves two steps. First, under alkaline conditions, peptide bonds in the protein reduce Cu²⁺ to Cu¹⁺ (the biuret reaction). Second, two molecules of bicinchoninic acid (BCA) chelate with each Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light at 562 nm.
Experimental Workflow for BCA Assay
Caption: Workflow of the BCA protein assay.
Lowry Assay Protocol
The Lowry assay is another copper-based method. Similar to the BCA assay, it begins with the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds under alkaline conditions. This is followed by the reduction of the Folin-Ciocalteu reagent by the copper-treated protein, which results in a blue-colored complex that is measured at 750 nm.
Mechanism of Action: A Visual Comparison
The underlying chemical principles of these assays dictate their compatibility with different sample types.
Signaling Pathway Comparison
Caption: Mechanisms of Bradford, BCA, and Lowry assays.
Conclusion and Recommendations
The choice of a protein quantification assay is a critical decision in experimental design.
-
The Bradford assay is the fastest method and is compatible with reducing agents, but it is susceptible to interference from detergents and exhibits high protein-to-protein variability.
-
The BCA assay is less affected by detergents and shows lower protein-to-protein variation than the Bradford assay, making it a more robust choice for complex protein samples. However, it is incompatible with reducing agents.
-
The Lowry assay , while historically significant, is susceptible to a wider range of interfering substances and has a more complex protocol compared to the Bradford and BCA assays.
For general use with purified proteins in simple buffers, the Bradford assay offers a quick and convenient option. For more complex samples, particularly those containing detergents, the BCA assay is generally the superior choice due to its lower protein-to-protein variability and detergent compatibility.
Researchers are encouraged to validate their chosen assay with their specific protein and buffer system to ensure accurate and reliable quantification. While the exploration of novel reagents like this compound is of scientific interest, the lack of established methods and validation data currently precludes its recommendation for routine protein quantification. Future research may shed more light on the potential of this and other dyes in this critical application.
A Researcher's Guide to Protein Staining: Alternatives to Acid Orange 56
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins are paramount. While Acid Orange 56 has its applications, particularly in the textile and dyeing industries, a range of more sensitive and versatile alternatives are favored for specific staining applications in the laboratory, such as in-gel protein detection after electrophoresis and on-membrane detection for Western blotting. This guide provides an objective comparison of the performance of common alternatives, supported by experimental data and detailed protocols.
The primary alternatives to this compound for protein staining in a research context include Ponceau S, Coomassie Brilliant Blue, and various fluorescent dyes. These stains offer distinct advantages in terms of sensitivity, reversibility, and compatibility with downstream applications like mass spectrometry.
Quantitative Comparison of Protein Stains
The choice of stain often depends on the required sensitivity and the intended downstream analysis. The following table summarizes the key performance metrics for the most common protein stains.
| Feature | Ponceau S | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) | SYPRO Ruby (Fluorescent) | Silver Staining |
| Limit of Detection | ~200 ng[1] | ~50 ng[1] | 8–10 ng[2][3] | 0.25–1 ng[4] | 0.25–0.5 ng[2] |
| Dynamic Range | Narrow | Moderate | Moderate | >3 orders of magnitude[4] | Narrow[5] |
| Staining Time | < 10 minutes | Hours to overnight | ~1 hour to overnight | 90 minutes (rapid protocol) to overnight[4][6] | ~1.5 hours |
| Reversibility | Yes[7] | No[1] | No | Not applicable | No |
| Compatibility with Mass Spectrometry | Yes | Yes[5] | Yes | Yes[4] | Limited (can interfere)[5] |
| Imaging Equipment | Standard light box or scanner | Standard light box or scanner | Standard light box or scanner | UV or laser-based scanner[2] | Standard light box or scanner |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for some of the most frequently used protein staining techniques.
Ponceau S Staining for Western Blot Membranes
This method is ideal for a quick and reversible visualization of proteins transferred to a nitrocellulose or PVDF membrane.
Materials:
-
Ponceau S staining solution (0.1% Ponceau S in 5% acetic acid)
-
Deionized water
-
Orbital shaker
Procedure:
-
Following protein transfer, briefly rinse the membrane in deionized water.[7]
-
Incubate the membrane in Ponceau S staining solution for 5-10 minutes at room temperature with gentle agitation.[8]
-
Wash the membrane with deionized water for 1-5 minutes, or until red protein bands are clearly visible against a faint background.[1]
-
Image the membrane to record the protein transfer efficiency.
-
To destain, wash the membrane with deionized water or a mild buffer like TBS-T until the red color is completely gone. The membrane is now ready for blocking and subsequent immunodetection.[7]
Coomassie Brilliant Blue R-250 Staining for Polyacrylamide Gels
A classic and widely used method for visualizing proteins within a polyacrylamide gel.
Materials:
-
Fixative/Destain Solution (e.g., 40% methanol, 10% acetic acid)[9]
-
Coomassie Brilliant Blue R-250 Staining Solution (0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)[9][10]
-
Deionized water
-
Orbital shaker
Procedure:
-
After electrophoresis, place the gel in a clean container and rinse with deionized water 2-3 times for 5 minutes each to remove residual SDS.[11]
-
Fix the proteins by incubating the gel in the fixative solution for at least 5 minutes.[12]
-
Remove the fixative solution and add the Coomassie Staining Solution to completely cover the gel.[12]
-
Incubate with gentle agitation for at least 3 hours to overnight.[12]
-
Decant the staining solution and add the destain solution.[12]
-
Continue to destain with gentle agitation, changing the destain solution periodically, until the protein bands are clearly visible against a clear background.[12]
SYPRO Ruby Fluorescent Staining for Polyacrylamide Gels
This method offers high sensitivity and a broad dynamic range, making it suitable for quantitative analysis.
Materials:
-
Fixation Solution (e.g., 50% methanol, 7% acetic acid)[6]
-
SYPRO Ruby Protein Gel Stain[13]
-
Wash Solution (e.g., 10% methanol, 7% acetic acid)[6]
-
Deionized water
-
Orbital shaker
-
Fluorescent gel imager
Procedure:
-
Following electrophoresis, place the gel in the fixation solution and incubate for 30-60 minutes with gentle agitation.[13]
-
For some protocols, especially for IEF gels, wash the gel three times with deionized water for 10 minutes each after fixation.[13]
-
Decant the fixative solution and add enough SYPRO Ruby Protein Gel Stain to cover the gel. Protect the container from light.
-
Incubate overnight with gentle agitation. For a rapid protocol, incubation can be reduced to 90 minutes, often involving brief microwave steps.[4][6]
-
Remove the staining solution and wash the gel in the wash solution for 30 minutes.[13]
-
Rinse the gel with deionized water before imaging.
-
Visualize the gel using a fluorescent imager with appropriate excitation and emission filters (e.g., excitation at ~280/450 nm and emission at ~610 nm).[13]
Visualizing Experimental Workflows and Signaling Pathways
Understanding the context in which these stains are used is crucial. The following diagrams illustrate a typical Western blot workflow and a key signaling pathway where protein quantification is essential.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 3. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. uab.edu [uab.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 9. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 10. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. frederick.cancer.gov [frederick.cancer.gov]
Degradation of Azo Dyes: A Comparative Analysis of Acid Orange 56 and Methyl Orange
A comprehensive review of the existing literature reveals a notable scarcity of research on the degradation efficiency of Acid Orange 56. In stark contrast, Methyl Orange is a widely studied azo dye, with a wealth of data available on its degradation under various conditions. This guide aims to provide a comparative perspective by summarizing the extensive findings on Methyl Orange degradation, outlining a detailed experimental protocol for a direct comparative study of both dyes, and presenting the available chemical property data for this compound to infer its potential degradation behavior.
This guide is intended for researchers and scientists in the fields of environmental chemistry, materials science, and drug development who are seeking to understand and compare the degradation pathways and efficiencies of these two azo dyes.
Comparative Degradation Efficiency: State of Research
Data on Methyl Orange Degradation
The degradation of Methyl Orange has been extensively investigated. The following table summarizes a selection of experimental data, showcasing its degradation efficiency under different catalytic systems and conditions.
| Catalyst/Method | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Chitosan Silica Composite (CSC) | 10 | 1 | 70 | 94.01 | [1] |
| Hydrodynamic Cavitation & Chlorine Dioxide | Not Specified | Not Applicable | 90 | 90.5 | [2] |
| TiO2 (UV irradiation) | Not Specified | Not Specified | Not Specified | High Activity | [3] |
| [FemIL@SiO2@Mag]2MoO4 (UV irradiation) | Not Specified | 1.0 | 30 | 99 | |
| annTNA–H2O2 (Solar irradiation) | 20 | Not Applicable | 60 | >99 | [4] |
| TiO2-rGO-CdS (UV Irradiation) | Not Specified | Not Specified | 240 | 100 | [5] |
| ZnO | Not Specified | Not Specified | Not Specified | Higher than TiO2 | |
| Al/ZnO NPs (Visible light) | Not Specified | Not Specified | 40 | 99 | |
| Serratia marcescens ED1 | 200 | Not Applicable | 2880 (48h) | 81.02 | [6] |
Chemical Properties: this compound vs. Methyl Orange
While degradation data for this compound is limited, a comparison of the chemical structures and properties of the two dyes can offer insights into their potential degradation behavior.
| Property | This compound | Methyl Orange |
| C.I. Name | This compound | Acid Orange 52 |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | C₁₄H₁₄N₃NaO₃S |
| Molecular Weight | 728.66 g/mol | 327.34 g/mol |
| Azo Bonds | Double | Single |
| Chemical Structure | Contains two azo (-N=N-) groups | Contains one azo (-N=N-) group |
The presence of two azo bonds in this compound, compared to the single azo bond in Methyl Orange, suggests that its degradation may be a more complex, multi-step process. The larger molecular size and weight of this compound could also influence its solubility and interaction with catalysts, potentially affecting its degradation rate.
Experimental Protocols
To facilitate direct comparison of the degradation efficiency of this compound and Methyl Orange, a standardized experimental protocol is essential. The following protocol outlines a general procedure for a photocatalytic degradation study.
Protocol: Comparative Photocatalytic Degradation of this compound and Methyl Orange
1. Materials and Reagents:
- This compound
- Methyl Orange
- Photocatalyst (e.g., TiO₂, ZnO)
- Deionized water
- UV lamp or solar simulator
- Spectrophotometer
- pH meter
- Magnetic stirrer
- Beakers and other standard laboratory glassware
2. Preparation of Dye Solutions:
- Prepare stock solutions of this compound and Methyl Orange (e.g., 100 mg/L) in deionized water.
- Prepare working solutions of the desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solutions.
3. Photocatalytic Degradation Experiment:
- In a beaker, add a specific volume of the dye solution (e.g., 100 mL).
- Add a measured amount of the photocatalyst (e.g., 1 g/L).
- Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
- Measure the initial absorbance of the solution at the maximum wavelength (λmax) for each dye using a spectrophotometer.
- Expose the suspension to a UV lamp or solar simulator under constant stirring.
- At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
- Centrifuge or filter the aliquot to remove the photocatalyst particles.
- Measure the absorbance of the supernatant at the λmax of the dye.
4. Data Analysis:
- Calculate the degradation efficiency (%) at each time interval using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
- Plot the degradation efficiency as a function of time for both dyes.
- Determine the reaction kinetics (e.g., pseudo-first-order, pseudo-second-order) by plotting the appropriate kinetic models.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a comparative dye degradation experiment and the logical relationship of factors influencing degradation efficiency.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid Orange II degradation through a heterogeneous Fenton-like reaction using Fe–TiO2 nanotube arrays as a photocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Enhancing acid orange II degradation in ozonation processes with CaFe2O4 nanoparticles as a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Acid Orange 56 Staining: Specificity and Cross-Reactivity
This guide provides a comprehensive comparison of Acid Orange 56 with alternative staining reagents, focusing on its performance, specificity, and potential for cross-reactivity. Experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to this compound
This compound is a synthetic, water-soluble acid dye characterized by its vibrant orange hue.[1][2] As an acid dye, it carries a negative charge and is used to stain basic (or acidophilic) tissue components, which are positively charged. Its primary application in biological research is as a cytoplasmic counterstain, particularly in polychromatic staining techniques like the Papanicolaou (Pap) stain, where it helps differentiate various cell types based on their metabolic activity and keratin content.
The staining mechanism of acid dyes like this compound is primarily based on electrostatic interactions. At an acidic pH, tissue proteins become positively charged due to the protonation of amino groups (-NH3+). The negatively charged sulfonate groups (-SO3-) on the dye molecule then form ionic bonds with these positively charged sites in the cytoplasm, collagen, and red blood cells, resulting in coloration.
Specificity and Cross-Reactivity
Specificity: this compound is generally specific for proteins. In cytological preparations, it is intended to stain the cytoplasm of mature, keratinized, or metabolically less active squamous epithelial cells a distinct orange color. This specificity is crucial in techniques like the Pap stain for identifying specific cell populations. The intensity of the staining can be an indicator of the degree of keratinization.
Cross-Reactivity: The term "cross-reactivity" in staining refers to the dye binding to unintended cellular components, which can lead to misinterpretation of results. While this compound is highly specific for proteins, its differentiation from other cytoplasmic components depends heavily on the staining protocol, including factors like pH, dye concentration, and the use of mordants or differentiating agents. In a complex mixture of cells, if not properly differentiated, it may non-specifically stain the cytoplasm of other cell types, potentially obscuring subtle morphological details. This is particularly relevant in polychromatic staining where multiple dyes compete for binding sites.[3]
Comparison with Alternative Stains
The performance of this compound is best understood when compared with other commonly used cytoplasmic stains such as Eosin Y and Acridine Orange.
-
Eosin Y: This is the most widely used counterstain in histology, famously paired with hematoxylin in H&E staining. It imparts various shades of pink and red to the cytoplasm and extracellular matrix.[4] Like this compound, it is an acidic dye.
-
Orange G: Another acidic dye used in the Papanicolaou stain, Orange G specifically stains keratin an intense orange.[5][6] While similar in application to this compound, they are chemically distinct compounds.
-
Acridine Orange: This is a fluorescent dye that offers a different method of analysis. It can intercalate with nucleic acids, staining DNA green and RNA orange-red under specific pH conditions.[7][8] This allows for the assessment of cellular activity and differentiation between cell types based on nucleic acid content.
Data Presentation
The following table summarizes the key characteristics and performance metrics of this compound and its alternatives.
| Feature | This compound | Eosin Y | Orange G | Acridine Orange |
| Chemical Nature | Acidic, Diazo Dye[2] | Acidic, Xanthene Dye[4] | Acidic, Monoazo Dye[9] | Cationic, Fluorescent Dye[7] |
| Target Molecules | Cytoplasmic Proteins, Keratin | Cytoplasmic Proteins, Collagen, Muscle Fibers[4] | Keratin[5][6] | DNA and RNA[7][8] |
| Staining Color | Bright Orange[1] | Pink to Red[4] | Intense Orange[5] | DNA: Green, RNA: Orange-Red[8] |
| Primary Application | Papanicolaou Stain, Cytology | H&E Staining, Histology | Papanicolaou Stain | Fluorescence Microscopy, Cell Cycle Analysis[7] |
| Specificity | High for cytoplasmic proteins. | High for cytoplasmic proteins. | High for keratin. | High for nucleic acids. |
| Potential Cross-Reactivity | May non-specifically stain cytoplasm of various cells if not properly differentiated. | Can overstain, masking nuclear detail if not properly differentiated. | Similar to this compound. | Staining is pH-dependent; improper pH can lead to non-specific fluorescence.[7] |
| Advantages | Provides good differentiation of keratinized cells. | Excellent contrast with hematoxylin; widely established protocols. | Strong, intense color for keratin. | Allows for functional assessment (e.g., metabolic activity).[8] |
| Disadvantages | Less common than Eosin Y; part of a more complex staining procedure. | Can be less specific for different types of cytoplasm compared to polychromatic stains. | Limited use outside of Pap staining. | Requires a fluorescence microscope; photobleaching can occur. |
Experimental Protocols
Protocol 1: Papanicolaou Staining (Modified) Incorporating Acid Orange
This protocol is a standard procedure for staining exfoliative cytology smears, such as cervical Pap smears.
Reagents:
-
Harris Hematoxylin Solution
-
Acid Orange Solution (e.g., OG-6, which contains Orange G, but this compound can be formulated similarly)[10]
-
EA-50 Solution (contains Eosin Y, Light Green SF, and Bismarck Brown Y)[11]
-
Hydrochloric Acid (0.5% aqueous)
-
Ammonium Hydroxide (0.2% aqueous)
-
Ethanol (50%, 70%, 80%, 95%, 100%)
-
Xylene or xylene substitute
Procedure:
-
Fix smears in 95% ethanol for at least 15 minutes.
-
Hydrate smears through descending grades of ethanol (95%, 80%, 70%, 50%) to distilled water (2 minutes each).
-
Stain nuclei with Harris Hematoxylin for 3-5 minutes.
-
Wash in running tap water for 1 minute.
-
Differentiate in 0.5% HCl for a few seconds.
-
Wash in running tap water for 1 minute.
-
Blue in 0.2% ammonium hydroxide for 1 minute.
-
Wash in running tap water for 5 minutes.
-
Dehydrate through ascending grades of ethanol (50%, 70%, 80%, 95%) (2 minutes each).
-
Stain with Acid Orange solution for 2 minutes.
-
Rinse in two changes of 95% ethanol.
-
Stain with EA-50 solution for 3-5 minutes.
-
Rinse in three changes of 95% ethanol.
-
Dehydrate in 100% ethanol (two changes, 2 minutes each).
-
Clear in xylene or xylene substitute (two changes, 5 minutes each).
-
Mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Keratinized Cytoplasm: Orange
-
Superficial Squamous Cell Cytoplasm: Pink
-
Metabolically Active Cytoplasm (e.g., parabasal cells): Blue/Green
Protocol 2: Comparative Staining with Eosin Y
This protocol allows for a direct comparison of cytoplasmic staining between this compound and Eosin Y on serial tissue sections.
Procedure:
-
Prepare two serial sections of a formalin-fixed, paraffin-embedded tissue block (e.g., skin or esophageal tissue).
-
Deparaffinize and rehydrate both slides to water.
-
Stain both slides with Harris Hematoxylin as described in Protocol 1 (Steps 3-8).
-
Slide A (Acid Orange):
-
Dehydrate to 95% ethanol.
-
Stain with Acid Orange solution for 2 minutes.
-
Rinse in 95% ethanol, dehydrate, clear, and mount.
-
-
Slide B (Eosin Y):
-
Stain with 1% Eosin Y in 80% ethanol for 1-3 minutes.
-
Rinse in 95% ethanol, dehydrate, clear, and mount.
-
-
Compare the staining patterns under a light microscope, noting the color, intensity, and specificity of cytoplasmic staining on both slides.
Mandatory Visualizations
Caption: Workflow for evaluating staining specificity and cross-reactivity.
Caption: Logical relationship of factors influencing staining outcomes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chsdye.com [chsdye.com]
- 3. stainsfile.com [stainsfile.com]
- 4. hridhanchem.com [hridhanchem.com]
- 5. Evolution of Pap Stain | Biomedical Research and Therapy [bmrat.org]
- 6. scispace.com [scispace.com]
- 7. Acridine orange - Wikipedia [en.wikipedia.org]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nuances of the Papanicolaou stain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Product | BASO [basobiotech.com]
A Comparative Guide to the Performance of Acid Orange 56 from Various Chemical Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Acid Orange 56, a diazo dye, finds applications in various laboratory settings, including as a biological stain and a photosensitizer. The performance of this dye can vary significantly between suppliers, impacting experimental outcomes and reproducibility. This guide provides a framework for comparing the performance of this compound from different chemical suppliers, complete with recommended experimental protocols and data presentation formats.
Key Performance Parameters
When evaluating this compound from different sources, several key parameters should be considered:
-
Purity and Impurity Profile: The percentage of the active dye molecule and the presence of any synthetic intermediates, by-products, or inorganic salts can affect its performance.
-
Solubility: Consistent solubility in relevant solvents is crucial for preparing stock solutions and ensuring uniform staining or reaction kinetics.
-
Molar Extinction Coefficient: This intrinsic property is a measure of how strongly the dye absorbs light at a specific wavelength and is a direct indicator of its concentration and purity.
-
Functional Performance: The ultimate test of a dye's quality is its performance in a specific application, such as histological staining or as a photosensitizer in photodynamic therapy research.
Data Presentation for Easy Comparison
To facilitate a clear comparison between suppliers, all quantitative data should be summarized in a structured table. Below is a template with hypothetical data for illustrative purposes.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity (%) | >98% | >98% | >99% |
| Measured Purity by HPLC (%) | 98.2 ± 0.3 | 96.5 ± 0.5 | 99.1 ± 0.2 |
| Solubility in Water (mg/mL at 25°C) | 12.5 | 11.8 | 13.1 |
| Solubility in Ethanol (mg/mL at 25°C) | 5.2 | 5.5 | 5.1 |
| λmax in Water (nm) | 445 | 446 | 445 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 25,500 | 24,800 | 26,100 |
| Staining Intensity (Arbitrary Units) | 95 ± 4 | 88 ± 6 | 98 ± 3 |
| Photosensitizing Activity (% cell death) | 78 ± 5 | 72 ± 7 | 82 ± 4 |
Experimental Protocols
Detailed and consistent methodologies are essential for a fair comparison of this compound from different suppliers.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound sample and to identify the presence of any major impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound from each supplier in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a 100 µg/mL stock solution.
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV-Vis detector is suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used. The gradient can be run from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Monitor the elution profile at the maximum absorption wavelength (λmax) of this compound (approximately 445 nm).
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Solubility Determination
Objective: To determine the maximum solubility of this compound in water and ethanol.
Methodology:
-
Solvent Addition: To a known mass of this compound (e.g., 20 mg) in a vial, add the solvent (water or ethanol) in small, measured increments at a constant temperature (e.g., 25°C).
-
Equilibration: After each addition, vortex the mixture for 2-3 minutes and allow it to settle.
-
Observation: The point at which the dye completely dissolves and no solid particles are visible is considered the saturation point.
-
Calculation: Calculate the solubility in mg/mL.
Spectrophotometric Analysis
Objective: To determine the λmax and molar extinction coefficient (ε).
Methodology:
-
Serial Dilutions: Prepare a series of dilutions of this compound in the desired solvent (e.g., water) from a known concentration stock solution.
-
UV-Vis Spectroscopy: Record the absorbance spectrum of each dilution from 300 to 700 nm using a spectrophotometer.
-
λmax Determination: Identify the wavelength of maximum absorbance.
-
Beer-Lambert Law Plot: Plot absorbance at λmax versus concentration. The slope of the resulting line is the molar extinction coefficient (ε).
Functional Assay: Staining Performance in Histology
Objective: To evaluate the staining efficacy of this compound on a standard tissue sample.
Methodology:
-
Tissue Preparation: Use standardized, formalin-fixed, paraffin-embedded tissue sections (e.g., liver or kidney).
-
Staining Solution Preparation: Prepare staining solutions of identical concentrations from each supplier's dye.
-
Staining Protocol: Follow a standard staining protocol (e.g., a component of a trichrome stain) ensuring that all slides are treated for the same duration.
-
Microscopic Evaluation: Image the stained slides under a microscope with consistent settings for magnification, brightness, and exposure.
-
Quantitative Analysis: Use image analysis software to quantify the staining intensity in a defined region of interest across multiple samples.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows can aid in understanding the logical steps of the comparison process.
Caption: Workflow for comparing this compound from different suppliers.
Signaling Pathway Context
While this compound is not typically involved in specific signaling pathways as an agonist or antagonist, its use as a photosensitizer in research can lead to the initiation of pathways related to phototoxicity and cell death.
Caption: General pathway of photosensitization leading to cell death.
By following a systematic approach as outlined in this guide, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and reliability of their experimental results.
Validating HPLC Methods for Acid Orange 56 Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like Acid Orange 56 is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of a validated HPLC method for the analysis of this compound, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of azo dyes like this compound, reversed-phase HPLC with UV-Vis detection is a commonly employed and effective method.
Experimental Protocol: HPLC Analysis of this compound
While specific validated methods for this compound are not extensively published, a robust method can be established based on protocols for structurally similar azo dyes, such as Acid Orange 7 and Orange II.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound standard (CAS 6470-20-8)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or phosphate buffer (HPLC grade)
-
Water (HPLC grade)
-
Sample preparation solvents (e.g., methanol, water)
Chromatographic Conditions (A Proposed Method):
-
Mobile Phase: A gradient elution is often optimal for separating the analyte from potential impurities. A typical starting point would be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).
-
Initial Conditions: 80% Buffer : 20% Acetonitrile
-
Gradient: Linearly increase the organic phase concentration to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined using a UV-Vis spectrophotometer. Based on similar orange azo dyes, this is expected to be in the range of 480-500 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Parameters
The following table summarizes the expected performance of a validated HPLC method for this compound, based on data from analogous azo dyes.[1][2]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.15 µg/mL |
Alternative Analytical Methods
While HPLC is a robust technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.
UV-Visible Spectrophotometry
This technique is simpler and less expensive than HPLC. It relies on measuring the absorbance of light by the analyte at a specific wavelength.
Experimental Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Determine the λmax of this compound by scanning a standard solution across a range of wavelengths (e.g., 300-700 nm).
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Advantages | Simple, rapid, low cost |
| Disadvantages | Less selective, prone to interference from other absorbing compounds in the sample matrix |
Electrochemical Methods
Electrochemical techniques, such as voltammetry, offer high sensitivity and are suitable for trace analysis.[3] These methods measure the current response of an analyte to a varying potential.
Experimental Protocol (Conceptual):
-
A suitable electrode (e.g., glassy carbon electrode) is immersed in a supporting electrolyte solution containing the this compound sample.
-
A potential is applied to the electrode and the resulting current is measured.
-
The concentration of the analyte is proportional to the measured current.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| LOD | Can be in the ng/mL range |
| LOQ | Can be in the low µg/mL range |
| Advantages | High sensitivity, potential for miniaturization |
| Disadvantages | Can be susceptible to matrix effects and electrode fouling |
Comparison of Analytical Methods
| Feature | HPLC-UV/Vis | UV-Visible Spectrophotometry | Electrochemical Methods |
| Selectivity | High | Low | Moderate to High |
| Sensitivity | High | Moderate | Very High |
| Speed | Moderate | Fast | Fast |
| Cost | High | Low | Moderate |
| Complexity | High | Low | Moderate |
| Primary Application | Quantitative analysis, purity determination, stability studies | Rapid screening, simple quantitative analysis | Trace analysis, mechanistic studies |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the key steps involved in validating an HPLC method for the analysis of this compound.
Caption: Workflow for HPLC method development and validation.
References
A Comparative Analysis of Acid Orange 56 and Natural Dyes for Textile Applications
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the synthetic azo dye, Acid Orange 56, versus natural alternatives for textile dyeing. This guide provides a critical examination of their performance, environmental impact, and toxicological profiles, supported by experimental data and detailed methodologies.
The textile industry has long relied on synthetic dyes for their vibrant colors, high fastness, and cost-effectiveness. Among these, this compound, a double azo dye, is a popular choice for dyeing protein fibers such as wool and silk, as well as nylon. However, with increasing environmental and health concerns associated with synthetic colorants, the demand for sustainable and non-toxic natural dyes is on the rise. This guide aims to provide an objective comparison to aid in informed decision-making.
Chemical and Performance Characteristics
This compound (C.I. 22895) is chemically characterized by its disodium salt of 4-[[3-[(2,4-dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulfonic acid. It is known for producing a reddish-orange hue and exhibits good leveling properties, making it suitable for achieving even coloration on textiles.
Natural orange dyes, on the other hand, are derived from various botanical sources, including onion skins (containing quercetin and other flavonoids), weld (luteolin), and marigold flowers (carotenoids). The chemical composition and, consequently, the performance of natural dyes can vary significantly based on the plant source, extraction method, and the use of mordants. Mordants, typically metal salts, are often necessary to fix the natural dye to the fabric and improve its fastness properties.
A comparative overview of the general properties is presented below:
| Property | This compound | Natural Orange Dyes (e.g., from Onion Skin, Marigold) |
| Chemical Class | Azo Dye | Flavonoids, Carotenoids, etc. |
| Color | Reddish-Orange | Yellow to Orange-Red |
| Application | Wool, Silk, Nylon | Primarily natural fibers like wool, silk, and cotton |
| Dyeing Process | Acidic dyebath | Typically requires a mordant for color fixation and fastness |
| Color Consistency | High | Variable, dependent on source and processing |
| Vibrancy | High | Generally more subdued, earthy tones |
Comparative Performance Data: Color Fastness
The performance of a dye is critically evaluated by its color fastness—the resistance of the color to various external factors such as washing, rubbing, and light. The following table summarizes typical fastness properties of this compound compared to common natural orange dyes on wool fabric, rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Test | This compound (on Wool) | Natural Orange Dyes (e.g., Onion Skin, Marigold on Wool with Mordant) |
| Washing (ISO 105-C06) | 4-5 | 3-4[1][2] |
| Rubbing (Dry) (ISO 105-X12) | 4-5 | 4[2] |
| Rubbing (Wet) (ISO 105-X12) | 4 | 3-4[2] |
| Light (ISO 105-B02) | 5-6 | 3-5[1] |
Note: The fastness properties of natural dyes are highly dependent on the specific dye, mordant used, and the dyeing process. The values presented are representative of typical results.
Experimental Protocols
To ensure standardized and reproducible results, color fastness tests are conducted according to specific international standards.
Color Fastness to Washing (ISO 105-C06)
This test determines the resistance of the color of textiles to domestic or commercial laundering procedures. A specimen of the dyed textile, in contact with a multi-fiber strip, is mechanically agitated in a soap or detergent solution at a specified temperature and for a specific duration. The change in color of the specimen and the staining of the adjacent multi-fiber strip are then assessed using a grey scale.[3][4][5]
Color Fastness to Rubbing (ISO 105-X12)
This method evaluates the resistance of a textile's color to rubbing off and staining other materials. A colored test specimen is rubbed with a dry and a wet white cotton cloth under specified pressure. The degree of color transfer to the white cloths is assessed using the grey scale for staining.[3][5]
Color Fastness to Light (ISO 105-B02)
This test measures the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (Xenon arc lamp). The test specimen is exposed to the light source alongside a set of blue wool standards with known lightfastness. The fastness is rated by comparing the fading of the specimen to that of the standards.[5][6]
Environmental and Toxicological Profile
This compound: As an azo dye, this compound falls under a class of chemicals that have come under scrutiny for their potential environmental and health impacts. The manufacturing process of synthetic dyes often involves hazardous chemicals, and the effluent from dyeing facilities can be a significant source of water pollution. Azo dyes can be resistant to biodegradation under aerobic conditions. Under anaerobic conditions, the azo bond can be cleaved to form aromatic amines, some of which are known to be carcinogenic. However, specific toxicological data for this compound is limited in publicly available literature. The European Commission has reviewed the safety of certain azo dyes in cosmetic products, leading to restrictions on those that can release carcinogenic aromatic amines.[7]
Natural Dyes: Natural dyes are generally considered to be more environmentally friendly due to their renewable and biodegradable nature.[8] However, the environmental impact of natural dyeing is not entirely benign. The cultivation of dye plants can require land and water resources. Furthermore, some mordants used to fix natural dyes, such as heavy metal salts (e.g., chrome, copper), can be toxic and pose their own environmental hazards if not handled and disposed of properly. The use of non-toxic, natural mordants is a growing area of research to improve the sustainability profile of natural dyeing.
Logical Comparison Workflow
The decision to use this compound or a natural dye involves a trade-off between performance, cost, and environmental/health considerations. The following diagram illustrates a logical workflow for this comparison.
Textile Dyeing Workflow
The general workflow for dyeing textiles involves several key stages, from fiber preparation to the final finishing. The specific steps can vary depending on the dye and fiber type.
Conclusion
The choice between this compound and natural dyes is not straightforward and depends on the specific application and desired product characteristics. This compound offers superior performance in terms of color vibrancy, consistency, and fastness, which are critical for many commercial textile applications. However, the environmental and potential toxicological concerns associated with azo dyes are significant drawbacks.
Natural dyes present a more sustainable and non-toxic alternative, appealing to the growing market for eco-friendly textiles. While they may not match the performance of synthetic dyes in all aspects, ongoing research into new natural dye sources, extraction techniques, and non-toxic mordants is continuously improving their viability for broader industrial use. This guide provides the foundational data and experimental context for researchers and professionals to weigh these factors in their work.
References
- 1. textilelearner.net [textilelearner.net]
- 2. irejournals.com [irejournals.com]
- 3. Colour fastness | Centexbel [centexbel.be]
- 4. What is the ISO standard for color fastness? [m.qinsun-lab.com]
- 5. Maintaining Color Fastness Standards In a Mass Market | QIMA [qima.com]
- 6. jamesheal.com [jamesheal.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. vat.ft.tul.cz [vat.ft.tul.cz]
Efficacy of Acid Orange Dyes in Wastewater Remediation: A Comparative Analysis
For researchers and professionals engaged in wastewater treatment and drug development, understanding the efficacy of various remediation techniques against different pollutants is paramount. This guide provides a comparative analysis of the efficacy of Acid Orange 7 (AO7), a representative and widely studied azo dye, against other dyes in wastewater studies. Due to a significant lack of published experimental data for Acid Orange 56, this guide will focus on the extensive research available for Acid Orange 7 as a proxy for the Acid Orange class of dyes.
Comparative Efficacy of Acid Orange 7 Degradation
Acid Orange 7 is a mono-azo dye extensively used in the textile, leather, and paper industries, making it a common and persistent pollutant in industrial wastewater. Its removal has been the subject of numerous studies, employing a variety of methods. The efficacy of these methods is often compared based on the percentage of dye removal, the rate of degradation, and the reduction of chemical oxygen demand (COD).
A variety of techniques have been explored for the degradation of AO7, including advanced oxidation processes (AOPs), microbial degradation, and adsorption. AOPs, such as those using UV light in combination with hydrogen peroxide (H₂O₂) or photocatalysts like TiO₂, are often effective in achieving high removal rates in a short amount of time.[1] For instance, the UV/H₂O₂ process has been shown to achieve complete decolorization of reactive azo dyes under optimal conditions.[2] Similarly, a synergistic approach using non-thermal plasma and a g-C₃N₄/TiO₂ catalyst has demonstrated 100% degradation of AO7 within 12 minutes under specific conditions.[3]
Microbial degradation offers a more environmentally friendly and cost-effective alternative. Bacterial consortiums have been shown to effectively decolorize and degrade Acid Orange dyes, with one study reporting 96% reduction in Biological Oxygen Demand (BOD₅) and 79% reduction in COD.[4] Both anaerobic and aerobic processes have been investigated, with anaerobic conditions being particularly effective for the initial cleavage of the azo bond, leading to decolorization.[5]
Adsorption is another widely used method, employing various materials, including activated carbon, agricultural waste, and chitosan, to bind the dye molecules and remove them from the water.[6] The efficiency of adsorption is highly dependent on the adsorbent material, pH, and temperature.[7]
The following tables summarize the quantitative data from various studies on the efficacy of different treatment methods for Acid Orange 7 and other dyes.
Table 1: Comparative Efficacy of Different Treatment Methods for Acid Orange 7
| Treatment Method | Catalyst/Microorganism | Initial Dye Concentration (mg/L) | Removal Efficiency (%) | Time | Reference |
| UV/H₂O₂ | - | 50 | 100 (decolorization) | < 6 min | [2] |
| Non-thermal Plasma + g-C₃N₄/TiO₂ | g-C₃N₄/TiO₂ | 5 | 100 | 12 min | [3] |
| Adsorption | Cotton Activated Carbon | 5 | 87 | 80 min | [8] |
| Microbial Degradation | Bacterial Consortium SPB92 | 30 | >95 (decolorization) | 23 h | [4] |
| Adsorption | Kenya Tea Pulps | 50 | 98.41 | 120 min | [6] |
| Photocatalysis | BiVO₄ nanoparticles | Not Specified | 77 | 120 min | [9] |
Table 2: Comparison of Removal Efficiencies for Different Azo Dyes
| Dye | Treatment Method | Removal Efficiency (%) | Reference |
| Acid Orange 7 | Microbial Fuel Cell (Anode) | 97 ± 2 | [10] |
| Acid Orange 7 | Microbial Fuel Cell (Cathode with Laccase) | 98 ± 3 | [10] |
| Methyl Orange | Periodically Reverse Electrocoagulation | 98.7 | [11] |
| Alizarin Yellow | Periodically Reverse Electrocoagulation | 98.6 | [11] |
| Basic Orange 2 | Escherichia coli degradation | 89.88 | [12] |
| Disperse Blue 56 | Adsorption on Orange Peel | Not specified | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.
Protocol 1: Photocatalytic Degradation of Acid Orange 7 using UV/H₂O₂
This protocol is based on the study of the photochemical decolorization of reactive azo dyes.[2]
-
Preparation of Dye Solution: A stock solution of the dye is prepared in deionized water. The experimental solution is then prepared by diluting the stock solution to the desired initial concentration (e.g., 50 mg/L).
-
Photoreactor Setup: The experiments are conducted in a batch photoreactor equipped with UV lamps (e.g., emitting at 253.7 nm). The temperature of the solution is maintained at a constant value (e.g., 25 ± 0.5 °C) using a thermostat, and the solution is continuously stirred.
-
Initiation of Reaction: A specific amount of hydrogen peroxide (H₂O₂) is added to the dye solution to achieve the desired concentration (e.g., 25 mM). The UV lamps are then turned on to initiate the photodegradation process.
-
Sample Analysis: Aliquots of the solution are collected at different time intervals. The decolorization is monitored by measuring the absorbance of the solution at the dye's maximum absorption wavelength using a UV-Vis spectrophotometer. The degradation efficiency is calculated based on the decrease in absorbance.
Protocol 2: Microbial Degradation of Acid Orange by a Bacterial Consortium
This protocol is adapted from a study on the microbial remediation of textile dyes.[4]
-
Isolation and Acclimatization of Microorganisms: A bacterial consortium capable of degrading the target dye is isolated from a source such as textile effluent. The consortium is then acclimatized to the specific dye by gradually increasing the dye concentration in the culture medium.
-
Batch Degradation Study: The degradation experiment is carried out in flasks containing a mineral salt medium and the target dye at a specific concentration (e.g., 30 mg/L).
-
Inoculation and Incubation: The flasks are inoculated with the acclimatized bacterial consortium. The flasks are then incubated under optimal conditions of pH and temperature (e.g., pH 7.5 and 32°C) under static or shaking conditions.
-
Analysis of Degradation: Samples are withdrawn at regular intervals. The decolorization is measured spectrophotometrically. The degradation is further confirmed by analyzing the reduction in COD and BOD of the treated samples.
Signaling Pathways and Experimental Workflows
The degradation of azo dyes involves the breakdown of the chromophoric azo bond (-N=N-). The specific pathways and intermediate products can vary depending on the treatment method.
Degradation Pathway of Acid Orange 7
The degradation of Acid Orange 7 can proceed through different mechanisms. In microbial degradation, the initial step under anaerobic conditions is the reductive cleavage of the azo bond, leading to the formation of aromatic amines, such as sulfanilic acid and 1-amino-2-naphthol. These intermediates are then further degraded under aerobic conditions. In advanced oxidation processes, reactive oxygen species attack the dye molecule, leading to the cleavage of the azo bond and the aromatic rings, eventually resulting in mineralization to CO₂, H₂O, and inorganic ions.
Caption: Generalized degradation pathway of Acid Orange 7.
Experimental Workflow for Comparative Dye Degradation Study
A logical workflow is essential for a comparative study of dye degradation. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for a comparative dye degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic degradation of acid orange 7 dye by using non-thermal plasma and g-C3N4/TiO2: Performance, degradation pathways and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Multidimensional monitoring of anaerobic/aerobic azo dye based wastewater treatments by hyphenated UPLC-ICP-MS/ESI-Q-TOF-MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 8. Investigating the efficiency of acid orange 7 dye removal from aqueous solutions by surface adsorption method by cotton activated carbon - Health research and development [jhrd.trjums.ac.ir]
- 9. Facile Microwave Production and Photocatalytic Activity of Bismuth Vanadate Nanoparticles over the Acid Orange 7 | MDPI [mdpi.com]
- 10. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
Safety Operating Guide
Proper Disposal of Acid Orange 56: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the proper disposal of Acid Orange 56, a diazo dye commonly used in research and development.
This compound, with CAS number 6470-20-8, is an orange powder soluble in water and ethanol.[1][2] As an azo dye, it is categorized as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Improper disposal can lead to contamination and potential health hazards. The following protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information for the safe and compliant disposal of this compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 6470-20-8[1][3] |
| Molecular Formula | C32H22N6Na2O8S2[1][3] |
| Appearance | Orange Powder[2] |
| Solubility | Soluble in water and ethanol[1][2] |
| pH (1% Water Solution) | 6.40 - 8.40[2] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This protocol is based on general guidelines for the disposal of hazardous laboratory chemicals and azo dyes.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Hazardous waste container (clearly labeled, compatible material, with a secure lid)
-
Waste accumulation log
-
Spill containment kit
Procedure:
-
Waste Identification and Segregation:
-
All waste containing this compound, including stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible wastes should be stored in separate containers.[4]
-
-
Containerization:
-
Use a designated and compatible hazardous waste container. The container must be in good condition, free of leaks, and have a securely fitting lid.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Keep the container closed at all times except when adding waste.[6]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[6]
-
The SAA should be a secondary containment system (e.g., a tray) to capture any potential leaks.
-
Maintain a log of the accumulated waste, noting the date and quantity of waste added.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water) to remove all residues.[5][7]
-
The rinsate from this process must be collected and disposed of as hazardous waste in the designated this compound waste container.[7]
-
After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.[7]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a spill containment kit.
-
Collect the spilled material and any contaminated absorbent materials.
-
Place all spill cleanup materials into the designated hazardous waste container for this compound.[7]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its pickup by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Do not dispose of this compound waste down the sanitary sewer.[7]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistics for Handling Acid Orange 56
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with chemical compounds like Acid Orange 56. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Quantitative Data Summary
A comprehensive understanding of a chemical's properties is the foundation of safe handling. The following table summarizes key data for this compound and similar azo dyes. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, data from related compounds is provided to inform a conservative safety approach.
| Property | This compound | Disperse Orange 25 | Acid Orange 7 | Orange G |
| CAS Number | 6470-20-8[1] | 31482-56-1[2] | 633-96-5[3] | 1936-15-8[4] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[5] | C₁₇H₁₅N₅O₄[2] | C₁₆H₁₁N₂NaO₄S[3] | C₁₆H₁₀N₂Na₂O₇S₂[4] |
| Molecular Weight | 728.66 g/mol [5] | Not specified in provided results | 350.33 g/mol [3] | Not specified in provided results |
| Appearance | Red-light orange powder[5] | Not specified in provided results | Orange powder[3] | Orange powder[4] |
| Solubility | Soluble in water (palm orange), soluble in ethanol (gold orange)[5] | Not specified in provided results | Not specified in provided results | Not specified in provided results |
Hazard Profile and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][6] | To protect against accidental splashes and airborne dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[6] | To prevent direct skin contact with the dye. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended when handling the powder outside of a chemical fume hood.[7] | To prevent irritation of the respiratory tract.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational protocol is critical for minimizing risk and ensuring reproducible results.
-
Engineering Controls : All handling of solid this compound powder should be conducted in a well-ventilated area, with a chemical fume hood being the preferred environment to control dust.[2]
-
Personal Protective Equipment (PPE) : Before beginning any work, ensure all personnel are properly fitted with the required PPE as detailed in the table above.
-
Weighing and Solution Preparation :
-
On an analytical balance, use a clean, dry weighing vessel.
-
Carefully transfer the necessary amount of this compound powder, avoiding the creation of dust.
-
When preparing solutions, slowly add the powder to the solvent while stirring to facilitate complete dissolution.
-
-
Experimental Use : All experiments involving this compound should be performed in a designated area to contain any spills.
-
Decontamination : Upon completion of work, thoroughly decontaminate all surfaces and equipment that came into contact with the dye.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even when gloves have been worn.[6]
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of this compound and associated waste is a critical component of the laboratory workflow, safeguarding both personnel and the environment.
-
Waste Segregation : All solid waste contaminated with this compound, including weighing paper, gloves, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Aqueous Waste :
-
For small volumes of dilute aqueous solutions, consult your institution's environmental health and safety (EHS) department. Neutralized, dilute solutions with a pH between 7 and 9 may be suitable for drain disposal with a large volume of water, provided they are free of other hazardous materials.[8][9]
-
Concentrated or large volumes of aqueous waste must be collected in a designated, labeled hazardous waste container. Avoid mixing with other waste streams unless compatibility is certain.
-
-
Container Rinsing : Empty containers that held this compound should be triple-rinsed. The first rinseate must be collected as hazardous waste.[8]
-
Waste Pickup : Coordinate with your institution's EHS office for the scheduled pickup and disposal of all hazardous waste.
Experimental Protocol: Spectrophotometric Analysis of a Dye Solution
This protocol provides a general methodology for a common laboratory experiment involving a dye such as this compound.
-
Objective : To determine the maximum absorbance wavelength (λmax) of an this compound solution.
-
Materials :
-
This compound
-
Deionized water or other suitable solvent
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure :
-
Stock Solution Preparation : Accurately weigh a precise amount of this compound and dissolve it in a known volume of solvent within a volumetric flask to create a stock solution of a specific concentration (e.g., 100 µM).
-
Working Solution Preparation : Dilute the stock solution to a lower concentration (e.g., 10 µM) to prepare a working solution.
-
Spectrophotometer Setup : Power on the spectrophotometer and allow for an adequate warm-up period. Set the desired wavelength scan range (e.g., 350-700 nm).
-
Blank Measurement : Use a cuvette filled with the solvent to zero the spectrophotometer.
-
Sample Measurement : Rinse the cuvette with the working solution before filling it for analysis.
-
Data Acquisition : Perform a wavelength scan of the sample to obtain the absorbance spectrum.
-
Data Analysis : Identify the wavelength corresponding to the highest absorbance peak, which represents the λmax.
-
Workflow for Safe Handling and Disposal
Caption: A streamlined workflow for the safe handling and disposal of this compound.
References
- 1. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. dobrodej.cz [dobrodej.cz]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
